5-Bromo-2-iodopyridin-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-iodopyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrINO/c6-3-1-4(9)5(7)8-2-3/h1-2,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYKCQFLONIEXBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1O)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60626821 | |
| Record name | 5-Bromo-2-iodopyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188057-49-0 | |
| Record name | 5-Bromo-2-iodopyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-2-iodopyridin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Core Concepts: The Strategic Value of 5-Bromo-2-iodopyridin-3-ol
An In-depth Technical Guide to 5-Bromo-2-iodopyridin-3-ol: Properties, Synthesis, and Reactivity for Advanced Chemical Synthesis
Abstract: this compound is a trifunctional heterocyclic compound of significant interest to researchers in drug discovery and materials science. Its unique electronic and steric properties, derived from the orthogonal reactivity of its iodo, bromo, and hydroxyl moieties, establish it as a premier building block for constructing complex molecular architectures. This guide provides a comprehensive technical overview, detailing the compound's physicochemical properties, validated synthesis protocols, and strategic application in chemoselective cross-coupling reactions. The narrative is grounded in established chemical principles, offering field-proven insights for professionals engaged in advanced organic synthesis.
In the landscape of heterocyclic chemistry, substituted pyridines are foundational scaffolds, prevalent in over twenty classes of pharmaceuticals.[1][2] The synthetic utility of a pyridine building block is defined by the nature and placement of its functional groups. This compound is a strategically designed intermediate that offers a solution to the complex challenge of site-selective functionalization.
The key to its utility lies in the differential reactivity of the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions.[3] The carbon-iodine bond at the C2 position is significantly more susceptible to oxidative addition to a Pd(0) center than the more robust carbon-bromine bond at C5. This reactivity gradient allows for a sequential and controlled approach to molecular elaboration: an initial, milder coupling reaction targets the iodo group, followed by a second, more forcing reaction at the bromo position. The hydroxyl group at C3 further expands synthetic possibilities, acting as a nucleophile, a directing group, or a site for introducing a protecting group to modulate solubility and reactivity. This inherent orthogonality makes it an invaluable tool for creating diverse chemical libraries from a single, versatile precursor.
Physicochemical & Spectroscopic Profile
A precise understanding of a compound's physical and spectroscopic properties is a prerequisite for its effective use in the laboratory. The data below has been consolidated from various chemical suppliers and databases.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 188057-49-0 | [4][5][6] |
| Molecular Formula | C₅H₃BrINO | [4][5] |
| Molecular Weight | 299.89 g/mol | [4][5] |
| Appearance | Solid (Form may vary: powder, crystalline) | [7] |
| Melting Point | 202-203 °C | [4] |
| Boiling Point | 325.1 ± 37.0 °C (Predicted) | [4] |
| Density | 2.512 ± 0.06 g/cm³ (Predicted) | [4] |
| InChI Key | TYKCQFLONIEXBQ-UHFFFAOYSA-N | [4][5][6] |
| SMILES | Oc1cc(Br)cnc1I | [5] |
Note: Physical properties such as melting point and appearance can vary slightly based on purity and crystalline form.
Validated Synthesis Protocol
The most direct and widely cited method for preparing this compound involves the electrophilic iodination of a readily available precursor, 5-bromopyridin-3-ol. A similar strategy, the iodination of 5-bromo-2-hydroxypyridine with N-iodosuccinimide (NIS), has been reported to proceed in high yield (87%).[8]
Diagram: Synthetic Workflow```dot
Caption: Sequential cross-coupling strategy exploiting differential halogen reactivity.
Site-Selective Coupling at C2 (Iodo Position)
The C-I bond is the more reactive handle for palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination. [3][9][10]This allows for the selective introduction of an aryl, heteroaryl, alkynyl, or amino group at the 2-position while leaving the 5-bromo position intact.
-
Authoritative Grounding: For a successful Suzuki-Miyaura coupling, a catalyst system such as Pd(PPh₃)₄ or PdCl₂(dppf) with a mild base (e.g., K₂CO₃, Cs₂CO₃) in a solvent like dioxane/water is typically sufficient. [10][11]Reaction temperatures are generally kept moderate (e.g., 80-100 °C) to ensure high selectivity for the C-I bond.
Secondary Coupling at C5 (Bromo Position)
After functionalizing the C2 position, the C-Br bond becomes the target for a second cross-coupling reaction. This step typically requires more forcing conditions to achieve oxidative addition.
-
Authoritative Grounding: For C-Br bond amination (Buchwald-Hartwig), more electron-rich and sterically hindered phosphine ligands like XPhos or SPhos are often necessary, paired with a strong base such as NaOt-Bu or K₃PO₄ and higher temperatures. [12][13][14]This requirement for a more active catalyst system is the cornerstone of the orthogonal "one-pot" or sequential strategy.
Manipulation of the C3-Hydroxyl Group
The hydroxyl group can be leveraged in several ways:
-
Protection: It can be protected as a methyl or benzyl ether prior to coupling to prevent potential interference with organometallic reagents or to modify solubility.
-
Direct Functionalization: It can be alkylated (Williamson ether synthesis) or acylated to introduce additional diversity.
-
Unmodified: In many cases, the free hydroxyl can remain, as it is often compatible with standard cross-coupling conditions, particularly Suzuki reactions.
Applications in Medicinal and Materials Chemistry
The ability to precisely construct complex, multi-substituted pyridine cores makes this compound a high-value intermediate in several fields.
-
Drug Discovery: Pyridine and piperidine cores are ubiquitous in pharmaceuticals. [1][2]This building block provides a rapid route to novel kinase inhibitors, GPCR modulators, and other therapeutic agents where precise positioning of substituents is critical for activity and selectivity. [15][16]* Organic Electronics: The pyridine ring is an electron-deficient aromatic system. By using sequential cross-coupling reactions, it can be incorporated into conjugated systems to create novel materials for organic light-emitting diodes (OLEDs) and other electronic devices. [17]The controlled synthesis allows for fine-tuning of the electronic properties of the final material.
References
- PubChem. (n.d.). 5-Bromo-3-iodopyridin-2-ol.
- Organic Syntheses. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- ResearchGate. (2025). Arylated Pyridines: Suzuki Reactions of O-Substituted 2,6-Dihalogenated-3-hydroxypyridines.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- PubMed. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines.
- Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- PubChem. (n.d.). 2-Bromo-5-iodopyridine.
- ACS Publications. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts.
- Wikipedia. (n.d.). Suzuki reaction.
- YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- PubChem. (n.d.). 5-Bromo-3-chloropyridin-2-ol.
- International Journal of Scientific and Innovative Research. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.
- MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- PubMed. (2006). Synthesis of some substituted pyrazinopyridoindoles and 3D QSAR studies along with related compounds...as antihistamines (H1).
- Semantic Scholar. (2016). Recent applications of pyrazole and its substituted analogs.
- PubMed. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- ResearchGate. (2025). (PDF) Applications substituted 2-aminothiophenes in drug design.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. echemi.com [echemi.com]
- 5. This compound AldrichCPR 188057-49-0 [sigmaaldrich.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. 5-Bromo-3-iodo-pyridin-2-ol | CymitQuimica [cymitquimica.com]
- 8. Page loading... [guidechem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. ijssst.info [ijssst.info]
- 16. Synthesis of some substituted pyrazinopyridoindoles and 3D QSAR studies along with related compounds: piperazines, piperidines, pyrazinoisoquinolines, and diphenhydramine, and its semi-rigid analogs as antihistamines (H1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ossila.com [ossila.com]
5-Bromo-2-iodopyridin-3-ol CAS number 188057-49-0
An In-depth Technical Guide to 5-Bromo-2-iodopyridin-3-ol (CAS: 188057-49-0)
For Researchers, Scientists, and Drug Development Professionals
Section 1: Executive Summary & Compound Profile
This compound is a strategically designed heterocyclic building block of significant interest in medicinal chemistry and synthetic organic chemistry. Its utility is rooted in the differential reactivity of its two halogen substituents, which enables selective and sequential functionalization of the pyridine core. This guide provides a senior application scientist's perspective on the synthesis, reactivity, and strategic application of this versatile intermediate, focusing on the underlying chemical principles that drive its utility in the development of complex molecules.
The compound exists as a solid at room temperature and, like many hydroxypyridines, can exhibit tautomerism, existing in equilibrium with its corresponding pyridinone form. However, it is formally named and registered under the pyridin-3-ol structure.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 188057-49-0 | [1] |
| Molecular Formula | C₅H₃BrINO | |
| Molecular Weight | 299.89 g/mol | |
| Physical Form | Solid | |
| IUPAC Name | This compound | N/A |
| SMILES | Oc1cc(Br)cnc1I | |
| InChI Key | TYKCQFLONIEXBQ-UHFFFAOYSA-N |
Section 2: Proposed Synthesis Pathway
While this compound is commercially available, a survey of current literature does not reveal a direct, published synthesis protocol. However, leveraging established principles of pyridine chemistry, a plausible and efficient synthetic route can be proposed. This demonstrates the predictive power of mechanistic understanding in synthetic design.
The most logical disconnection approach begins with a readily available precursor, 5-Bromo-3-hydroxypyridine . The key transformation is the regioselective iodination at the C-2 position. The pyridine nitrogen atom deactivates the ring towards electrophilic aromatic substitution but directs incoming electrophiles to the C-3 and C-5 positions. Conversely, the hydroxyl group at C-3 is a powerful activating, ortho-, para-director. In this case, the C-2, C-4, and C-6 positions are activated by the hydroxyl group. The C-2 position is sterically accessible and electronically activated by both the hydroxyl group (ortho) and the ring nitrogen, making it a prime target for halogenation. A mild electrophilic iodinating agent is required to achieve this transformation efficiently. A one-pot iodination of hydroxypyridines using reagents like N-iodosuccinimide (NIS) has been shown to be effective.[2]
Caption: Proposed synthetic route to this compound.
Exemplary Protocol: Synthesis of this compound
This protocol is a proposed methodology based on analogous transformations and should be optimized for safety and yield.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 5-Bromo-3-hydroxypyridine (1.0 equiv.).
-
Solvent Addition: Add anhydrous acetonitrile to dissolve the starting material completely.
-
Reagent Addition: Under a positive pressure of nitrogen, add N-iodosuccinimide (NIS) (1.1-1.2 equiv.) portion-wise to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to a gentle reflux (approx. 82 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Workup: Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with a saturated aqueous solution of sodium thiosulfate (to quench any remaining iodine), water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield the final product.
Section 3: Strategic Application in Cross-Coupling Chemistry
The primary value of this compound lies in its capacity for selective, sequential cross-coupling reactions. This utility is governed by a fundamental principle of organometallic chemistry.
Pillar 1: The Principle of Differential Halogen Reactivity
In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), the first and often rate-determining step is the oxidative addition of the organohalide to the Pd(0) catalyst. The rate of this step is inversely related to the carbon-halogen bond strength (C-I < C-Br < C-Cl).[3] Consequently, the C-I bond at the 2-position of the pyridine ring is significantly more reactive than the C-Br bond at the 5-position. This reactivity differential allows chemists to perform a cross-coupling reaction selectively at the C-2 position while leaving the C-5 bromine atom untouched for a subsequent, different transformation.
Pillar 2: Selective Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating carbon-carbon bonds. By reacting this compound with an arylboronic acid under appropriate conditions, one can selectively form a biaryl linkage at the C-2 position.
Caption: General workflow for selective Suzuki-Miyaura coupling.
Exemplary Protocol: Selective Suzuki Coupling at the C-2 Position
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).[4][5]
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio), via syringe.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring for 4-16 hours, monitoring for the consumption of the starting material by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to afford the 5-bromo-2-aryl-pyridin-3-ol product.
Pillar 3: Selective Buchwald-Hartwig Amination (C-N Bond Formation)
For the synthesis of arylamines, which are prevalent in pharmaceuticals, the Buchwald-Hartwig amination offers a powerful method for C-N bond formation. The same principle of differential reactivity applies, allowing for selective amination at the C-2 iodo position.
Pillar 4: The Power of Sequential Functionalization
The true synthetic power of this compound is realized in sequential reactions. After the initial selective coupling at the C-2 position, the product retains the C-5 bromine atom, which can participate in a second, distinct cross-coupling reaction. This enables the convergent and efficient assembly of complex, polysubstituted pyridine scaffolds from a single starting material.
Caption: A sequential Suzuki/Buchwald-Hartwig reaction strategy.
Section 4: Analytical Characterization
Confirmation of the structure and purity of this compound and its derivatives is achieved through standard analytical techniques.
-
¹H NMR: The proton spectrum is expected to be simple, showing two doublets in the aromatic region corresponding to the protons at the C-4 and C-6 positions. The proton at C-6, being adjacent to the nitrogen, would likely appear further downfield. A broad singlet corresponding to the hydroxyl proton would also be present.
-
¹³C NMR: The carbon spectrum would show five distinct signals for the pyridine ring carbons. The carbon bearing the iodine (C-2) would likely appear at a characteristically high field (low ppm) compared to the other halogenated carbon.
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br/⁸¹Br in ~1:1 ratio). The molecular ion peak [M]⁺ would be observed at m/z 299 and 301.
Section 5: Safety & Handling
As with any active chemical reagent, proper handling of this compound is essential. The compound is classified as harmful and an irritant.
Table 2: GHS Hazard & Precautionary Information
| Category | Code(s) | Description | Reference(s) |
| Pictogram | GHS07 | Exclamation Mark | |
| Signal Word | Warning | ||
| Hazard Statements | H302 | Harmful if swallowed. | |
| H315 | Causes skin irritation. | N/A | |
| H319 | Causes serious eye irritation. | N/A | |
| H335 | May cause respiratory irritation. | N/A | |
| Precautionary Statements | P261, P280, P301+P312, P302+P352, P305+P351+P338 | Avoid breathing dust. Wear protective gear. If swallowed, call a poison center. If on skin, wash with water. If in eyes, rinse cautiously. | N/A |
Handling Recommendations:
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.
Section 6: Conclusion
This compound is more than just an intermediate; it is a sophisticated tool for molecular construction. Its value is derived from the predictable and exploitable difference in reactivity between its carbon-iodine and carbon-bromine bonds. This feature allows researchers to execute selective and sequential cross-coupling reactions, providing a powerful and convergent pathway to complex, highly substituted pyridine derivatives that are of high interest in pharmaceutical and materials science research. Understanding the principles behind its reactivity is key to unlocking its full potential in the laboratory.
Section 7: References
-
Royal Society of Chemistry. (2002). 5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses. Chemical Communications. Retrieved from [Link]
-
Mongin, F., et al. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. The Journal of Organic Chemistry, 87(5), 2559–2568. Retrieved from [Link]
-
RuixiBio. (n.d.). This compound. Retrieved from [Link]
-
Li, X., et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science & Technology, 17(46). Retrieved from [Link]
-
Maloney, K. M., et al. (2010). One-Pot Iodination of Hydroxypyridines. The Journal of Organic Chemistry, 75(20), 6999–7002. Retrieved from [Link]
-
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine. Molecules, 22(2), 206. Retrieved from [Link]
-
Gallou, F., et al. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. RSC Sustainability, 1(9), 2411-2416. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Molecular Structure and Synthetic Utility of 5-Bromo-2-iodopyridin-3-ol
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential applications of 5-Bromo-2-iodopyridin-3-ol, a halogenated pyridine derivative of significant interest to researchers, scientists, and professionals in drug development. This document delves into the nuanced aspects of its synthesis, structural characterization, and chemical reactivity, offering field-proven insights to facilitate its use as a versatile building block in medicinal chemistry.
Introduction: The Strategic Value of Polysubstituted Pyridines
Substituted pyridine scaffolds are integral components of numerous bioactive molecules, including a wide array of pharmaceuticals.[1] The precise introduction of multiple, diverse functional groups onto the pyridine ring is a central challenge and opportunity in the design of novel therapeutic agents. Halogenated pyridines, in particular, serve as exceptionally versatile intermediates, enabling a broad range of subsequent chemical transformations, most notably through palladium-catalyzed cross-coupling reactions.[2]
This compound (CAS No. 188057-49-0) is a strategically designed building block that offers multiple points for chemical diversification.[3] The presence of a hydroxyl group, a bromine atom, and an iodine atom on the pyridine core provides a rich platform for the synthesis of complex molecular architectures. The differential reactivity of the carbon-iodine and carbon-bromine bonds, in particular, allows for selective and sequential functionalization, a highly desirable feature in the construction of compound libraries for drug discovery.[4] This guide will elucidate the key aspects of this valuable molecule, from its synthesis to its potential role in the development of novel therapeutics, such as kinase inhibitors.[5]
Synthesis of this compound: A Multi-step Approach
A robust and scalable synthesis of this compound can be achieved through a three-step sequence starting from readily available 2-aminopyridine. This pathway involves an initial bromination, followed by iodination, and finally, a diazotization reaction to install the hydroxyl group.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Amino-5-bromopyridine
-
Rationale: This initial step introduces the bromine atom at the 5-position of the pyridine ring. N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for this transformation. The reaction is typically carried out in a suitable solvent at a controlled temperature to minimize the formation of di-brominated byproducts.[6]
-
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-aminopyridine in a suitable solvent such as acetone.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a solution of N-Bromosuccinimide (NBS) in the same solvent to the cooled 2-aminopyridine solution over a period of 1-2 hours, while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 2-Amino-5-bromopyridine as a solid.
-
Step 2: Synthesis of 2-Amino-5-bromo-3-iodopyridine
-
Rationale: This step introduces the iodine atom at the 3-position. A mixture of potassium iodate (KIO₃) and potassium iodide (KI) in an acidic medium generates in situ the iodinating species. The reaction conditions are optimized to achieve regioselective iodination.[6]
-
Protocol:
-
To a solution of 2-Amino-5-bromopyridine in dilute sulfuric acid, add potassium iodate (KIO₃) portion-wise with stirring.
-
Heat the mixture to approximately 80-90 °C.
-
Slowly add a solution of potassium iodide (KI) in water to the heated reaction mixture.
-
Maintain the reaction at 80-90 °C for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
The crude 2-Amino-5-bromo-3-iodopyridine can be purified by recrystallization.
-
Step 3: Synthesis of this compound via Diazotization
-
Rationale: The final step involves the conversion of the amino group to a hydroxyl group via a diazotization reaction, a classic transformation for aromatic amines.[7][8] The amine is treated with a source of nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt, which is subsequently hydrolyzed to the corresponding phenol (in this case, a pyridinol).
-
Protocol:
-
Carefully add 2-Amino-5-bromo-3-iodopyridine to concentrated sulfuric acid at a low temperature (0-5 °C) with vigorous stirring.
-
Once dissolved, add sodium nitrite (NaNO₂) portion-wise, maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir at a slightly elevated temperature (e.g., room temperature) for several hours to ensure complete formation of the diazonium salt.
-
Carefully pour the reaction mixture onto crushed ice to hydrolyze the diazonium salt.
-
Neutralize the acidic solution with a base (e.g., sodium hydroxide or sodium carbonate) to precipitate the crude product.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Purify the crude this compound by recrystallization or column chromatography to obtain the final product.
-
Structural Elucidation
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The proton at the 4-position and the proton at the 6-position will likely appear as distinct singlets or narrow doublets due to the absence of adjacent protons. The chemical shifts will be influenced by the electronic effects of the three substituents.
-
¹³C NMR: The carbon NMR spectrum is expected to display five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts can be estimated based on additive models for substituted pyridines.[9] The carbon bearing the iodine (C2) is expected to be significantly downfield, while the carbon attached to the hydroxyl group (C3) will also be deshielded. The carbons bonded to bromine (C5) and the remaining ring carbons (C4, C6) will have characteristic chemical shifts.
3.2. Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of this compound is expected to exhibit the following key absorption bands:
-
A broad O-H stretching vibration in the region of 3200-3600 cm⁻¹, characteristic of a hydroxyl group.
-
C=C and C=N stretching vibrations of the pyridine ring in the 1400-1600 cm⁻¹ region.
-
C-O stretching vibration around 1200-1300 cm⁻¹.
-
C-Br and C-I stretching vibrations at lower frequencies, typically below 800 cm⁻¹.
3.3. Mass Spectrometry (MS) (Predicted)
The mass spectrum, under electron impact (EI) ionization, is expected to show a prominent molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound (299.89 g/mol ).[3] Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by two mass units (M⁺ and M⁺+2). The fragmentation pattern would likely involve the loss of the halogen atoms and other characteristic fragments of the pyridine ring.[10]
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below.[3][11][12]
| Property | Value |
| CAS Number | 188057-49-0 |
| Molecular Formula | C₅H₃BrINO |
| Molecular Weight | 299.89 g/mol |
| Appearance | Solid |
| Melting Point | 202-203 °C |
| Boiling Point | 325.1 ± 37.0 °C at 760 mmHg |
| Density | 2.512 ± 0.06 g/cm³ |
| Flash Point | 150.4 ± 26.5 °C |
Chemical Reactivity and Synthetic Utility
The synthetic utility of this compound lies in the differential reactivity of its functional groups, particularly the two halogen atoms, in cross-coupling reactions.
5.1. Selective Cross-Coupling Reactions
The carbon-iodine bond is significantly weaker and more polarizable than the carbon-bromine bond. This difference in reactivity allows for selective functionalization at the 2-position (iodo) under milder reaction conditions, leaving the bromo group at the 5-position intact for subsequent transformations.[2][4] This sequential cross-coupling strategy is a powerful tool for the synthesis of highly substituted pyridines.
Caption: Differential reactivity of this compound in cross-coupling reactions.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base can be performed selectively at the 2-position.
-
Sonogashira Coupling: Palladium- and copper-catalyzed coupling with terminal alkynes will preferentially occur at the iodo-substituted carbon.
-
Buchwald-Hartwig Amination: The introduction of nitrogen nucleophiles can also be directed to the 2-position under appropriate catalytic conditions.
Following the initial coupling at the 2-position, the less reactive bromo group at the 5-position can be functionalized using more forcing reaction conditions, such as higher temperatures or more active catalyst systems.
Applications in Drug Discovery
The pyridin-3-ol scaffold is a privileged structure in medicinal chemistry, appearing in a number of compounds with diverse biological activities.[5] Of particular note is the role of substituted pyridines as inhibitors of various protein kinases, which are critical targets in oncology and immunology.[1][13][14]
This compound represents a valuable starting point for the synthesis of novel kinase inhibitors. The ability to introduce different substituents at the 2- and 5-positions allows for the systematic exploration of the structure-activity relationship (SAR) around the pyridin-3-ol core. For instance, the 2-position can be functionalized with aryl or heteroaryl groups to interact with the hinge region of a kinase, while the 5-position can be modified to project into solvent-exposed regions or to fine-tune the physicochemical properties of the molecule.
Conclusion
This compound is a highly functionalized and synthetically versatile building block with significant potential in drug discovery and development. Its strategic arrangement of a hydroxyl group and two different halogen atoms on a pyridine core allows for controlled and sequential chemical modifications. This in-depth technical guide has provided a comprehensive overview of its synthesis, predicted structural characteristics, and chemical reactivity, with a focus on its application in the construction of complex molecular architectures for medicinal chemistry. As the demand for novel and diverse chemical matter continues to grow, the utility of such well-designed intermediates will undoubtedly play a crucial role in the advancement of therapeutic research.
References
- MDPI. (n.d.). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 16(4), 3245-3263.
- Google Patents. (n.d.). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
- PubMed. (2012). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(17), 5604-5608.
- Royal Society of Chemistry. (n.d.). Supporting information.
- Wikipedia. (n.d.). Sandmeyer reaction.
- L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction.
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- PubMed. (2015). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. European Journal of Medicinal Chemistry, 96, 415-423.
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- Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
- PubMed Central. (2017). Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. Molecules, 22(10), 1675.
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- PubChem. (n.d.). 5-Bromo-3-iodopyridin-2-ol.
- PubMed Central. (2016, December 9). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry, 12, 2764-2782.
- PubMed. (2007). General and mild preparation of 2-aminopyridines. Organic Letters, 9(10), 1859-1862.
- Oregon State University. (n.d.). 13C NMR Chemical Shifts.
- PubChem. (n.d.). 5-Bromo-2-iodopyridine-3,4,6-d3.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- ResearchGate. (n.d.). FT-IR spectrum of 5-bromo-10-oxa-3-thiatricyclo[5.2.1.0 1,5 ].
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- PubChemLite. (n.d.). 2-bromo-5-iodopyridin-3-ol (C5H3BrINO).
- ijssst.info. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.
- ResearchGate. (2015, March 12). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?.
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An In-Depth Technical Guide to the Spectral Analysis of 5-Bromo-2-iodopyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected spectral characteristics of 5-Bromo-2-iodopyridin-3-ol (CAS No. 188057-49-0), a halogenated pyridine derivative of interest in medicinal chemistry and materials science. Due to the limited availability of published, comprehensive spectral data for this specific compound, this guide will synthesize information from closely related analogues, theoretical principles, and established spectroscopic methodologies to offer a robust predictive framework for its characterization.
Molecular Structure and Spectroscopic Overview
This compound possesses a pyridine ring substituted with a bromine atom, an iodine atom, and a hydroxyl group. The relative positions of these substituents create a unique electronic environment that will be reflected in its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The molecular formula is C₅H₃BrINO, and its molecular weight is approximately 299.89 g/mol .[1][2]
It is crucial to recognize the potential for tautomerism in this molecule, specifically between the pyridin-3-ol form and its corresponding pyridinone tautomer. However, for the purpose of this guide, we will focus on the pyridin-3-ol structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the hydrogen and carbon atoms in the pyridine ring.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the halogen and hydroxyl substituents.
While direct spectral data for this compound is scarce, data for the closely related isomer, 5-Bromo-3-iodo-pyridin-2-ol, provides valuable insight. For this analogue, the reported ¹H NMR spectrum (600 MHz, DMSO-d₆) shows signals at δ 12.2 (broad singlet, 1H, OH), δ 8.20 (doublet, J=2.4Hz, 1H), and δ 7.73 (doublet, J=2.4Hz, 1H).[3]
Based on this, we can predict the following for this compound:
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H-4 | 7.0 - 7.5 | Doublet | 2-3 | This proton is ortho to the hydroxyl group and meta to the bromine atom. The hydroxyl group's electron-donating effect will shield this proton relative to the other ring proton. |
| H-6 | 7.8 - 8.2 | Doublet | 2-3 | This proton is ortho to the bromine atom and para to the hydroxyl group. The strong electron-withdrawing effect of the bromine atom will deshield this proton, shifting it downfield. |
| OH | 9.0 - 11.0 | Broad Singlet | N/A | The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature. It is expected to be a broad signal due to hydrogen bonding. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts will be significantly influenced by the directly attached electronegative halogens and the hydroxyl group.
Again, referencing the data for 5-Bromo-3-iodo-pyridin-2-ol, which shows a signal at δ 179 for the carbon bearing the hydroxyl group (in its pyridinone tautomer), we can predict the chemical shifts for the carbons in this compound.[3]
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | 90 - 100 | This carbon is directly attached to the highly electronegative iodine atom, which will cause a significant upfield shift due to the heavy atom effect, despite iodine's electronegativity. |
| C-3 | 150 - 155 | This carbon is attached to the hydroxyl group, which will cause a significant downfield shift. |
| C-4 | 120 - 125 | This carbon is adjacent to the hydroxyl group and will be influenced by its electron-donating resonance effect. |
| C-5 | 110 - 115 | This carbon is directly attached to the bromine atom, which will cause a downfield shift. |
| C-6 | 145 - 150 | This carbon is adjacent to the nitrogen atom and will be deshielded. |
Experimental Protocol for NMR Data Acquisition
A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
Instrumentation:
-
A high-field NMR spectrometer (400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice for compounds with hydroxyl groups to observe the OH proton.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a standard one-pulse ¹H spectrum with a 90° pulse angle.
-
Set the spectral width to cover the range of approximately -2 to 16 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) and perform phase and baseline corrections.
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).
-
Set the spectral width to cover the range of approximately 0 to 200 ppm.
-
A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data with a line broadening of 1-2 Hz.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.
Predicted IR Spectral Data
The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C=C, C=N, and C-X (X = Br, I) bonds.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |
| O-H stretch | 3200 - 3600 | Broad, Strong | The broadness is due to intermolecular hydrogen bonding of the hydroxyl group. |
| C-H stretch (aromatic) | 3000 - 3100 | Weak to Medium | Characteristic of C-H bonds on an aromatic ring. |
| C=C and C=N stretches | 1400 - 1600 | Medium to Strong | These are characteristic stretching vibrations of the pyridine ring. |
| C-O stretch | 1200 - 1300 | Strong | The stretching vibration of the carbon-oxygen single bond of the hydroxyl group. |
| C-Br stretch | 500 - 600 | Medium | The carbon-bromine bond vibration appears in the fingerprint region. |
| C-I stretch | 480 - 550 | Medium | The carbon-iodine bond vibration also appears in the fingerprint region and may overlap with the C-Br stretch. |
Experimental Protocol for IR Data Acquisition
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the empty ATR setup.
-
Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a high-quality spectrum.
-
Perform an ATR correction on the resulting spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Predicted Mass Spectrum
The mass spectrum of this compound will be characterized by a distinct isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and iodine (monoisotopic at ¹²⁷I).
-
Molecular Ion (M⁺): The most critical information will be the molecular ion peak. We expect to see a pair of peaks corresponding to [C₅H₃⁷⁹BrINO]⁺ and [C₅H₃⁸¹BrINO]⁺ at m/z values of approximately 298.84 and 300.84, respectively, with nearly equal intensity.[1][2]
-
Fragmentation: Common fragmentation pathways for halogenated pyridines involve the loss of the halogen atoms. We can predict the following significant fragments:
-
[M-I]⁺: Loss of the iodine atom would result in a fragment at m/z around 172 and 174.
-
[M-Br]⁺: Loss of the bromine atom would result in a fragment at m/z around 220.
-
[M-H]⁻: In negative ion mode, a peak corresponding to the deprotonated molecule would be observed at m/z 297.84.[4]
-
Experimental Protocol for MS Data Acquisition
Instrumentation:
-
A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
Data Acquisition (ESI-MS):
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.
-
Acquire the mass spectrum in both positive and negative ion modes over a suitable m/z range (e.g., 50-500).
Data Interpretation Workflow
The following diagram illustrates a logical workflow for the comprehensive spectral analysis of this compound.
Caption: A logical workflow for the spectroscopic identification of this compound.
Conclusion
References
- Guidechem. How to Synthesize 5-BROMO-3-IODO-PYRIDIN-2-OL? - FAQ.
- Sigma-Aldrich. This compound AldrichCPR.
- ECHEMI.
- PubChem. 5-Bromo-3-iodopyridin-2-ol.
- PubChemLite. 2-bromo-5-iodopyridin-3-ol (C5H3BrINO).
Sources
Foreword: Understanding the Core Physicochemical Landscape of a Key Synthetic Intermediate
An In-Depth Technical Guide to the Solubility and Stability of 5-Bromo-2-iodopyridin-3-ol
In the realm of drug discovery and synthetic chemistry, the utility of a building block is defined not only by its reactive potential but also by its fundamental physicochemical properties. This compound, a halogen-rich heterocyclic compound, presents itself as a valuable intermediate for constructing complex molecular architectures.[1][2] Its journey from the stock bottle to a final product is governed by two critical parameters: solubility and stability. An intimate understanding of how this molecule behaves in various chemical environments is paramount for researchers in medicinal chemistry and process development.
This guide moves beyond a simple recitation of data. It is designed to provide a deep, mechanistic understanding of the factors governing the solubility and stability of this compound. We will explore not just what its properties are, but why they manifest as they do, and how to robustly and reliably measure them. The protocols herein are grounded in internationally recognized standards, such as those from the International Council for Harmonisation (ICH), ensuring that the data generated is not only accurate but also universally comparable and suitable for regulatory consideration.[3][4]
Molecular Profile and Physicochemical Characteristics
Before delving into experimental protocols, we must first appreciate the molecular characteristics of this compound that dictate its behavior.
Chemical Structure and Tautomerism:
The compound exists in equilibrium between its pyridin-3-ol form and its pyridin-2(1H)-one tautomer.[5][6] This tautomerism is critical as it influences hydrogen bonding capability, polarity, and ultimately, solubility and crystal packing. The pyridinone form possesses an amide-like character, which can significantly impact its interaction with protic solvents.
The presence of a hydroxyl group (-OH), a weakly basic pyridine nitrogen, and two different halogen atoms (Bromine and Iodine) creates a molecule with distinct regions of varying polarity and reactivity. The iodine atom, in particular, can be a leaving group in nucleophilic substitution reactions, and the C-I bond can be susceptible to photolytic cleavage.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Melting Point | 202-203 °C | [7][9] |
| Boiling Point | 325.1 ± 37.0 °C (Predicted) | [7][9] |
| Density | 2.512 ± 0.06 g/cm³ (Predicted) | [7][9] |
| pKa | 3.90 ± 0.10 (Predicted) | [9][10] |
| Form | Off-White to Pale Yellow Solid | [9][10] |
| Storage Temp. | -20°C Recommended | [9][10] |
Solubility Profile: A Guide to Solvent Selection and Analysis
Solubility is a cornerstone property that impacts reaction kinetics, purification strategies, and, in a pharmaceutical context, bioavailability.[11][12] For this compound, its semi-polar nature suggests a nuanced solubility profile.
Theoretical Considerations and Qualitative Assessment
The molecule's structure suggests limited solubility in non-polar solvents due to the polar hydroxyl group and pyridine nitrogen. Conversely, its significant halogenation and aromatic core limit its miscibility with water. Qualitative assessments indicate it is slightly soluble in methanol and chloroform.[9][10] This profile is typical for multifunctional heterocyclic compounds, necessitating careful solvent screening for any given application.
Table 2: Predicted and Observed Qualitative Solubility
| Solvent Class | Example Solvent | Predicted Solubility | Rationale |
| Polar Protic | Water | Very Low | Poor H-bonding acceptance/donation relative to water-water interactions. |
| Methanol | Slightly Soluble[9] | Can engage in H-bonding with the hydroxyl group and pyridine nitrogen. | |
| Ethanol | Slightly Soluble | Similar to methanol, but reduced polarity may slightly decrease solubility. | |
| Polar Aprotic | DMSO | Soluble | High polarity and ability to disrupt crystal lattice forces. |
| DMF | Soluble | Strong dipole moment effectively solvates the polar functional groups. | |
| Acetonitrile | Sparingly Soluble | Lower polarity than DMSO/DMF, less effective at solvation. | |
| Non-Polar | Hexanes | Insoluble | Mismatch in polarity; cannot overcome crystal lattice energy. |
| Toluene | Very Low | Aromatic stacking is possible, but insufficient to overcome polar group effects. | |
| Chlorinated | Chloroform | Slightly Soluble[9] | Moderate polarity allows for some interaction. |
| Dichloromethane | Sparingly Soluble | Similar to chloroform. |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility, providing the most accurate and reproducible data for pre-formulation and process development.[13][14]
Objective: To determine the maximum concentration of this compound that dissolves in a specific solvent at a controlled temperature (e.g., 25 °C or 37 °C) and pH.
Workflow Diagram: Equilibrium Solubility Determination
Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.
Materials and Reagents:
-
This compound (verified purity >98%)
-
Selected solvents (HPLC grade)
-
Buffer solutions (e.g., pH 1.2, 4.5, 6.8 as per WHO/ICH guidelines for biopharmaceutical classification)[15]
-
Calibrated analytical balance
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF, pre-tested for non-binding)
-
Validated HPLC/UPLC system with a UV detector
Step-by-Step Methodology:
-
Preparation: Prepare the required aqueous buffer solutions and adjust the pH at the target experimental temperature (e.g., 37 ± 1 °C).[15]
-
Addition of Compound: Add an excess amount of solid this compound to a series of vials containing a known volume of each test solvent. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming saturation.[14]
-
Equilibration: Seal the vials securely and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Allow the system to equilibrate for a sufficient period (typically 24 to 72 hours). The time to reach equilibrium should be determined empirically by sampling at intermediate time points (e.g., 24, 48, 72 h) to ensure the concentration has plateaued.
-
Sample Separation: After equilibration, remove the vials and allow them to stand briefly. Visually confirm the presence of excess solid. Centrifuge the vials at high speed to pellet the undissolved material.
-
Sample Preparation for Analysis: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter to remove any fine particulates.
-
Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase or analytical solvent to fall within the calibrated range of the analytical method. Analyze the sample concentration using a validated stability-indicating HPLC-UV method. Perform each experiment in triplicate.[13]
Stability Profile: Ensuring Chemical Integrity
Stability testing is a critical component of drug development and chemical management, providing evidence on how the quality of a substance varies over time under the influence of environmental factors like temperature, humidity, and light.[3][16] For this compound, its halogenated structure suggests potential sensitivity, particularly to light.[17]
Forced Degradation (Stress Testing)
Forced degradation studies are designed to intentionally degrade the compound to identify potential degradation products and establish the intrinsic stability of the molecule.[14] This is foundational for developing stability-indicating analytical methods. The conditions outlined below are based on ICH Q1A guidelines.[4][18]
Workflow Diagram: Forced Degradation Study
Caption: Workflow for a comprehensive forced degradation study.
Experimental Protocol: Forced Degradation Studies
Objective: To identify the degradation pathways and primary degradation products of this compound under various stress conditions.
Methodology: For each condition, a solution of the compound (e.g., 1 mg/mL in a suitable solvent like methanol or acetonitrile/water) is prepared. A control sample (stored at -20°C in the dark) is analyzed alongside the stressed samples. The goal is to achieve 5-20% degradation.
-
Acid Hydrolysis: Treat the compound solution with 0.1 M HCl. Heat at 60-80 °C for a designated period (e.g., 2, 8, 24 hours). Cool, neutralize with an equivalent amount of NaOH, and dilute for analysis.[14] The rationale is to simulate acidic conditions that could be encountered in formulation or gastric passage.
-
Base Hydrolysis: Treat the compound solution with 0.1 M NaOH. Heat at 60-80 °C for a designated period. Cool, neutralize with an equivalent amount of HCl, and dilute for analysis.[14] This assesses susceptibility to degradation in alkaline environments.
-
Oxidative Degradation: Treat the compound solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature. Monitor over time (e.g., 8, 24, 48 hours). This tests for vulnerability to common oxidative processes.
-
Thermal Stress: Expose the solid compound to dry heat (e.g., 80 °C) for an extended period (e.g., 48 hours).[14] Dissolve the stressed solid and analyze. This evaluates the thermal stability of the solid form.
-
Photostability: Expose both the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.[4] A dark control sample wrapped in aluminum foil must be tested in parallel. Given the known light sensitivity of related iodo- and bromo-pyridines, this is a critical test.[17][19][20]
Development of a Stability-Indicating Analytical Method
A stability-indicating method is an analytical procedure used to quantify the decrease in the amount of the active substance due to degradation. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.[21][22]
Protocol: RP-HPLC Method for Purity and Stability Assessment
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) or multi-wavelength UV detector.
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size). The C18 column is chosen for its versatility in retaining moderately polar to non-polar compounds.
-
Mobile Phase: A gradient elution is recommended to resolve the parent compound from potential degradants of varying polarities.
-
Solvent A: 0.1% Formic Acid in Water. (Provides good peak shape for the basic pyridine nitrogen).
-
Solvent B: Acetonitrile or Methanol.
-
-
Gradient Program (Illustrative):
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: Hold at 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: Re-equilibrate at 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Monitor at a wavelength of maximum absorbance (determined by UV scan) and at a secondary, lower-energy wavelength to aid in peak identification.
-
Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The key is to demonstrate that the peaks for known degradation products are well-resolved from the parent compound peak.
Summary and Best Practices
The successful application of this compound in research and development hinges on a solid understanding of its solubility and stability.
-
For Solubility: Always perform experimental verification. The shake-flask method is the definitive standard. For synthetic applications, solvents like DMF and DMSO are likely good starting points, but for purification, a less polar solvent system where the compound is slightly soluble (e.g., involving chloroform or ethyl acetate) might be necessary for crystallization.
-
For Stability: The compound should be considered potentially light-sensitive and stored accordingly—in amber vials, protected from light, and at recommended low temperatures (-20°C).[9][17] Forced degradation studies are not merely a regulatory hurdle; they are an essential tool for understanding potential liabilities in a molecule's chemical structure and for developing robust analytical methods to ensure its quality over time.
By applying the principles and protocols in this guide, researchers can de-risk their projects, optimize reaction and purification conditions, and ensure the integrity of their results when working with this versatile chemical intermediate.
References
- European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products.
- LSC Group®. (n.d.). ICH Stability Guidelines.
- CymitQuimica. (n.d.). 5-Bromo-3-iodo-pyridin-2-ol.
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A Technical Guide to the Multi-Step Synthesis of 5-Bromo-2-iodopyridin-3-ol from 2-Amino-5-bromopyridine
Abstract: This document provides an in-depth technical guide for the synthesis of 5-Bromo-2-iodopyridin-3-ol, a valuable substituted pyridine intermediate in pharmaceutical research and drug development. Starting from the commercially available 2-amino-5-bromopyridine, this guide details a robust, multi-step synthetic pathway. Each step is presented with a detailed experimental protocol, mechanistic insights, and a discussion of the critical process parameters that ensure success. The causality behind experimental choices is explained to provide a framework for troubleshooting and adaptation. This guide is intended for researchers, medicinal chemists, and process development scientists.
Strategic Overview & Retrosynthetic Analysis
The synthesis of this compound from 2-amino-5-bromopyridine is not a direct transformation but a strategic sequence of reactions designed to install the required functional groups with high regioselectivity. The target molecule is a highly functionalized pyridine ring, which is a common scaffold in medicinal chemistry. The chosen synthetic route proceeds through four distinct chemical transformations:
-
Diazotization & Iodination: The initial step involves the conversion of the 2-amino group into a diazonium salt, which is subsequently displaced by iodide in a Sandmeyer-type reaction to yield 5-bromo-2-iodopyridine.
-
Regioselective Nitration: An electrophilic aromatic substitution is performed to introduce a nitro group at the C3 position, yielding 5-bromo-2-iodo-3-nitropyridine.
-
Nitro Group Reduction: The nitro group is then selectively reduced to an amine, affording 5-bromo-2-iodopyridin-3-amine.
-
Diazotization & Hydrolysis: In the final step, the newly introduced 3-amino group is diazotized and hydrolyzed to furnish the target this compound.
This sequence is logical as it systematically builds the desired functionality, leveraging well-established and scalable reaction classes.
An In-Depth Technical Guide to the Reactivity of 5-Bromo-2-iodopyridin-3-ol in Organic Synthesis
Abstract
This technical guide provides a comprehensive analysis of the synthetic utility and reactivity of 5-bromo-2-iodopyridin-3-ol, a versatile heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. This document delves into the nuanced reactivity of this dihalogenated pyridinol, with a particular focus on its behavior in palladium-catalyzed cross-coupling reactions and directed metalation. By elucidating the principles of regioselectivity and the influence of its unique substitution pattern, this guide offers field-proven insights and detailed experimental protocols to empower the strategic design of complex molecular architectures.
Introduction: The Strategic Value of this compound
Polysubstituted pyridine scaffolds are integral components of numerous pharmaceuticals and agrochemicals, owing to their ability to engage in critical biological interactions. This compound has emerged as a particularly valuable intermediate due to its trifecta of functional handles: a hydroxyl group and two distinct halogen atoms. This arrangement allows for a programmed, stepwise functionalization, providing a powerful platform for generating molecular diversity.
The core utility of this reagent lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, a cornerstone of modern cross-coupling chemistry. The significantly weaker C-I bond allows for selective reaction at the C-2 position, leaving the more robust C-Br bond at the C-5 position available for subsequent transformations. The hydroxyl group at the C-3 position further modulates the electronic properties of the pyridine ring and can serve as a directing group in metalation reactions, offering an additional layer of synthetic control.
A crucial aspect of this compound's chemistry is its existence in a tautomeric equilibrium with 5-bromo-3-iodopyridin-2(1H)-one. The position of this equilibrium is influenced by the solvent, with the hydroxypyridine form generally favored in the gas phase and nonpolar solvents, while the pyridone tautomer can be more stable in polar solvents.[1][2][3][4][5] This tautomerism can influence the molecule's reactivity and should be a key consideration in reaction design.
Synthesis of the Core Scaffold
Two primary routes have been reported for the synthesis of the tautomer, 5-bromo-3-iodo-pyridin-2-ol.
Method 1: Diazotization of 2-Amino-5-bromo-3-iodopyridine
This two-step process begins with the iodination of 2-amino-5-bromopyridine, followed by diazotization to introduce the hydroxyl group.[6]
-
Step 1: Iodination. 2-amino-5-bromopyridine is treated with iodine and an acid hydrate in a mixture of acetic acid and water.
-
Step 2: Diazotization. The resulting 2-amino-5-bromo-3-iodopyridine is then treated with sodium nitrite in concentrated sulfuric acid to yield the desired product.
Method 2: Direct Iodination of 5-Bromo-2-hydroxypyridine
A more direct approach involves the iodination of 5-bromo-2-hydroxypyridine using N-iodosuccinimide (NIS) in a suitable solvent like acetonitrile.[6] This method offers a more streamlined synthesis with good yields.
Regioselective Cross-Coupling Reactions: A Hierarchical Approach
The differential reactivity of the C-I and C-Br bonds is the cornerstone of this compound's utility in sequential cross-coupling strategies. The general order of reactivity in palladium-catalyzed cross-coupling reactions is I > Br >> Cl, a principle that dictates the regioselectivity of these transformations.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. In the case of this compound, the reaction with an organoboron reagent will selectively occur at the more labile C-2 iodo position.
Conceptual Reaction Scheme:
Caption: Suzuki-Miyaura coupling at the C-2 position.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80-100 | 85-95 | [7] (Analogous System) |
| Vinylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene | 90 | 80-90 | [7] (Analogous System) |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a degassed solution of this compound (1.0 equiv) in a suitable solvent (e.g., dioxane/water), add the boronic acid or ester (1.1-1.5 equiv) and a base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at the desired temperature until starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a powerful means to install alkynyl groups, which are valuable handles for further transformations in medicinal chemistry. Similar to the Suzuki coupling, this reaction proceeds with high regioselectivity at the C-2 position.
Conceptual Reaction Scheme:
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The Strategic Utility of 5-Bromo-2-iodopyridin-3-ol in Modern Medicinal Chemistry: A Technical Guide
Abstract
The pyridinol scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved therapeutics.[1][2] The strategic introduction of multiple, differentially reactive halogen atoms onto this privileged structure unlocks vast potential for the synthesis of complex molecular architectures and the rapid exploration of chemical space. This guide introduces 5-Bromo-2-iodopyridin-3-ol, a versatile building block poised for significant impact in drug discovery. We will explore its synthetic accessibility, delineate its potential in diversity-oriented synthesis through regioselective cross-coupling reactions, and propose its application in the development of targeted therapies, particularly in the realm of kinase inhibitors. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing both strategic insights and actionable experimental protocols.
Introduction: The Power of the Polysubstituted Pyridinol Scaffold
Pyridinone and its tautomeric pyridinol form are privileged structures in medicinal chemistry, capable of acting as hydrogen bond donors and acceptors, and serving as bioisosteres for various aromatic and heterocyclic rings.[1][2] This versatility has led to their incorporation into a wide array of therapeutics, including agents for cancer, infectious diseases, and cardiovascular conditions.[1][2] The pharmacological profile of pyridinol-containing molecules is heavily influenced by the nature and position of their substituents.[1][2]
The subject of this guide, this compound, presents a particularly compelling case for medicinal chemists. The presence of three distinct functional handles—a hydroxyl group, a bromine atom, and an iodine atom—on the pyridine core offers a platform for sequential and regioselective chemical modifications. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the cornerstone of its synthetic utility, allowing for a stepwise functionalization strategy that is invaluable in the construction of complex drug candidates.[3]
Synthesis of this compound: A Proposed Approach
Proposed Synthetic Protocol:
A potential synthesis could involve the direct iodination of 5-bromopyridin-3-ol using N-iodosuccinimide (NIS) in an appropriate solvent like acetonitrile. This method is known for its mild conditions and good yields in the iodination of electron-rich aromatic systems.
| Step | Procedure | Reagents & Conditions | Rationale |
| 1 | To a solution of 5-bromopyridin-3-ol (1.0 eq) in acetonitrile (10 volumes) is added N-iodosuccinimide (1.1 eq). | 5-bromopyridin-3-ol, N-iodosuccinimide (NIS), Acetonitrile | Acetonitrile is a common solvent for halogenations. NIS is a mild and effective iodinating agent. |
| 2 | The reaction mixture is stirred at room temperature for 12-18 hours. | Room Temperature | The electron-donating hydroxyl group activates the pyridine ring towards electrophilic substitution. The iodine is expected to direct to the ortho position (C2 or C4) due to steric and electronic effects. |
| 3 | The reaction progress is monitored by TLC or LC-MS. | TLC/LC-MS | To ensure the consumption of the starting material. |
| 4 | Upon completion, the solvent is removed under reduced pressure. | Rotary Evaporation | To concentrate the reaction mixture. |
| 5 | The residue is redissolved in ethyl acetate and washed with aqueous sodium thiosulfate solution, followed by brine. | Ethyl Acetate, Na2S2O3 (aq), Brine | To quench any unreacted NIS and remove water-soluble byproducts. |
| 6 | The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. | Na2SO4 | To remove residual water. |
| 7 | The crude product is purified by column chromatography on silica gel. | Silica Gel Chromatography | To isolate the desired this compound isomer. |
This proposed synthesis leverages established methodologies for the halogenation of pyridinols, offering a high probability of success for accessing the target compound.
The Synthetic Versatility of this compound in Medicinal Chemistry
The true potential of this compound lies in its capacity for sequential, site-selective functionalization. The significantly weaker C-I bond allows for its preferential reaction in palladium-catalyzed cross-coupling reactions, leaving the C-Br bond and the hydroxyl group available for subsequent transformations.[3] This differential reactivity is a powerful tool for building molecular complexity and generating libraries of analogues for structure-activity relationship (SAR) studies.
Regioselective Cross-Coupling Reactions
A variety of palladium-catalyzed cross-coupling reactions can be employed to functionalize the 2-position of the pyridine ring:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl moieties. This is a cornerstone reaction for creating biaryl structures often found in kinase inhibitors.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups, which can serve as handles for further functionalization or as key pharmacophoric elements.
-
Buchwald-Hartwig Amination: Reaction with amines to introduce substituted amino groups, a common feature in many drug molecules.
-
Heck Coupling: Reaction with alkenes to introduce vinyl groups.
Experimental Workflow for Sequential Functionalization:
Caption: Stepwise elaboration of the this compound scaffold for kinase inhibitor synthesis.
Conclusion and Future Outlook
This compound represents a highly versatile and strategically valuable building block for medicinal chemistry. Its potential for regioselective, sequential functionalization opens up a multitude of avenues for the rapid synthesis of diverse compound libraries. The inherent drug-like properties of the pyridinol core, combined with the ability to systematically probe structure-activity relationships, make this compound a compelling starting point for drug discovery programs targeting a wide range of diseases, with a particularly strong potential in the development of novel kinase inhibitors. As the demand for innovative and effective therapeutics continues to grow, the strategic application of such polysubstituted heterocyclic scaffolds will undoubtedly play a pivotal role in shaping the future of medicine.
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The Strategic Utility of 5-Bromo-2-iodopyridin-3-ol: A Versatile Precursor for Advanced Heterocyclic Scaffolds
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Privileged Building Block
In the landscape of medicinal chemistry and materials science, the pyridine ring is a cornerstone scaffold, present in a vast array of pharmaceuticals and functional materials. However, the true potential of this heterocycle is unlocked through precise functionalization, enabling the exploration of chemical space and the fine-tuning of molecular properties. 5-Bromo-2-iodopyridin-3-ol emerges as a preeminent starting material in this context. Its unique arrangement of three distinct functional handles—a hydroxyl group and two differentially reactive halogens at strategic positions—offers chemists a powerful platform for sequential and regioselective modifications.
The ortho-positioning of the iodo and hydroxyl groups is particularly advantageous for constructing fused ring systems, while the C-I and C-Br bonds provide orthogonal sites for modern cross-coupling reactions. The C-I bond, being more susceptible to oxidative addition, can be selectively addressed in palladium-catalyzed reactions, leaving the more robust C-Br bond available for subsequent transformations. This guide provides a comprehensive overview of the synthesis, reactivity, and strategic application of this compound as a precursor for complex heterocyclic compounds, offering both mechanistic insights and field-proven experimental protocols.
Physicochemical Properties and Synthesis
This compound is a solid at room temperature with the key properties summarized below.[1][2][3]
| Property | Value |
| CAS Number | 188057-49-0[1] |
| Molecular Formula | C₅H₃BrINO[1] |
| Molecular Weight | 299.89 g/mol [1] |
| Appearance | Solid[1] |
| Melting Point | 202-203 °C[2] |
| InChI Key | TYKCQFLONIEXBQ-UHFFFAOYSA-N[1] |
Synthesis of the Precursor
The synthesis of this compound can be approached via two primary, reliable routes, with the choice often dictated by the availability of starting materials and desired scale.
Caption: Key synthetic pathways to this compound.
Method 1: From 2-Amino-5-bromopyridine. This two-step sequence first introduces the iodine atom and then converts the amino group to a hydroxyl group via diazotization.[4] The initial iodination is a classic electrophilic aromatic substitution, directed by the activating amino group. The subsequent diazotization followed by hydrolysis is a robust method for installing a hydroxyl group on a pyridine ring, a transformation that is otherwise challenging.
Method 2: From 5-Bromo-2-hydroxypyridine. This more direct route involves the electrophilic iodination of 5-bromo-2-hydroxypyridine (which exists in tautomeric equilibrium with 5-bromopyridin-2(1H)-one).[4] Using N-iodosuccinimide (NIS) as the iodine source offers milder conditions and often leads to higher yields and purity compared to harsher methods. This is the preferred route when the starting hydroxypyridine is readily available, as it is more atom-economical.[4]
Core Reactivity: A Platform for Orthogonal Synthesis
The synthetic power of this compound lies in the differential reactivity of its C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions. The C(sp²)-I bond has a lower bond dissociation energy than the C(sp²)-Br bond, making it significantly more reactive towards the initial oxidative addition step in a Pd(0) catalytic cycle. This reactivity differential is the cornerstone of its use as a scaffold for building molecular complexity in a controlled, stepwise manner.
Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a premier method for forming C-C bonds, valued for its functional group tolerance and the stability of its organoboron reagents.[5][6][7][8] Utilizing this compound, chemists can selectively couple an aryl, heteroaryl, or vinyl group at the C2 position, leaving the C5-bromo and C3-hydroxyl groups untouched for further elaboration.
Causality of Experimental Choices:
-
Catalyst: A Pd(0) source like Pd(PPh₃)₄ or one generated in situ from a Pd(II) precursor (e.g., Pd(OAc)₂) with phosphine ligands is essential. The choice of ligand can influence reaction efficiency, with bulky, electron-rich phosphines often accelerating the reductive elimination step.[5][8]
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is crucial for activating the boronic acid, forming a more nucleophilic "ate" complex that facilitates the transmetalation step.[6][8]
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is commonly used to dissolve both the organic and inorganic reagents.[5][6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The formation of C-N bonds is central to the synthesis of countless pharmaceuticals. The Buchwald-Hartwig amination provides a general and efficient palladium-catalyzed method for coupling amines with aryl halides.[9][10][11] Again, the C2-iodo position of this compound is the primary site of reaction, enabling the introduction of primary or secondary amines to build substituted 2-aminopyridine derivatives.
Causality of Experimental Choices:
-
Ligand: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are critical. They promote the formation of a monoligated Pd(0) species, which is highly active in oxidative addition, and facilitate the final reductive elimination step to form the C-N bond.[12]
-
Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS). The base serves to deprotonate the amine, generating the active nucleophile for the coupling reaction.[10]
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Synthesis of Fused Heterocycles: Furo[3,2-b]pyridines and Thieno[3,2-b]pyridines
The true elegance of this compound is revealed in its application to the synthesis of fused bicyclic systems like furo[3,2-b]pyridines and thieno[3,2-b]pyridines. These scaffolds are prevalent in many biologically active molecules.[13][14] The synthetic strategy leverages the ortho-relationship of the hydroxyl and iodo groups to perform a sequential coupling and intramolecular cyclization (annulation).
A common and effective approach is a one-pot Sonogashira coupling followed by heteroannulation.[13] The terminal alkyne is first coupled to the C2-iodo position under palladium/copper catalysis. The resulting 2-alkynyl-pyridin-3-ol intermediate is then subjected to conditions that promote intramolecular cyclization onto the hydroxyl group to form the furan ring.
Caption: Workflow for synthesizing furo[3,2-b]pyridines.
A similar strategy can be employed to synthesize thieno[3,2-b]pyridines by using a precursor that introduces a sulfur atom, often followed by an intramolecular nucleophilic substitution or condensation reaction to form the thiophene ring.[14][15]
Detailed Experimental Protocols
The following protocols are provided as representative examples. Researchers should always perform their own risk assessment and optimization based on their specific substrates and laboratory conditions.
Protocol 1: Synthesis of this compound (Method 2)[4]
-
To a solution of 5-bromo-2-hydroxypyridine (15.1 mmol, 1.0 eq) in acetonitrile, slowly add N-iodosuccinimide (NIS) (19.9 mmol, 1.3 eq) at room temperature.
-
Establish an inert atmosphere (e.g., argon or nitrogen).
-
Heat the reaction mixture to reflux and monitor for 1 hour. Progress can be tracked by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dilute the residue with ethyl acetate and wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the product, typically as an orange or brown solid.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling at the C2-Position
-
In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq).[5]
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%), or a combination of Pd(OAc)₂ (2-5 mol%) and a phosphine ligand.
-
Purge the vessel with an inert gas (argon or nitrogen).
-
Add a degassed solvent system, typically a 4:1 mixture of 1,4-dioxane and water.[5]
-
Heat the mixture to 85-95 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Synthesis of a 2-Substituted Furo[3,2-b]pyridine Derivative[13]
-
To a solution of this compound (1.0 eq) and a terminal alkyne (1.1 eq) in a suitable solvent (e.g., ethanol or DMF), add the catalytic system.
-
The catalytic system typically consists of a palladium source (e.g., 10% Pd/C or Pd(CF₃COO)₂), a copper(I) co-catalyst (CuI), a phosphine ligand (PPh₃), and a base (Et₃N).[13]
-
Subject the reaction mixture to heating (e.g., 100 °C) or ultrasound irradiation until the reaction is complete as monitored by TLC.[13]
-
Upon completion, remove the solvent under reduced pressure.
-
The residue contains the cyclized furo[3,2-b]pyridine product. Purify by column chromatography on silica gel to afford the desired compound.
Conclusion
This compound is far more than a simple halogenated pyridine; it is a strategically designed precursor that offers a remarkable degree of control over the synthesis of complex heterocyclic structures. Its orthogonal halogen reactivity enables selective C-C and C-N bond formation through robust and well-understood palladium-catalyzed cross-coupling reactions. Furthermore, its inherent functionality provides a direct and efficient pathway to medicinally relevant fused scaffolds such as furo[3,2-b]pyridines and thieno[3,2-b]pyridines. For researchers in drug discovery and materials science, mastering the application of this versatile building block opens the door to novel molecular architectures with tailored biological and physical properties.
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- NIH. Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine, Quinazoline and Carbamate Derivatives. Molecules. 2011; 16(8): 6969–6983.
- Wikipedia. Buchwald–Hartwig amination. Wikipedia.
- Chemistry LibreTexts. Buchwald-Hartwig Amination. Chemistry LibreTexts.
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- ijssst.info. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science & Technology.
- ResearchGate. (PDF) Thienopyridines: Synthesis, Properties, and Biological Activity. Russian Chemical Bulletin. 2005, 54(4):863-896.
- MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. 2017, 22(2), 205.
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- NIH. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. European Journal of Medicinal Chemistry. 2021, 219, 113426.
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- ResearchGate. (PDF) Palladium catalyzed synthesis of some biologically potent new 5-(2-Bromopyridin-3-yl-amino)-2-alkyl/aryl-isoindoline-1,3-dione analogues via Buchwald-Hartwig C-N coupling. Der Pharma Chemica. 2016, 8(5):165-174.
- MDPI. Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives. Molecules. 2021, 26(23), 7132.
- Google Patents. EP0003645B1 - Process for the preparation of aromatic (b)-fused pyridines and novel thieno(b)pyridines. Google Patents.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. yonedalabs.com.
- Pubmed. Synthesis of novel trifluoromethyl substituted furo[2,3-b]pyridine and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as potential anticancer agents. Eur J Med Chem. 2016 Jan 27;108:313-21.
- Royal Society of Chemistry. Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β-unsaturated imines and activated terminal alkynes. Chem. Commun., 2021,57, 10214-10217.
- YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. OChem Tutor.
- PubChem. 5-Bromo-3-iodopyridin-2-ol. PubChem.
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- Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal.
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Safety and handling precautions for 5-Bromo-2-iodopyridin-3-ol
An In-depth Technical Guide to the Safe Handling of 5-Bromo-2-iodopyridin-3-ol
This document provides a comprehensive overview of the essential safety and handling protocols for this compound. It is intended for researchers, scientists, and drug development professionals who may handle this compound in a laboratory setting. The following guidelines are a synthesis of available safety data and established best practices for handling halogenated pyridine derivatives.
Compound Profile and Hazard Identification
This compound is a halogenated pyridinol derivative with the molecular formula C₅H₃BrINO and a molecular weight of 299.89 g/mol .[1] It is a solid at room temperature.[1] Due to its chemical structure, which includes a pyridine ring substituted with bromine, iodine, and a hydroxyl group, this compound requires careful handling to mitigate potential health risks.
GHS Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical products. For this compound, the following classifications have been identified:
| Hazard Class | Category | Hazard Statement | GHS Pictogram | Signal Word |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | Warning |
| Skin Irritation | 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) | Warning |
| Serious Eye Irritation | 2 | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory when handling this compound to prevent exposure through inhalation, ingestion, or skin and eye contact. The selection of appropriate PPE is the first line of defense.
Core PPE Requirements
-
Eye and Face Protection : Chemical splash goggles are required at all times. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection : Chemical-resistant gloves are essential. Given the nature of pyridine derivatives, nitrile or neoprene gloves are recommended.[2] It is crucial to inspect gloves for any signs of degradation or perforation before each use and to practice proper glove removal techniques to avoid skin contamination.
-
Body Protection : A fully buttoned laboratory coat must be worn to protect against accidental spills.
-
Respiratory Protection : Due to the risk of respiratory irritation, all handling of solid this compound should be conducted within a certified chemical fume hood to control exposure to airborne particulates.[3]
PPE Workflow
The following diagram illustrates the correct sequence for donning and doffing PPE to minimize cross-contamination.
Caption: PPE Donning and Doffing Sequence.
Safe Handling and Storage Procedures
Adherence to strict handling and storage protocols is critical for maintaining a safe laboratory environment.
Engineering Controls and Handling Practices
-
Ventilation : Always handle this compound in a well-ventilated area.[2][4] A certified laboratory chemical fume hood is the primary engineering control to minimize inhalation exposure.[2][4]
-
Avoiding Contamination : Do not eat, drink, or smoke in areas where this compound is handled or stored.[3] Wash hands thoroughly after handling, even if gloves were worn.[3]
-
Dust and Aerosol Prevention : Avoid the formation of dust and aerosols during handling.[3] Use non-sparking tools for manipulation of the solid material.[3]
Storage Requirements
Proper storage is crucial to maintain the stability of the compound and prevent accidental release.
-
Container : Store in a tightly closed, properly labeled container.[3]
-
Environment : The storage area should be cool, dry, and well-ventilated.[2][4] Keep the container in a locked storage area.[3]
-
Incompatibilities : Store away from strong oxidizing agents.
Emergency Response Protocols
In the event of an exposure or spill, immediate and appropriate action is necessary to mitigate harm.
Exposure Response
| Exposure Route | First Aid Measures |
| Inhalation | Remove the individual to fresh air and ensure they are in a position comfortable for breathing. If the person feels unwell, seek medical attention.[3] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical help.[3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.[5] |
| Ingestion | Rinse mouth with water. Get medical help.[3] |
Spill Management
A logical approach to spill management is essential to ensure the safety of laboratory personnel and the environment.
Caption: Decision tree for spill response.
For small spills, trained personnel wearing appropriate PPE should contain the spill with an inert absorbent material, such as sand or vermiculite.[4] The collected material should then be placed in a sealed container for proper disposal.[4]
Waste Disposal
All waste containing this compound, including contaminated absorbent materials and disposable PPE, must be treated as hazardous waste.
-
Containerization : Collect waste in a clearly labeled, sealed, and compatible container.
-
Disposal : Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[3]
Conclusion
This compound presents moderate health hazards that can be effectively managed through the diligent application of the safety protocols outlined in this guide. A thorough understanding of the compound's GHS classification, coupled with the consistent use of engineering controls, appropriate PPE, and safe handling practices, is paramount for ensuring the safety of all laboratory personnel.
References
- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- Washington State University. Pyridine Safety Data Sheet.
- BIOSYNCE. (2025, September 23). How to handle pyridine safely?
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An In-Depth Technical Guide to 5-Bromo-2-iodopyridin-3-ol for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-Bromo-2-iodopyridin-3-ol, a key building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its commercial availability, chemical properties, synthesis, and applications, with a focus on practical, field-proven insights.
Introduction: The Strategic Importance of this compound
This compound (CAS No: 188057-49-0) is a strategically important heterocyclic compound.[1][2][3] Its trifunctional nature, featuring a bromine atom, an iodine atom, and a hydroxyl group on a pyridine scaffold, offers medicinal chemists a versatile platform for the synthesis of complex molecular architectures. The differential reactivity of the carbon-iodine and carbon-bromine bonds allows for selective, sequential cross-coupling reactions, enabling the precise introduction of various substituents. This characteristic is particularly valuable in the construction of novel pharmaceutical agents and other functional organic materials.
Commercial Availability and Supplier Specifications
A critical aspect for any research and development program is the reliable sourcing of starting materials. This compound is available from several commercial suppliers, though purity and available data can vary.
| Supplier | Product Number | Stated Purity | CAS Number | Molecular Weight |
| Sigma-Aldrich | ADE000419 | Not specified | 188057-49-0 | 299.89 g/mol |
| Fluorochem | F236609 | 96% | 188057-49-0 | 299.89 g/mol |
| ECHEMI (Chongqing Chemdad) | N/A | Not specified | 188057-49-0 | 299.9 g/mol |
| BLD Pharm | N/A | Not specified | N/A | 299.89 g/mol |
Note: Sigma-Aldrich indicates that for their "AldrichCPR" grade, the buyer assumes responsibility for confirming product identity and purity.[2] It is always best practice to independently verify the purity of starting materials, regardless of the supplier's specifications. While a specific Certificate of Analysis for this compound was not found during the preparation of this guide, researchers should always request lot-specific CoAs from their chosen supplier.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety considerations is paramount for the safe handling and effective use of any chemical compound.
| Property | Value |
| Molecular Formula | C₅H₃BrINO |
| Molecular Weight | 299.89 g/mol [1][2] |
| Appearance | Solid[2][3] |
| Melting Point | 202-203°C[1] |
| Boiling Point | 325.1 ± 37.0 °C at 760 mmHg[1] |
| Density | 2.512 ± 0.06 g/cm³[1] |
Safety Information:
-
Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335).[1]
-
Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If inhaled, remove the person to fresh air and keep comfortable for breathing. If on skin, wash with plenty of water. If swallowed, get medical help.[1]
Researchers should always consult the full Safety Data Sheet (SDS) from their supplier before handling this compound.
Synthesis of this compound
The synthesis of this compound can be achieved through a few different routes. One common method involves the iodination of 5-bromo-2-hydroxypyridine.[4] Another approach starts from 2-amino-5-bromopyridine, which is first iodinated and then undergoes a diazotization reaction to yield the final product.[4]
Below is a diagram illustrating a common synthetic pathway:
Caption: Synthetic routes to this compound.
Applications in Cross-Coupling Reactions
The true utility of this compound lies in its application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond allows for selective functionalization at the 2-position, leaving the 5-bromo position available for subsequent transformations.
Regioselective Sonogashira Coupling
The Sonogashira coupling is a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[5] Due to the higher reactivity of the C-I bond, the Sonogashira coupling of this compound is expected to proceed with high regioselectivity at the 2-position.
Caption: Regioselective Sonogashira coupling at the C-2 position.
Experimental Protocol: Regioselective Sonogashira Coupling (Adapted from similar substrates)
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a copper(I) co-catalyst (e.g., CuI, 10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Reagent Addition: Add a degassed solvent (e.g., anhydrous DMF or THF) and an amine base (e.g., triethylamine, 2.0 equiv.). Stir the mixture for 10-15 minutes at room temperature.
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-60 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Regioselective Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide.[6] Similar to the Sonogashira coupling, the Suzuki reaction with this compound is expected to occur selectively at the C-2 iodo position.
Caption: Regioselective Suzuki-Miyaura coupling at the C-2 position.
Experimental Protocol: Regioselective Suzuki-Miyaura Coupling (Adapted from similar substrates)
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In an oven-dried reaction vessel, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.).
-
Inert Atmosphere: Flush the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex substituted pyridines. Its commercial availability, coupled with the well-established methodologies for regioselective cross-coupling reactions, makes it an attractive starting material for researchers in drug discovery and materials science. A thorough understanding of its properties, safe handling procedures, and synthetic applications, as outlined in this guide, will enable scientists to effectively utilize this compound in their research endeavors.
References
- Wikipedia. (2023, December 27). Sonogashira coupling.
- Wikipedia. (2023, December 22). Suzuki reaction.
- Wikipedia. (2023, December 22). Suzuki reaction.
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Introduction: The Pyridin-3-ol Scaffold as a Privileged Structure in Medicinal Chemistry
An In-depth Technical Guide to 5-Bromo-2-iodopyridin-3-ol and its Analogs for Drug Discovery Professionals
The pyridin-3-ol moiety, a heterocyclic aromatic organic compound, and its derivatives are recognized as a significant scaffold in the landscape of medicinal chemistry and drug discovery.[1] This structural motif is considered a "privileged scaffold" due to its ability to bind to a wide range of biological targets with high affinity. The unique electronic properties and versatile reactivity of the pyridin-3-ol core have spurred the development of numerous compounds with a broad spectrum of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3] Pyridone derivatives, which exist in tautomeric equilibrium with hydroxypyridines, are particularly noteworthy. They can act as both hydrogen bond donors and acceptors, serve as bioisosteres for amides and phenyl groups, and can favorably influence the lipophilicity, aqueous solubility, and metabolic stability of drug candidates.[2]
Within this important class of compounds, this compound stands out as a highly functionalized and versatile building block for organic synthesis. The strategic placement of a bromine atom, an iodine atom, and a hydroxyl group on the pyridine ring provides multiple reactive handles for medicinal chemists to elaborate complex molecular architectures. This guide provides a comprehensive overview of the synthesis, chemical properties, and the emerging importance of this compound and its analogs in the field of drug development.
Tautomerism: this compound vs. 5-Bromo-3-iodopyridin-2(1H)-one
It is crucial to recognize that pyridinols can exist in equilibrium with their corresponding pyridone tautomers. In the case of the title compound, it can exist as both this compound and its tautomer, which could be named in various ways, including 5-Bromo-3-iodopyridin-2(1H)-one. While the pyridone form is often predominant, the hydroxypyridine form is essential for certain reactions and interactions.[2] For the purpose of this guide, we will primarily refer to the chemical space around this scaffold, acknowledging that the literature often uses these names interchangeably. Much of the available synthetic literature focuses on a closely related isomer, 5-Bromo-3-iodopyridin-2-ol, which also exists in tautomeric equilibrium with 5-Bromo-3-iodopyridin-2(1H)-one.[4][5][6]
Synthesis of the Core Scaffold: Methodologies for 5-Bromo-3-iodopyridin-2-ol
The synthesis of the dihalogenated pyridinol core is a critical first step for the development of its analogs. Several synthetic routes have been reported, primarily for the 5-Bromo-3-iodopyridin-2-ol isomer, which provides a valuable starting point for further derivatization.
Method 1: From 2-Amino-5-bromopyridine
This multi-step synthesis begins with the commercially available 2-amino-5-bromopyridine and proceeds through an iodinated intermediate followed by diazotization to install the hydroxyl group.[4]
Experimental Protocol:
-
Step 1: Synthesis of 2-amino-5-bromo-3-iodopyridine.
-
Dissolve 2-amino-5-bromopyridine (300g, 1.73mol) in a mixture of acetic acid (1000mL) and water (200mL).
-
With stirring, gradually add concentrated H₂SO₄ (30mL).
-
Heat the mixture to 80°C and periodically add acid hydrate (79.1g, 0.347mol) and iodine (176g, 0.693mol) over 4 hours.
-
Upon completion, the intermediate 2-amino-5-bromo-3-iodopyridine can be isolated. This intermediate is crucial for creating various pharmaceutical building blocks.[7][8]
-
-
Step 2: Diazotization to 5-BROMO-3-IODO-PYRIDIN-2-OL.
-
Under ice cooling, gradually add 2-amino-5-bromo-3-iodopyridine (100g, 0.34mol) to concentrated sulfuric acid (300mL).
-
Stir the reaction mixture at room temperature for 2 hours and then cool it again.
-
Gradually add sodium nitrite (35g, 0.51mol) and continue stirring at room temperature for 3 days.
-
Pour the reaction solution onto ice (3L) and neutralize to pH 4.0 with NaOH.
-
Collect the resulting precipitate by filtration, wash with water, and dry to yield the product.[4]
-
Method 2: Direct Iodination of 5-bromo-2-hydroxypyridine
A more direct approach involves the regioselective iodination of 5-bromo-2-hydroxypyridine using an electrophilic iodine source.[4]
Experimental Protocol:
-
At room temperature, slowly add N-iodosuccinimide (NIS) (4.465g, 19.9mmol) to a solution of 5-bromo-2-hydroxypyridine (2.622g, 15.1mmol) in acetonitrile.
-
Reflux the reaction mixture for 1 hour under an argon atmosphere.
-
Remove the solvent under reduced pressure.
-
Dilute the residue with ethyl acetate, and wash the organic layer with water.
-
Dry the organic layer with MgSO₄ and concentrate to obtain the product. A yield of 87% has been reported for this method.[4]
Synthetic Pathways Overview
Caption: Key diversification points on the core scaffold.
Conclusion and Future Perspectives
This compound and its related isomers represent a highly valuable and versatile platform in modern medicinal chemistry. The presence of three distinct, reactive sites—a hydroxyl group and two different halogens with orthogonal reactivity—provides a robust toolkit for the synthesis of diverse and complex molecular architectures. Its utility as an intermediate, particularly in the synthesis of kinase inhibitors, underscores its importance in oncology drug discovery.
Future research in this area will likely focus on:
-
Expansion of the Analog Library : Systematically exploring the chemical space around the core scaffold through diverse cross-coupling and derivatization reactions to identify novel bioactive compounds.
-
New Therapeutic Targets : Screening new analogs against a wider range of biological targets beyond kinases to uncover novel therapeutic applications.
-
Development of Novel Synthetic Methods : Creating even more efficient, scalable, and environmentally friendly synthetic routes to the core structure and its derivatives.
As the demand for highly specific and effective therapeutics continues to grow, the strategic use of well-designed, functionalized building blocks like this compound will remain a cornerstone of successful drug discovery programs.
References
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- A Technical Guide to the Discovery and History of Pyridin-3-ol Derivatives for Researchers and Drug Development Professionals - Benchchem.
- 5-Bromo-2-iodopyridine | 223463-13-6 - ChemicalBook.
- 5-Bromo-2-iodopyridine synthesis - ChemicalBook.
- 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed.
- Pyridones in drug discovery: Recent advances - ResearchG
- Recent Advances of Pyridinone in Medicinal Chemistry - PMC - PubMed Central.
- A review on the medicinal importance of pyridine derivatives - ResearchG
- Synthesis of 2-Amino-5-Bromo-3-Iodopyridine - ijssst.info.
- This compound AldrichCPR 188057-49-0 - Sigma-Aldrich.
- 5-Bromo-3-iodopyridin-2-ol | C5H3BrINO | CID 12027787 - PubChem.
- The Crucial Role of 2-Amino-5-bromo-3-iodopyridine in Modern Drug Discovery.
- 5-Bromo-3-iodo-pyridin-2-ol - CymitQuimica.
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- 5-Bromo-2-iodopyridin-3-yl acetate | C7H5BrINO2 | CID 45361732 - PubChem.
- N/A|5-Bromo-3-iodopyridin-2-ol|BLD Pharm.
- Analogs of 4-(3-bromo-8-methyl-10-methoxy-6,11-dihydro-5H-benzo-[2][10]cyclo hepta[1,2-b]pyridin-11-yl)-1-(4-pyridinylacetyl)piperidine N-oxide as inhibitors of farnesyl protein transferase - PubMed.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review.
- Pharmacological activities of some synthesized substituted pyrazole, oxazole and triazolopyrimidine derivatives | Request PDF - ResearchG
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - MDPI.
- Synthesis and pharmacological evaluation of marine bromopyrrole alkaloid-based hybrids with anti-inflammatory activity - Arabian Journal of Chemistry.
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Physical and chemical characteristics of 5-Bromo-2-iodopyridin-3-ol
An In-Depth Technical Guide to 5-Bromo-2-iodopyridin-3-ol: Properties, Synthesis, and Strategic Applications
Authored by: Gemini, Senior Application Scientist
Introduction: A Versatile Heterocyclic Building Block
In the landscape of modern medicinal chemistry and materials science, the strategic design of molecular scaffolds is paramount. Heterocyclic compounds, particularly substituted pyridines, form the backbone of countless pharmaceuticals and functional materials. Among these, this compound (CAS No: 188057-49-0) emerges as a highly valuable and versatile intermediate.[1][2] Its utility is derived not just from the presence of the pyridine core, but from the orthogonal reactivity conferred by its unique trifunctional substitution pattern: a hydroxyl group and two distinct halogen atoms, bromide and iodide.
This guide provides an in-depth analysis of the physicochemical properties, synthesis, characteristic reactivity, and applications of this compound, tailored for researchers, scientists, and drug development professionals. We will explore the causality behind its synthetic utility, particularly the principle of regioselective functionalization that makes it a powerful tool in complex molecule synthesis.
Section 1: Molecular Identity and Physicochemical Profile
This compound is a solid organic compound whose identity is defined by the CAS number 188057-49-0 and the molecular formula C₅H₃BrINO.[1][2] A critical feature of its chemical nature is the existence of keto-enol tautomerism, readily interconverting between the pyridin-3-ol form and the pyridin-2(1H)-one form. This equilibrium is fundamental to understanding its reactivity and spectroscopic properties.
Caption: Keto-enol tautomerism of the title compound.
The compound's key physical and chemical properties are summarized below for rapid reference.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₃BrINO | [1][2] |
| Molecular Weight | 299.89 g/mol | [1][2] |
| CAS Number | 188057-49-0 | [1] |
| Appearance | Solid | [1] |
| Melting Point | 202-203 °C | [3] |
| Boiling Point | 325.1 ± 37.0 °C at 760 mmHg | [3] |
| Density | 2.512 ± 0.06 g/cm³ | [3] |
| InChI Key | TYKCQFLONIEXBQ-UHFFFAOYSA-N | [1] |
| Synonyms | 5-Bromo-3-iodopyridin-2(1H)-one, 5-Bromo-2-hydroxy-3-iodopyridine | [4][5] |
Section 2: Synthesis and Mechanistic Rationale
The synthesis of this highly functionalized pyridine is not trivial and requires a strategic approach to introduce the substituents in the correct positions. A common and effective method involves the direct electrophilic iodination of a pre-existing brominated pyridinol scaffold.
The synthesis of the tautomer 5-Bromo-3-iodo-pyridin-2-ol can be achieved with a high yield of 87% by reacting 5-bromo-2-hydroxypyridine with N-iodosuccinimide (NIS) in acetonitrile under reflux.[6]
Mechanistic Insight: The choice of N-iodosuccinimide (NIS) as the iodinating agent is critical. The 5-bromo-2-hydroxypyridine starting material exists predominantly in its pyridin-2-one tautomeric form. This tautomer is an electron-rich heterocyclic system, making it highly susceptible to electrophilic aromatic substitution. NIS serves as a source of an electrophilic iodine species (I⁺), which preferentially attacks the electron-rich C3 position, directed by the activating effect of the ring nitrogen and the carbonyl group.
Caption: General workflow for the synthesis of 5-Bromo-3-iodo-pyridin-2-ol.
Section 3: The Keystone of Reactivity: Regioselective Functionalization
The primary value of this compound in synthetic chemistry lies in the differential reactivity of its two carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the reactivity of halogens follows the trend: I > Br > Cl.[6] This is a direct consequence of the carbon-halogen bond dissociation energy; the C-I bond is weaker and more readily undergoes oxidative addition to a Pd(0) catalyst than the more robust C-Br bond.[6][7]
This reactivity difference allows for highly selective, sequential functionalization. A synthetic chemist can first perform a cross-coupling reaction—such as a Suzuki, Sonogashira, or Buchwald-Hartwig amination—at the more reactive C2-iodo position, leaving the C5-bromo position untouched. The resulting product can then be subjected to a second, distinct cross-coupling reaction at the bromide position, often by modifying the catalyst or reaction conditions to be more forcing.[7][8] This powerful strategy enables the construction of complex, unsymmetrically substituted pyridines from a single, versatile starting material.
Caption: Regioselective sequential cross-coupling strategy.
Furthermore, the hydroxyl group (or its keto tautomer) provides another site for functionalization. Patent literature demonstrates the modification of this position via reactions like Mitsunobu etherification, allowing for the introduction of various side chains.[5][9] This trifecta of reactive sites (iodo, bromo, and hydroxyl) makes this compound a truly powerful building block.
Section 4: Spectroscopic Signature and Characterization
While publicly available experimental spectra for this specific compound are limited, a reliable spectroscopic profile can be predicted based on established principles and data from analogous halogenated pyridines.[3][4] This information is crucial for reaction monitoring and product confirmation.
| Spectroscopy | Predicted Characteristics |
| ¹H NMR | Two signals are expected in the aromatic region (approx. 7.5-8.5 ppm). Both would appear as doublets due to coupling with each other. The proton at C4 would likely be downfield to the one at C6. The hydroxyl proton (enol form) or N-H proton (keto form) would appear as a broad singlet, with its chemical shift being highly dependent on solvent and concentration.[6] |
| ¹³C NMR | Five distinct signals for the pyridine ring carbons are expected. The carbon bearing the iodine (C2) would likely be the most upfield among the substituted carbons due to the heavy atom effect. The carbon bearing bromine (C5) and the carbon bearing the oxygen (C3) would also show characteristic shifts. The remaining carbons (C4, C6) would resonate at positions influenced by all substituents.[1][10][11] |
| IR Spectroscopy | Key absorption bands would include: a broad O-H stretch (enol) or N-H stretch (keto) around 3200-3400 cm⁻¹, a strong C=O stretch (keto) around 1650 cm⁻¹, and C=C/C=N ring stretching vibrations in the 1400-1600 cm⁻¹ region.[4] |
| Mass Spectrometry (EI) | The mass spectrum would show a characteristic molecular ion (M⁺) peak. Crucially, due to the presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 abundance), a prominent M+2 peak with nearly the same intensity as the M⁺ peak would be observed.[12] Common fragmentation patterns would involve the loss of halogen atoms (I or Br) or the entire pyridinone ring fragmentation.[13] |
Section 5: Validated Applications in Medicinal Chemistry
The strategic value of this compound is most evident in its application as a key starting material in multi-step syntheses of complex, biologically active molecules. Its use is explicitly cited in several patents for novel therapeutic agents, underscoring its importance in the drug development pipeline.
-
Dual ATM and DNA-PK Inhibitors: This compound is used as a foundational building block for synthesizing dual inhibitors of Ataxia-Telangiectasia Mutated (ATM) and DNA-dependent Protein Kinase (DNA-PK), which are promising targets for anti-tumor therapies.[5][9] In these syntheses, the hydroxyl group is typically functionalized first, followed by sequential cross-coupling reactions at the iodo and bromo positions.
-
Cardiac Sarcomere Inhibitors: It has been employed in the development of novel inhibitors targeting cardiac sarcomeres, indicating its utility in creating molecules for cardiovascular diseases.[14]
-
BTK Degraders: The compound serves as an intermediate in the synthesis of Bruton's tyrosine kinase (BTK) degraders, a class of molecules being investigated for treating neoplastic and autoimmune diseases.[15]
These examples from authoritative patent literature confirm that this compound is not merely a chemical curiosity but a field-proven intermediate for constructing high-value pharmaceutical candidates.
Section 6: Safety and Handling Protocols
As with any reactive chemical intermediate, proper handling and storage of this compound are essential for laboratory safety.
GHS Hazard Classification: [2][3][5]
-
Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Recommended Precautions: [3][11][16]
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up.
Section 7: Experimental Protocol: Synthesis of 5-Bromo-3-iodo-pyridin-2-ol
The following protocol is adapted from a literature procedure for the synthesis of the title compound's tautomer.[6]
Materials:
-
5-bromo-2-hydroxypyridine (1.0 eq)
-
N-iodosuccinimide (NIS) (1.3 eq)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Argon or Nitrogen gas supply
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add 5-bromo-2-hydroxypyridine (1.0 eq).
-
Add anhydrous acetonitrile to dissolve the starting material.
-
Slowly add N-iodosuccinimide (1.3 eq) to the solution at room temperature.
-
Place the flask under an inert atmosphere (Argon or Nitrogen).
-
Heat the reaction mixture to reflux and maintain for 1 hour. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dilute the resulting residue with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
The product, an orange solid, can be further purified by column chromatography if necessary.
References
- US Patent US20190256504A1. (2019). Cardiac sarcomere inhibitors. Google Patents.
- WO Patent WO2019201283A1. (2019). Dual atm and dna-pk inhibitors for use in anti-tumor therapy. Google Patents.
- CN Patent CN114249154A. (2022). Dual ATM and DNA-PK inhibitors for use in anti-tumor therapy. Google Patents.
- WO Patent WO2022133184A1. (2022). Btk degrader. Google Patents.
- EP Patent EP1981884B1. (2007). THIAZOLE COMPOUNDS AS PROTEIN KINASE B (PKB) INHIBITORS. European Patent Office.
- AU Patent AU2018210196B2. (2018). Inhibitors of SHP2. Australian Patent Office.
- Molecular peaks of bromide compounds. (2017). ResearchGate.
- Klumpp, D. A. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry, 12, 2809–2825.
- Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727–733.
- 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. (n.d.). ResearchGate.
- Reich, H. J. (2021). 13C NMR Chemical Shifts. Organic Chemistry Data.
- The halogen effect on the 13C NMR chemical shift in substituted benzenes. (2018). Physical Chemistry Chemical Physics.
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Introduction: The Critical Role of Tautomerism in Molecular Design
An In-Depth Technical Guide to the Tautomerism of 5-Bromo-2-iodopyridin-3-ol
This guide provides a comprehensive technical exploration of the tautomeric phenomena in this compound. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into the theoretical underpinnings, experimental determination, and computational analysis of its tautomeric equilibrium. We will dissect the influence of heavy halogen substituents and provide actionable protocols for empirical and in-silico investigation.
Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept with profound implications in chemical and biological systems.[1][2] For drug development professionals, a molecule's tautomeric state is not a trivial detail; it governs its three-dimensional shape, hydrogen bonding capabilities, polarity, and pKa. These properties, in turn, dictate critical pharmacological parameters such as receptor binding affinity, membrane permeability, and metabolic stability.[2][3]
The hydroxypyridine scaffold is a classic subject of tautomerism studies, typically existing in equilibrium between its hydroxy (enol) and pyridone (keto) forms.[4][5] The position of this equilibrium is exquisitely sensitive to the electronic nature of substituents and the surrounding environment.[6][7] The subject of this guide, this compound, presents a particularly intriguing case. The presence of two heavy, electron-withdrawing halogens at positions flanking the core functional group raises critical questions about their combined influence on the stability of the potential tautomers. This guide aims to provide a robust framework for understanding and investigating this complex equilibrium.
Theoretical Framework: Potential Tautomers and Influencing Factors
This compound can theoretically exist in three primary tautomeric forms, engaged in a dynamic equilibrium. The relative population of each tautomer is dictated by its thermodynamic stability, which is influenced by intramolecular electronics, solvent interactions, and temperature.
-
Hydroxy-Pyridine Form (A): This is the enol-imine tautomer. It retains the aromaticity of the pyridine ring.
-
Pyridone Form (B): This keto-amine tautomer disrupts the canonical aromaticity of the six-membered ring but benefits from the formation of a strong carbonyl (C=O) bond and an amide-like resonance structure.[8]
-
Zwitterionic Form (C): This form, a pyridinium-olate, is a charge-separated species. While often a minor contributor in non-polar solvents, its stability can be significantly enhanced in polar, protic media capable of stabilizing the separated charges through hydrogen bonding.[6][7]
Caption: Equilibrium between the primary tautomers of this compound.
The Decisive Influence of Bromo and Iodo Substituents
The electronic character of the halogen substituents is paramount in determining the tautomeric preference. Both bromine at the C5 position and iodine at the C2 position are electron-withdrawing via the inductive effect.
-
Inductive Effects: The strong inductive pull of both halogens decreases the electron density within the pyridine ring. This has two major consequences:
-
Increased Acidity: The electron withdrawal stabilizes the conjugate base (phenoxide), making the hydroxyl proton of the Hydroxy-Pyridine form (A) more acidic and thus more easily lost.
-
Decreased Basicity: The electron density on the ring nitrogen is reduced, making it less basic and less likely to be protonated, which could destabilize the Pyridone (B) and Zwitterionic (C) forms.
-
-
Halogen Bonding: In the solid state or in non-protic solvents, the iodine atom, being a soft Lewis acid, could potentially act as a halogen bond donor, interacting with the nitrogen or oxygen atoms of neighboring molecules.[9][10] This intermolecular interaction could favor specific tautomers in the crystalline state.
Caption: Logical flow of substituent effects on tautomeric equilibrium.
Experimental Determination: Protocols and Rationale
Spectroscopic methods are indispensable for characterizing tautomeric equilibria as they allow for direct observation of the different species in solution.[1][11]
UV-Vis Spectroscopy: A Solvent-Dependent Investigation
Causality: The extent of the conjugated π-electron system differs significantly between the hydroxy and pyridone tautomers. The pyridone form typically possesses a more extended conjugated system, resulting in a lower energy π-π* transition and, consequently, an absorption maximum (λmax) at a longer wavelength (a bathochromic shift).[12][13] By systematically varying solvent polarity, one can shift the equilibrium and monitor the corresponding changes in the UV-Vis spectrum.[12][14]
Experimental Protocol:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in a non-polar, aprotic solvent where it is fully soluble (e.g., Dioxane).
-
Solvent Series: Prepare a series of volumetric flasks containing solvents of increasing polarity:
-
Cyclohexane (Non-polar)
-
Dioxane (Non-polar, aprotic)
-
Acetonitrile (Polar, aprotic)
-
Ethanol (Polar, protic)
-
Water (High polarity, protic)
-
-
Sample Preparation: Add an identical aliquot of the stock solution to each flask and dilute to a final concentration of ~10-5 M. This ensures the molar concentration is constant across all samples.
-
Data Acquisition: Record the UV-Vis absorption spectrum for each solution from 200 nm to 500 nm using a dual-beam spectrophotometer, with the pure solvent as a reference.
-
Data Analysis: Plot the absorbance spectra on the same graph. Analyze the changes in the position and relative intensities of the absorption maxima. An increase in the intensity of a long-wavelength band with increasing solvent polarity would suggest a shift towards the more polar pyridone or zwitterionic tautomer.
Caption: Workflow for UV-Vis spectroscopic analysis of tautomerism.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: ¹H and ¹³C NMR spectroscopy can provide unambiguous structural information.[15] The chemical shifts of the ring protons and carbons are highly sensitive to the electronic environment, which is distinct for each tautomer. If the rate of interconversion is slow on the NMR timescale, separate signals for each tautomer will be observed, allowing for direct quantification of their ratio by integrating the respective signals.[16][17]
Experimental Protocol:
-
Sample Preparation: Dissolve an accurately weighed sample of this compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to a concentration of ~5-10 mg/mL.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Pay close attention to the aromatic region (7.0-9.0 ppm) and the presence of any broad signals indicative of exchangeable protons (OH or NH). The presence of two distinct sets of signals in the aromatic region would indicate slow exchange between two tautomers.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The chemical shift of C3 (the carbon attached to the oxygen) is a key indicator: it will appear at a higher frequency (further downfield) in the pyridone (keto) form due to the carbonyl character compared to the hydroxy form.
-
Variable Temperature (VT) NMR (if needed): If only a single set of averaged signals is observed at room temperature (indicating fast exchange), perform VT-NMR. Cooling the sample may slow the interconversion rate sufficiently to resolve the individual signals for each tautomer.
-
Quantification: If distinct signals are resolved, calculate the mole fraction of each tautomer by integrating the corresponding non-overlapping proton signals.
Computational Chemistry: Predicting Tautomer Stability
Causality: Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful tool for predicting the intrinsic stability of molecules.[18][19] By calculating the Gibbs free energy (ΔG) of each tautomer, we can predict the position of the tautomeric equilibrium. The tautomer with the lowest calculated ΔG is predicted to be the most stable and therefore the major species at equilibrium.
Computational Workflow:
-
Structure Generation: Build the 3D structures of the three potential tautomers (Hydroxy-Pyridine, Pyridone, and Zwitterion).
-
Geometry Optimization & Frequency Calculation: Perform a full geometry optimization followed by a frequency calculation for each tautomer using a DFT method.
-
Solvent Modeling: To simulate solution-phase behavior, incorporate a continuum solvation model (e.g., SMD or PCM) representing the desired solvent (e.g., water, acetonitrile).
-
Energy Calculation: Extract the Gibbs free energies from the output files. Calculate the relative energies (ΔΔG) of the less stable tautomers with respect to the most stable one.
-
Data Summary: Compile the calculated energies and dipole moments into a table for clear comparison.
Table 1: Predicted Relative Energies and Dipole Moments of Tautomers
| Tautomer | ΔG (gas, kcal/mol) | ΔG (water, kcal/mol) | Dipole Moment (Debye) |
| Hydroxy-Pyridine | 0.0 (Reference) | Predicted Value | Predicted Value |
| Pyridone | Predicted Value | Predicted Value | Predicted Value |
| Zwitterion | Predicted Value | Predicted Value | Predicted Value |
| Note: Values are hypothetical placeholders for the output of the described DFT calculations. |
Conclusion and Implications for Drug Discovery
The tautomeric landscape of this compound is a complex interplay of aromaticity, substituent electronics, and solvent stabilization. Theoretical considerations suggest that the strong electron-withdrawing nature of the bromo and iodo substituents will significantly increase the acidity of the hydroxyl group, potentially favoring the hydroxy-pyridine form, especially in non-polar media. However, in polar, protic solvents, the increased polarity and hydrogen bonding capability of the pyridone and zwitterionic forms could shift the equilibrium significantly in their favor.
For scientists in drug development, resolving this equilibrium is not an academic exercise. The dominant tautomer will present a specific pharmacophore with a unique hydrogen bond donor/acceptor pattern and surface polarity. An accurate understanding of this behavior is essential for rational drug design, enabling the optimization of ligand-receptor interactions and the prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The integrated experimental and computational approach outlined in this guide provides a robust pathway to elucidating the tautomeric nature of this and other similarly complex heterocyclic systems.
References
- Bohrium. (2006, November 1). The use of NMR spectroscopy to study tautomerism.
- Encyclopedia.pub. Tautomerism Detected by NMR.
- Claramunt, R. M. (2006). The use of NMR spectroscopy to study tautomerism. SciSpace.
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- Fiveable. Keto-Enol Tautomerism. Organic Chemistry Class Notes.
- Frontiers. (2024). Keto-enol tautomerism in the development of new drugs.
- Elguero, J., et al. NMR Spectroscopic Study of Tautomerism in Solution and in the Solid State. ResearchGate.
- Al-Amiery, A. A., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative.... PMC - NIH.
- da Silva, J. B. P., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. PubMed.
- Katritzky, A. R., et al. Study of the enol–enaminone tautomerism of α-heterocyclic ketones by deuterium effects on 13 C chemical shifts. RSC Publishing.
- Schlegel, H. B., et al. Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Schlegel Group - Wayne State University.
- Slideshare. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf.
- Guidechem. How to Synthesize 5-BROMO-3-IODO-PYRIDIN-2-OL?.
- da Silva, J. B. P., et al. (2013). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A - ACS Publications.
- Lee, J., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. NIH.
- Antonov, L. Absorption UV-Vis Spectroscopy and Chemometrics: From Qualitative Conclusions to Quantitative Analysis. ResearchGate.
- Korth, O., et al. Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry - ACS Publications.
- Tomas, F., et al. (2021). Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives. MDPI.
- University Chemistry. (2023). NMR Study of Keto-Enol Tautomeric Equilibrium in Acetylacetone: An Experiment for Physical Chemistry Laboratory.
- ResearchGate. UV-Vis absorption spectrum of the enol tautomer (in blue) and emission....
- Dąbrowska, A., et al. (2024). Photoswitchable hydrazones with pyridine-based rotors and halogen substituents. PMC.
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- Ghoneim, N. Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents. RSC Publishing.
- ResearchGate. The influence of halogen bonds on tautomerism: The case of 3-mercapto-1,2-azoles....
- Aakeröy, C. B., et al. (2021). The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. MDPI.
- Bulgarian Chemical Communications. (2018). Determination of the pKa values of some pyridine derivatives by computational methods.
- Sciencemadness.org. (2016). Tautomers of substituted Pyridines.
- Wikipedia. 2-Pyridone.
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Methodological & Application
Application Notes & Protocols: Strategic Functionalization of 5-Bromo-2-iodopyridin-3-ol via Palladium-Catalyzed Cross-Coupling
Introduction
Substituted pyridin-3-ol scaffolds are privileged structures in medicinal chemistry, forming the core of numerous pharmacologically active agents. Their unique electronic properties and ability to participate in hydrogen bonding make them ideal for molecular recognition at biological targets. 5-Bromo-2-iodopyridin-3-ol is a particularly valuable building block for drug discovery professionals, offering two distinct and orthogonally reactive halogenated sites for sequential functionalization. This allows for the rapid and controlled construction of complex molecular architectures and diverse chemical libraries for structure-activity relationship (SAR) studies.
This guide provides a comprehensive technical overview and detailed laboratory protocols for the selective palladium-catalyzed cross-coupling at the C2-iodide position of this compound. We will delve into the mechanistic principles governing regioselectivity and present field-proven methods for Suzuki-Miyaura, Sonogashira, and Negishi couplings, empowering researchers to leverage this versatile substrate in their synthetic campaigns.
Core Principle: Understanding Regioselectivity
The synthetic utility of this compound hinges on the ability to selectively functionalize one halogen over the other. This selectivity is governed by fundamental principles of organometallic chemistry, specifically the relative reactivity of carbon-halogen bonds in the oxidative addition step of the palladium catalytic cycle.
-
Bond Dissociation Energy (BDE): The primary factor dictating selectivity is the difference in bond strength between the C-I and C-Br bonds. The C-I bond is significantly weaker and thus more susceptible to cleavage by a low-valent palladium(0) catalyst. The general reactivity order for aryl halides in palladium-catalyzed cross-couplings is I > Br > Cl > F.[1][2][3]
-
Electronic Activation: The pyridine nitrogen atom exerts a strong electron-withdrawing effect, polarizing the ring and making the adjacent C2 and C6 positions more electrophilic. This electronic activation further enhances the reactivity of the C2-I bond towards oxidative addition by the electron-rich Pd(0) catalyst.[4]
-
The Role of the Hydroxyl Group: The C3-hydroxyl group can influence the electronic environment of the ring. While it can participate in directing effects in some contexts, particularly in ortho-lithiation or specific directed C-H activation reactions, its influence on the regioselectivity of this cross-coupling is secondary to the overwhelming reactivity difference between the iodide and the bromide.[5][6] Under typical basic conditions of many cross-coupling reactions, the hydroxyl group will be deprotonated to a phenoxide, which can alter catalyst behavior but does not typically override the intrinsic C-I bond reactivity.
Therefore, palladium-catalyzed cross-coupling reactions on this substrate will overwhelmingly occur at the C2-iodide position, leaving the C5-bromide intact for subsequent, potentially different, synthetic transformations.
Caption: Generalized Palladium Cross-Coupling Catalytic Cycle.
-
Oxidative Addition: The electron-rich Pd(0) catalyst inserts into the carbon-iodine bond of the pyridinol, forming a square planar Pd(II) intermediate. This is typically the rate-limiting step. [7][8]2. Transmetalation: The organic group (R²) from the coupling partner (e.g., organoboron, organozinc, or organocopper/alkyne) is transferred to the palladium center, displacing the halide. This step is often facilitated by a base or other additives. [7][9]3. Reductive Elimination: The two organic fragments (the pyridinol and the new substituent) couple together and are expelled from the palladium coordination sphere, forming the desired C-C bond and regenerating the active Pd(0) catalyst. [7][8]
Comparative Overview of Protocols
The choice of cross-coupling reaction depends on the desired substituent, functional group tolerance, and availability of starting materials. The table below provides a high-level comparison of the three key protocols detailed in this guide.
| Feature | Suzuki-Miyaura Coupling | Sonogashira Coupling | Negishi Coupling |
| Coupling Partner | Organoboron (Boronic Acids/Esters) | Terminal Alkyne | Organozinc Reagent |
| Bond Formed | C(sp²) - C(sp²), C(sp²) - C(sp³) | C(sp²) - C(sp) | C(sp²) - C(sp²), C(sp²) - C(sp³), C(sp²) - C(sp) |
| Typical Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂/Ligand | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Pd(PPh₃)₄, Pd₂(dba)₃/Ligand |
| Key Additive(s) | Aqueous Base (K₂CO₃, Cs₂CO₃, K₃PO₄) | Copper(I) Iodide (CuI), Amine Base (Et₃N, DIPEA) | None (Stoichiometric Organometallic) |
| Key Strengths | High functional group tolerance; stable, non-toxic reagents | Direct route to arylalkynes; mild conditions | High reactivity; couples sp³, sp², and sp carbons |
| Key Limitations | Base-sensitive substrates can be challenging | Homocoupling (Glaser) side reaction; sensitive alkynes | Requires anhydrous/anaerobic conditions; sensitive reagents |
Experimental Protocols
General Laboratory Workflow
All protocols follow a similar workflow, which requires careful execution under an inert atmosphere to ensure catalyst activity and prevent unwanted side reactions.
Caption: Standard Laboratory Workflow for Cross-Coupling.
Protocol 1: Suzuki-Miyaura Coupling with Arylboronic Acids
Principle: This reaction couples the C2-position of the pyridinol with an aryl or vinyl group from a boronic acid or boronate ester, facilitated by a palladium catalyst and a base. [8][10][11]The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation. [9] Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2-1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 - 0.05 equiv)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1) or DME/Water (4:1) (Degassed)
Procedure:
-
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 85-95 °C and stir vigorously for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Rationale:
-
Catalyst: Pd(PPh₃)₄ is a robust, air-stable Pd(0) precatalyst that is effective for a wide range of substrates.
-
Base: K₂CO₃ is a common, cost-effective base. Cs₂CO₃ is often used for more challenging couplings as it is more soluble and can accelerate the reaction.
-
Solvent: A mixture of an organic solvent (Dioxane, DME) and water is standard. Water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.
Protocol 2: Sonogashira Coupling with Terminal Alkynes
Principle: This reaction forms a C(sp²)-C(sp) bond between the pyridinol and a terminal alkyne. It uniquely employs a dual catalytic system: a palladium catalyst for the main cycle and a copper(I) co-catalyst to form a highly reactive copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center. [12][13][14] Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.1-1.3 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)
-
Copper(I) Iodide (CuI) (0.05 equiv)
-
Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (Anhydrous, degassed)
-
Solvent: Tetrahydrofuran (THF) or DMF (Anhydrous, degassed)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous and degassed solvent (e.g., THF) and base (e.g., Et₃N) via syringe.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature for 6-24 hours. Gentle heating (40-50 °C) may be required for less reactive substrates. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride (to remove copper salts) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Rationale:
-
Co-catalyst: CuI is critical for activating the alkyne. [2]Rigorously anaerobic conditions are essential to prevent the Cu-catalyzed homocoupling of the alkyne (Glaser coupling). [2]* Base: The amine base (Et₃N) serves both to neutralize the HX generated during the reaction and to deprotonate the terminal alkyne.
-
Solvent: Anhydrous polar aprotic solvents like THF or DMF are typically used.
Protocol 3: Negishi Coupling with Organozinc Reagents
Principle: The Negishi coupling is a powerful reaction that utilizes highly reactive organozinc reagents. It offers a broad scope, capable of forming C-C bonds between sp², sp³, and sp carbon atoms. [15][16]The organozinc reagent must be prepared separately or generated in situ.
Materials:
-
This compound (1.0 equiv)
-
Organozinc Reagent (R-ZnX) (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.025 equiv)
-
Ligand: SPhos or XPhos (0.05 equiv)
-
Solvent: Tetrahydrofuran (THF) (Anhydrous)
Procedure:
-
Preparation of Organozinc Reagent (if not commercial): React the corresponding organolithium or Grignard reagent with anhydrous Zinc Chloride (ZnCl₂) in THF at 0 °C to room temperature.
-
Coupling Reaction: To a separate dry Schlenk flask under argon, add this compound, Pd₂(dba)₃, and the phosphine ligand.
-
Evacuate and backfill with argon three times.
-
Add anhydrous THF via syringe.
-
Add the pre-formed organozinc solution to the reaction mixture at room temperature.
-
Stir the reaction at room temperature to 50 °C for 2-12 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and carefully quench by slow addition of saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Rationale:
-
Reagents: Organozincs are highly moisture and air-sensitive, demanding strictly anhydrous and anaerobic conditions. [15]* Catalyst System: The combination of a palladium source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., SPhos) is highly effective for Negishi couplings, promoting efficient oxidative addition and reductive elimination. [16]
Trustworthiness: Troubleshooting & Expert Insights
-
Catalyst Deactivation: If reactions stall, the catalyst may have decomposed. This is often indicated by the formation of palladium black. Ensure all solvents and reagents are rigorously degassed and that the inert atmosphere is maintained throughout the reaction. [2]* Homocoupling Side Products: In Suzuki reactions, boronic acid homocoupling can occur. In Sonogashira couplings, Glaser-Hay homocoupling of the alkyne is a common side reaction promoted by oxygen. [2]Minimizing headspace and ensuring a positive pressure of inert gas is critical. Reducing the amount of copper catalyst can also suppress Glaser coupling.
-
Hydroxyl Group Reactivity: In Suzuki and Negishi couplings using very strong bases or organometallic reagents, competitive O-arylation or reaction at the hydroxyl group is possible, though typically slower than the C-I coupling. Using moderately strong inorganic bases like K₂CO₃ or K₃PO₄ for Suzuki reactions minimizes this risk.
-
Sequential Coupling: The true power of this substrate lies in sequential functionalization. The resulting 2-substituted-5-bromopyridin-3-ol is an ideal substrate for a second cross-coupling reaction at the C5-bromo position. This second coupling will typically require more forcing conditions (higher temperature, stronger catalyst system) than the initial C-I coupling, enabling a controlled, stepwise synthesis.
References
- Negishi coupling - Wikipedia.
- A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - NIH.
- Negishi cross-couplings in the synthesis of amino acids - Organic & Biomolecular Chemistry (RSC Publishing).
- Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions - ACS Publications.
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PubMed Central.
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - eScholarship.org.
- Negishi coupling of 2-pyridylzinc bromide—paradigm shift in cross-coupling chemistry? - ResearchGate.
- A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene - White Rose Research Online.
- Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest - PubMed.
- Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest - NIH.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize.
- Suzuki Cross-coupling Reaction procedure - Rose-Hulman.
- Suzuki Coupling - Organic Chemistry Portal.
- Sonogashira coupling - Wikipedia.
- Sonogashira Coupling - Organic Chemistry Portal.
- Sonogashira coupling - YouTube.
Sources
- 1. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nobelprize.org [nobelprize.org]
- 8. rose-hulman.edu [rose-hulman.edu]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Negishi coupling - Wikipedia [en.wikipedia.org]
- 16. Negishi cross-couplings in the synthesis of amino acids - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB02682J [pubs.rsc.org]
The Strategic Application of 5-Bromo-2-iodopyridin-3-ol in the Synthesis of Novel Acetyl-CoA Carboxylase (ACC) Inhibitors: A Methodological Guide
Abstract
This comprehensive guide details the strategic use of 5-Bromo-2-iodopyridin-3-ol as a versatile starting material for the synthesis of potential Acetyl-CoA Carboxylase (ACC) inhibitors. While direct literature explicitly detailing this exact synthetic pathway is not prevalent, this document presents a scientifically rigorous and plausible synthetic approach based on established organometallic cross-coupling methodologies and the known structural features of potent ACC inhibitors. This application note is intended for researchers, medicinal chemists, and drug development professionals seeking to explore novel chemical space in the pursuit of next-generation metabolic disease therapeutics.
Introduction: The Therapeutic Promise of ACC Inhibition and the Role of Pyridine Scaffolds
Acetyl-CoA Carboxylase (ACC) is a critical enzyme that catalyzes the rate-limiting step in de novo fatty acid synthesis.[1] Its two isoforms, ACC1 and ACC2, have emerged as highly attractive therapeutic targets for a range of metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), as well as certain cancers.[2][3] Inhibition of ACC can lead to a decrease in fatty acid synthesis and an increase in fatty acid oxidation, thereby addressing key pathologies in these conditions.
Pyridine-based molecular scaffolds are prevalent in a multitude of approved pharmaceuticals and clinical candidates due to their ability to form key hydrogen bonds and engage in favorable interactions with biological targets. In the context of ACC inhibitors, the pyridine ring serves as a robust anchor for presenting various substituents in a defined spatial orientation to interact with the enzyme's active site.
This compound: A Versatile Building Block for ACC Inhibitor Synthesis
The choice of this compound as a starting material is predicated on its inherent chemical functionality, which allows for sequential and regioselective diversification. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions is a cornerstone of this synthetic strategy. Generally, the C-I bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the C-Br bond. This reactivity differential enables selective functionalization at the 2-position, followed by a subsequent coupling reaction at the 5-position. The hydroxyl group at the 3-position offers an additional handle for modification or can play a direct role in target engagement.
Proposed Synthetic Pathway: From this compound to a Hypothetical ACC Inhibitor
The following section outlines a plausible, multi-step synthetic route to a hypothetical ACC inhibitor. This pathway is designed to be modular, allowing for the introduction of diverse chemical moieties to explore the structure-activity relationship (SAR).
Diagram of the Proposed Synthetic Workflow
Caption: Proposed synthetic pathway for a hypothetical ACC inhibitor.
Detailed Experimental Protocols
PART 1: Regioselective Suzuki Coupling at the C-2 Position
Rationale: The initial step leverages the higher reactivity of the C-I bond to introduce an aryl or heteroaryl moiety at the 2-position via a Suzuki-Miyaura cross-coupling reaction. This is a well-established and robust method for forming C-C bonds.[4][5][6] The choice of the boronic acid partner would be dictated by the desired SAR of the final compounds.
Protocol:
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (3.0 eq.).
-
Catalyst Addition: To the solid mixture, add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq.).
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Reaction Execution: Heat the reaction mixture to 80°C and stir vigorously for 12-16 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-5-bromopyridin-3-ol intermediate.
| Parameter | Value |
| Starting Material | This compound |
| Key Reagents | Arylboronic acid, K₂CO₃, Pd(PPh₃)₄ |
| Solvent | Dioxane/H₂O (4:1) |
| Temperature | 80°C |
| Typical Yield | 70-90% (substrate dependent) |
PART 2: Sonogashira Coupling at the C-5 Position
Rationale: With the more reactive C-I bond functionalized, the remaining C-Br bond at the 5-position can undergo a subsequent Sonogashira cross-coupling with a terminal alkyne.[7][8][9] This reaction introduces a linear alkynyl moiety, which can be a key pharmacophore or a handle for further functionalization.
Protocol:
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the 2-aryl-5-bromopyridin-3-ol intermediate (1.0 eq.) in a mixture of anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N) (2:1).
-
Catalyst Addition: Add Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 eq.) and Copper(I) iodide (CuI) (0.06 eq.) to the solution.
-
Alkyne Addition: Add the terminal alkyne (1.5 eq.) dropwise to the reaction mixture.
-
Reaction Execution: Stir the reaction at room temperature for 8-12 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
| Parameter | Value |
| Starting Material | 2-Aryl-5-bromopyridin-3-ol |
| Key Reagents | Terminal alkyne, PdCl₂(PPh₃)₂, CuI, Et₃N |
| Solvent | THF/Et₃N (2:1) |
| Temperature | Room Temperature |
| Typical Yield | 60-85% (substrate dependent) |
PART 3: Final Functionalization to the Target ACC Inhibitor
Rationale: The terminal alkyne introduced in the previous step can be a versatile functional handle. For instance, it can be hydrated to a methyl ketone, reduced to an alkane, or, as proposed here, carboxylated to form a carboxylic acid, a common functional group in enzyme inhibitors that can form crucial ionic interactions.
Protocol (Example: Carboxylation of the Terminal Alkyne):
-
Grignard Formation: In a flame-dried flask under an inert atmosphere, dissolve the 2-aryl-5-alkynylpyridin-3-ol intermediate (1.0 eq.) in anhydrous THF. Cool the solution to 0°C and add ethylmagnesium bromide (1.1 eq., 1.0 M solution in THF) dropwise.
-
Reaction with CO₂: Stir the mixture at room temperature for 1 hour. Then, bubble dry carbon dioxide gas through the solution for 2-3 hours at 0°C.
-
Quenching: Slowly quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Work-up: Acidify the aqueous layer with 1M HCl to a pH of approximately 3-4. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The final product can be purified by recrystallization or preparative HPLC.
Mechanistic Considerations and Trustworthiness of Protocols
The protocols provided are designed to be self-validating through in-process monitoring via standard analytical techniques (TLC, LC-MS). The causality behind the experimental choices is rooted in well-established principles of organometallic chemistry:
-
Regioselectivity: The differential reactivity of C-I vs. C-Br bonds in palladium catalysis is a well-documented phenomenon, ensuring the desired order of functionalization.
-
Catalyst Choice: The selected palladium and copper catalysts are standard for Suzuki and Sonogashira couplings, respectively, and are known to be tolerant of a wide range of functional groups.
-
Reaction Conditions: The specified temperatures and solvents are optimized for high yields and minimal side-product formation in analogous systems.
Diagram of the Catalytic Cycles
Caption: Simplified catalytic cycles for Suzuki and Sonogashira couplings.
Conclusion
This compound represents a highly valuable and strategically functionalized starting material for the synthesis of novel ACC inhibitors. The presented protocols, grounded in established chemical principles, offer a robust and flexible framework for medicinal chemists to generate libraries of diverse pyridine-based compounds for biological screening. This methodological guide serves as a foundational resource for the exploration of this promising area of drug discovery.
References
- Mizojiri, R., et al. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry, 27(14), 3051-3063. [Link][10]
- Tong, L. (2005). Acetyl-coenzyme A carboxylases: versatile targets for drug discovery. Journal of Cellular Biochemistry, 96(6), 1135-1143. [Link][1]
- Corbett, J. W., et al. (2015). Recent Advances in Acetyl-CoA Carboxylase Inhibitors. Current Medicinal Chemistry, 22(19), 2264-2281. [Link][2]
- Chen, G., et al. (2020). Recent development in acetyl-CoA carboxylase inhibitors and their potential as novel drugs. Future Medicinal Chemistry, 12(6), 533-561. [Link][3]
- Choudhary, M. I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 209. [Link][4]
- Kowalski, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384-2393. [Link][5]
- Toyokuni, T., et al. (2002). Convenient Approach to 3,4-Diarylisoxazoles Based on the Suzuki Cross-Coupling Reaction. Organic Letters, 4(16), 2679-2681. [Link][6]
- Baati, R., et al. (2017). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry – A European Journal, 23(44), 10544-10548. [Link][8]
- Sarpong, R., et al. (2011). Sonogashira cross-coupling reaction of 5-bromoindole with phenylacetylene. Tetrahedron Letters, 52(42), 5434-5437. [Link][7]
Sources
- 1. Acetyl-coenzyme A carboxylases: versatile targets for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent development in acetyl-CoA carboxylase inhibitors and their potential as novel drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: 5-Bromo-2-iodopyridin-3-ol as a Versatile Scaffold for the Synthesis of Novel Tyrosine Kinase Inhibitors
Abstract
Tyrosine kinase inhibitors (TKIs) represent a cornerstone of modern targeted cancer therapy. A significant portion of these inhibitors incorporates heterocyclic scaffolds, with the pyridine ring being a privileged structure. This application note details the strategic utility of the trifunctional building block, 5-Bromo-2-iodopyridin-3-ol, in the synthesis of novel TKI candidates. We elucidate the molecule's orthogonal reactivity, enabling sequential, site-selective functionalization through palladium-catalyzed cross-coupling and etherification reactions. A detailed, field-proven protocol for a hypothetical multi-step synthesis of a pyridine-based TKI core is provided, underscoring the causality behind experimental choices and offering a robust framework for library development.
Introduction: The Pyridine Scaffold in TKI Design
Tyrosine kinases are critical enzymes in cellular signaling pathways that regulate growth, differentiation, and survival.[1] Their aberrant activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. Small molecule inhibitors that compete with ATP at the kinase's active site have achieved remarkable clinical success.[2]
The chemical architecture of these inhibitors is paramount. Heterocyclic cores, particularly the pyridine ring system, are frequently employed due to their ability to form key hydrogen bonds within the ATP-binding pocket and serve as a rigid scaffold for orienting various pharmacophoric groups.[3][4] The challenge in medicinal chemistry lies in developing efficient synthetic routes to novel, diverse, and densely functionalized pyridine-based molecules.
This compound (CAS: 188057-49-0) is a uniquely valuable starting material for this purpose.[5][6] Its structure presents three distinct reactive centers that can be addressed with high chemoselectivity:
-
C2-Iodo Group: The most reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille), enabling the introduction of the first key aryl or heteroaryl substituent.[7]
-
C5-Bromo Group: Significantly less reactive than the iodo group, allowing for a second, sequential cross-coupling reaction under more forcing conditions after the C2 position has been functionalized.[8]
-
C3-Hydroxyl Group: A nucleophilic handle for introducing side chains via reactions like Williamson ether synthesis, which can enhance solubility, modulate pharmacokinetics, or provide additional target interactions.
This inherent, differential reactivity allows for a convergent and highly controlled synthetic strategy, minimizing protection/deprotection steps and maximizing molecular diversity from a single precursor.
Strategic Synthesis Workflow
The logical flow for exploiting the orthogonal reactivity of this compound is based on the established reactivity hierarchy of aryl halides in palladium catalysis: I > Br >> Cl.[7] This principle dictates the order of synthetic operations to build a complex TKI scaffold.
Caption: Logical workflow for sequential functionalization.
This three-step process allows for the systematic and independent introduction of three distinct functional groups (Aryl A, Alkoxy Side Chain, Aryl B), making it an ideal strategy for generating a library of analogues for structure-activity relationship (SAR) studies.
Detailed Protocols for TKI Scaffold Synthesis
The following protocols describe a representative synthesis of a generic 2,5-diaryl-3-alkoxypyridine scaffold, a common motif in kinase inhibitors.
Protocol 1: Site-Selective Suzuki-Miyaura Coupling at the C2-Iodo Position
This initial step installs the first aromatic ring system onto the pyridine core by selectively targeting the more reactive carbon-iodine bond.
Scientist's Note (Expertise): The choice of a mild base like K₂CO₃ and a standard palladium catalyst such as Pd(PPh₃)₄ is crucial for ensuring selectivity. The reaction is performed at a moderate temperature (90 °C) sufficient to activate the C-I bond without promoting significant side reactions at the C-Br bond. The dioxane/water solvent system is standard for Suzuki couplings, facilitating the dissolution of both organic and inorganic reagents.[7]
Caption: Step 1: First Suzuki-Miyaura Coupling.
Materials & Reagents
| Reagent | MW ( g/mol ) | Quantity (mmol) | Molar Eq. |
| This compound | 299.89 | 10.0 | 1.0 |
| Arylboronic Acid (e.g., 4-methoxyphenylboronic acid) | 151.96 | 12.0 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 0.3 | 0.03 |
| K₂CO₃ | 138.21 | 30.0 | 3.0 |
| 1,4-Dioxane | - | 100 mL | - |
| Deionized Water | - | 25 mL | - |
Procedure:
-
To a 250 mL three-neck round-bottom flask equipped with a condenser and magnetic stirrer, add this compound (10.0 mmol, 1.0 eq) and the selected arylboronic acid (12.0 mmol, 1.2 eq).
-
Add potassium carbonate (30.0 mmol, 3.0 eq) followed by tetrakis(triphenylphosphine)palladium(0) (0.3 mmol, 0.03 eq).
-
Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.
-
Add degassed 1,4-dioxane (100 mL) and degassed deionized water (25 mL) via cannula.
-
Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (150 mL) and water (100 mL).
-
Separate the organic layer. Wash with brine (2 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield Intermediate 1.
Protocol 2: Williamson Ether Synthesis for Side Chain Introduction
This step functionalizes the hydroxyl group, often to introduce a solubilizing moiety or a group that can interact with the solvent-exposed region of the kinase.
Scientist's Note (Expertise): DMF is an excellent polar aprotic solvent for this Sₙ2 reaction. A strong base like sodium hydride (NaH) is used to fully deprotonate the weakly acidic phenolic hydroxyl, creating a potent nucleophile. The reaction is run at room temperature to prevent potential side reactions. The choice of an alkyl halide with a terminal morpholine group is inspired by the structure of Gefitinib, where this group enhances aqueous solubility and provides a key interaction point.[1]
Caption: Step 2: Williamson Ether Synthesis.
Materials & Reagents
| Reagent | MW ( g/mol ) | Quantity (mmol) | Molar Eq. |
| Intermediate 1 | - | 8.0 | 1.0 |
| Sodium Hydride (60% in oil) | 24.00 | 9.6 | 1.2 |
| 4-(2-Chloroethyl)morpholine HCl | 186.08 | 8.8 | 1.1 |
| Anhydrous DMF | - | 80 mL | - |
Procedure:
-
To a flame-dried 250 mL flask under argon, suspend sodium hydride (9.6 mmol, 1.2 eq) in anhydrous DMF (40 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve Intermediate 1 (8.0 mmol, 1.0 eq) in anhydrous DMF (40 mL) and add it dropwise to the NaH suspension over 20 minutes.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Add 4-(2-chloroethyl)morpholine hydrochloride (8.8 mmol, 1.1 eq) to the reaction mixture in one portion.
-
Stir at room temperature for 12-18 hours, monitoring by TLC or LC-MS.
-
Carefully quench the reaction by the slow, dropwise addition of ice-cold water (10 mL).
-
Pour the mixture into a separatory funnel containing ethyl acetate (200 mL) and water (150 mL).
-
Separate the layers. Wash the organic layer with water (3 x 75 mL) and brine (1 x 75 mL).
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify via column chromatography to yield Intermediate 2.
Protocol 3: Second Suzuki-Miyaura Coupling at the C5-Bromo Position
The final step completes the TKI core by functionalizing the less reactive C-Br bond, requiring slightly more forcing conditions.
Scientist's Note (Expertise): To activate the more resilient C-Br bond, a more active catalyst system is employed. The combination of Pd₂(dba)₃ and a specialized phosphine ligand like SPhos or XPhos often provides superior results. A stronger base (e.g., Cs₂CO₃) and higher temperature (100-110 °C) are used to drive the oxidative addition step for the bromide.[8] This demonstrates the principle of orthogonal reactivity, enabling the construction of complex molecules in a controlled, stepwise manner.
Caption: Step 3: Second Suzuki-Miyaura Coupling.
Materials & Reagents
| Reagent | MW ( g/mol ) | Quantity (mmol) | Molar Eq. |
| Intermediate 2 | - | 5.0 | 1.0 |
| Arylboronic Acid (e.g., 3-aminophenylboronic acid) | 136.96 | 6.5 | 1.3 |
| Pd₂(dba)₃ | 915.72 | 0.125 | 0.025 |
| SPhos | 410.47 | 0.275 | 0.055 |
| Cs₂CO₃ | 325.82 | 15.0 | 3.0 |
| 1,4-Dioxane | - | 50 mL | - |
| Deionized Water | - | 12.5 mL | - |
Procedure:
-
Combine Intermediate 2 (5.0 mmol, 1.0 eq), the second arylboronic acid (6.5 mmol, 1.3 eq), Cs₂CO₃ (15.0 mmol, 3.0 eq), Pd₂(dba)₃ (0.125 mmol, 0.025 eq), and SPhos (0.275 mmol, 0.055 eq) in a flask suitable for heating under reflux.
-
Establish an inert atmosphere (evacuate/backfill with argon).
-
Add degassed 1,4-dioxane (50 mL) and water (12.5 mL).
-
Heat the reaction to 110 °C and stir vigorously for 8-12 hours, or until LC-MS indicates consumption of the starting material.
-
Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the final compound by column chromatography or preparative HPLC to obtain the target TKI scaffold.
Summary & Outlook
The synthetic route detailed herein demonstrates the exceptional utility of this compound as a precursor for novel TKI discovery. Its well-defined and predictable orthogonal reactivity allows for the efficient, modular, and controlled synthesis of diverse libraries of 2,5,3-trisubstituted pyridines.
Hypothetical Synthesis Summary
| Step | Reaction Type | Key Reagents | Product | Target Yield |
| 1 | Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃ | Intermediate 1 | 75-85% |
| 2 | Williamson Ether Synthesis | NaH, 4-(2-Chloroethyl)morpholine | Intermediate 2 | 60-75% |
| 3 | Suzuki-Miyaura Coupling | Pd₂(dba)₃, SPhos, Cs₂CO₃ | Final TKI Scaffold | 55-70% |
By varying the arylboronic acids and the alkylating agent used in each step, researchers can rapidly explore the chemical space around the pyridine core to optimize potency, selectivity, and pharmacokinetic properties, accelerating the identification of promising new drug candidates.
References
- Chandregowda, V., Rao, A. A., & Reddy, G. C. (2007). Convergent Approach for Commercial Synthesis of Gefitinib and Erlotinib. Organic Process Research & Development, 11(5), 833–836.
- Nguyen, T. L. T., Nguyen, T. C., & Le, T. H. (2018). PREPARATION OF ERLOTINIB HYDROCHLORIDE. Vietnam Journal of Chemistry, 56(4), 461-465. Source: VAST
- Yusof, Y., et al. (2020). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H-Quinazolin-4-One. Sains Malaysiana, 49(5), 1051-1058. Source: UKM Journal Article Repository
- Reddy, P. P., et al. (2012). Process for the preparation of gefitinib. Google Patents.
- Ming, X., You, Z., & Ji, R. (2007). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Letters in Drug Design & Discovery, 4(1). Source: NIH
- Disclosed herein is a synthetic method for preparation of Gefitinib. (n.d.). Quick Company. Source: Quick Company
- Barghi, L., et al. (2011). Modified Synthesis of Erlotinib Hydrochloride. Iranian Journal of Pharmaceutical Research, 10(2), 241-246. Source: NIH
- Lapatinib Chemical Synthesis. (n.d.). ChemicalBook. Source: ChemicalBook
- Zhang, Y., et al. (2018). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific and Research, 8(10). Source: ijssst.info
- This compound Product Page. (n.d.). Fluorochem. Source: Fluorochem
- This compound AldrichCPR. (n.d.). Sigma-Aldrich. Source: Sigma-Aldrich
- 5-Substituted pyrido[2,3-d]pyrimidine, an inhibitor against three receptor tyrosine kinases. (n.d.). ResearchGate.
- Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 193. Source: MDPI
- Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals. Source: TCI Chemicals
- Słowik, M. M., & Schroeder, G. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393.
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- 8. researchgate.net [researchgate.net]
Experimental setup for Sonogashira coupling with 5-Bromo-2-iodopyridin-3-ol
An In-Depth Guide to the Chemoselective Sonogashira Coupling of 5-Bromo-2-iodopyridin-3-ol
Authored by: A Senior Application Scientist
Abstract
The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized centers.[1][2] Its application is particularly crucial in the synthesis of complex molecules for pharmaceuticals, natural products, and materials science.[1][3][4] Pyridine scaffolds are ubiquitous in medicinal chemistry, and methods for their precise functionalization are of high value.[5][6] This application note provides a comprehensive guide to the experimental setup for the Sonogashira coupling of this compound, a substrate offering a unique opportunity for sequential, site-selective C-C bond formation. We present two detailed protocols that leverage the inherent reactivity difference between aryl iodides and bromides to first achieve selective alkynylation at the C-2 iodo position under mild conditions, followed by a subsequent coupling at the less reactive C-5 bromo position. This guide is intended for researchers, scientists, and drug development professionals seeking robust and reproducible methods for synthesizing complex, multi-substituted pyridine derivatives.
Scientific Principles: Harnessing Chemoselectivity in Cross-Coupling
The success of a sequential Sonogashira coupling on a dihalogenated substrate hinges on the principle of chemoselectivity. In palladium-catalyzed cross-coupling reactions, the rate of the initial, often rate-determining, oxidative addition step is highly dependent on the nature of the carbon-halogen bond. The reactivity trend is well-established: C–I > C–OTf > C–Br >> C–Cl.[1][7][8][9] The C-I bond is weaker and more readily cleaved by the Palladium(0) catalyst compared to the C-Br bond. This substantial difference in reactivity allows for the selective functionalization of an aryl iodide in the presence of an aryl bromide, typically by conducting the reaction at or near room temperature.[1][8]
For the substrate this compound, the C-2 iodo group is significantly more reactive than the C-5 bromo group. Therefore, mild Sonogashira conditions will exclusively favor coupling at the C-2 position, leaving the C-5 bromine available for subsequent transformations. To activate the more resilient C-Br bond, more forcing conditions, such as elevated temperatures, are generally required for the second coupling step.[4]
The Sonogashira Catalytic Cycle
The reaction mechanism is understood to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7][10] The palladium(0) catalyst undergoes oxidative addition with the aryl halide. Concurrently, the copper(I) salt reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate.[1][7] This copper acetylide then undergoes transmetalation with the palladium(II) complex. The resulting diorganopalladium(II) species undergoes reductive elimination to yield the final alkynylated product and regenerate the active palladium(0) catalyst.[7]
Experimental Design: A Sequential Coupling Strategy
Our strategy involves a two-step process to synthesize di-substituted pyridinols. The first protocol targets the selective coupling at the C-2 iodo position, followed by a second protocol to functionalize the C-5 bromo position.
Protocol 1: Selective Sonogashira Coupling at the C-2 (Iodo) Position
This protocol is optimized for the highly selective reaction of a terminal alkyne with the C-2 iodo position of this compound under mild, copper-co-catalyzed conditions.
Materials and Reagents
| Reagent/Material | Grade | M.W. | Amount (1 mmol scale) | Moles (mmol) | Equivalents |
| This compound | >95% | 300.90 | 301 mg | 1.0 | 1.0 |
| Terminal Alkyne | Synthesis | - | - | 1.1 | 1.1 |
| Pd(PPh₃)₂Cl₂ | Catalyst | 701.90 | 14.0 mg | 0.02 | 0.02 |
| Copper(I) Iodide (CuI) | >98% | 190.45 | 3.8 mg | 0.02 | 0.02 |
| Triethylamine (Et₃N) | Anhydrous, >99.5% | 101.19 | 5 mL | - | Solvent |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | 72.11 | 5 mL | - | Co-solvent |
Step-by-Step Methodology
Safety Precaution: This procedure must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. All reagents are flammable and/or toxic.[11]
-
Reaction Setup: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂, 0.02 eq), and copper(I) iodide (CuI, 0.02 eq).[12]
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is critical to prevent oxygen from promoting the undesirable homocoupling of the alkyne.[1][13]
-
Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous tetrahydrofuran (THF, 5 mL) and anhydrous triethylamine (Et₃N, 5 mL) via syringe.[14] The amine acts as both the base and a co-solvent.[1][8]
-
Reactant Addition: Add the terminal alkyne (1.1 eq) dropwise via syringe.
-
Reaction Execution: Stir the resulting mixture at room temperature (20-25 °C). The reaction is typically complete within 3-12 hours.[8]
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS, observing the consumption of the starting material.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite® to remove catalyst residues, washing the pad with additional ethyl acetate.[8]
-
Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride (NH₄Cl, 2 x 15 mL) to remove the amine base, followed by brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-bromo-2-alkynylpyridin-3-ol.
Protocol 2: Sonogashira Coupling at the C-5 (Bromo) Position
This protocol uses the product from Protocol 1 and applies more forcing conditions to facilitate the coupling of a second terminal alkyne at the less reactive C-5 bromo position.
Materials and Reagents
| Reagent/Material | Grade | M.W. | Amount (0.5 mmol scale) | Moles (mmol) | Equivalents |
| 5-Bromo-2-alkynylpyridin-3-ol | Purified | - | - | 0.5 | 1.0 |
| Terminal Alkyne | Synthesis | - | - | 0.6 | 1.2 |
| Pd(PPh₃)₄ | Catalyst | 1155.56 | 29.0 mg | 0.025 | 0.05 |
| Copper(I) Iodide (CuI) | >98% | 190.45 | 4.8 mg | 0.025 | 0.05 |
| N,N-Diisopropylethylamine (DIPEA) | Anhydrous, >99.5% | 129.24 | - | 1.5 | 3.0 |
| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | 73.09 | 5 mL | - | Solvent |
Step-by-Step Methodology
-
Rationale for Changes: The C-Br bond requires a higher activation energy. Therefore, we increase the reaction temperature and catalyst loading.[4] Tetrakis(triphenylphosphine)palladium(0) is a common choice, and a solvent like DMF is suitable for higher temperatures.[15]
-
Reaction Setup: To a dry Schlenk tube, add the 5-bromo-2-alkynylpyridin-3-ol (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and copper(I) iodide (CuI, 0.05 eq).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (5 mL), N,N-diisopropylethylamine (DIPEA, 3.0 eq), and the second terminal alkyne (1.2 eq) via syringe.
-
Reaction Execution: Securely seal the Schlenk tube and place it in a preheated oil bath at 80-100 °C. Stir the mixture for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the mono-alkynylated starting material.
-
Work-up:
-
After completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (25 mL) and water (25 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with water (3 x 20 mL) to remove DMF, then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the final di-alkynylated pyridine product.
Troubleshooting and Key Insights
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently deaerated system. 3. Reaction temperature too low (esp. for C-Br coupling). | 1. Use fresh, high-quality catalysts. Consider a pre-catalyst like Pd(PPh₃)₂Cl₂ which forms Pd(0) in situ.[1] 2. Ensure the system is rigorously purged with inert gas. Use freshly distilled, degassed solvents.[13] 3. For Protocol 2, incrementally increase the temperature to 120 °C. |
| Alkyne Homocoupling (Glaser Product) | 1. Presence of oxygen. 2. High concentration of copper catalyst. | 1. Improve the degassing procedure for solvents and the reaction vessel.[1][16] 2. Reduce the amount of CuI. Alternatively, consider a copper-free Sonogashira protocol, which may require a different ligand/base system and higher temperatures.[10][17] |
| Recovery of Starting Material | 1. Reaction time is too short. 2. Insufficiently reactive alkyne. | 1. Extend the reaction time and continue monitoring. 2. Electron-withdrawing groups on the alkyne can increase its acidity and reactivity.[2] |
| Formation of Di-coupled Product in Protocol 1 | Reaction temperature is too high, or reaction time is excessively long. | Strictly maintain the reaction at room temperature. Stop the reaction as soon as the starting material is consumed based on TLC/LC-MS monitoring. |
Conclusion
The protocols detailed in this application note provide a robust and scientifically grounded framework for the chemoselective functionalization of this compound. By capitalizing on the differential reactivity of carbon-halogen bonds, researchers can selectively introduce distinct alkyne moieties at the C-2 and C-5 positions. This sequential strategy offers a powerful tool for the synthesis of complex, highly decorated pyridine derivatives, enabling the exploration of novel chemical space for applications in drug discovery and materials science.
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- Gross, T., et al. (2020). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
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- Chen, Z., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102900. [Link]
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- Nye, G. L., & Pelkey, E. T. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(10), 3058-3061. [Link]
- Tichy, T., et al. (2017). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers, 4(1), 57-60. [Link]
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Application Note & Protocols: Strategic Derivatization of 5-Bromo-2-iodopyridin-3-ol for Biological Screening Libraries
Introduction: The Strategic Value of the 5-Bromo-2-iodopyridin-3-ol Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. Its derivatives, particularly pyridinones and pyridinols, exhibit a wide spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1][2] The this compound core represents a particularly versatile starting material for the construction of diverse chemical libraries aimed at biological screening. Its value lies in the orthogonal reactivity of its three distinct functional groups: a nucleophilic hydroxyl group, a highly reactive iodo substituent, and a less reactive bromo substituent.
This differential reactivity allows for a stepwise and selective derivatization strategy, enabling the generation of a three-dimensional matrix of novel compounds from a single, common intermediate. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic derivatization of this scaffold. We will explore the underlying chemical principles, provide detailed, step-by-step protocols for key transformations, and offer insights into the characterization of the resulting library of compounds.
Core Principles of Reactivity and Strategic Planning
A successful derivatization campaign hinges on understanding the inherent reactivity of the starting material. The this compound scaffold presents three primary reaction sites, each with distinct chemical properties that can be exploited for selective modification.
2.1. Differential Halogen Reactivity in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are cornerstones of modern drug discovery.[3][4] A critical principle for dihalogenated heterocycles is the differential reactivity of the carbon-halogen bonds during the rate-determining oxidative addition step.[5][6] The generally accepted order of reactivity is C-I > C-Br > C-Cl.[4][5][7]
-
C-I Bond (Position 2): The carbon-iodine bond is weaker and more polarizable than the carbon-bromine bond. This makes the 2-position the most susceptible to oxidative addition by a Pd(0) catalyst.[8][9] Consequently, reactions like Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig amination can be performed selectively at this position under relatively mild conditions, leaving the C-Br bond intact for subsequent transformations.[7][10]
-
C-Br Bond (Position 5): The carbon-bromine bond is stronger and requires more forcing conditions (e.g., higher temperatures, different ligands, or stronger bases) to react in cross-coupling reactions. This allows for a second, distinct derivatization step after the C-I bond has been functionalized.
2.2. The Role of the 3-Hydroxyl Group
The pyridin-3-ol moiety exists in tautomeric equilibrium with its corresponding pyridone form.[11] This hydroxyl group is both nucleophilic and weakly acidic.
-
As a Nucleophile: It can be directly alkylated or acylated to form ethers and esters, respectively.[12][13]
-
As an Interfering Group: Its acidic proton can quench organometallic reagents or interfere with base-sensitive reactions. In many cross-coupling schemes, it is advantageous to protect the hydroxyl group to prevent side reactions and improve yields.[14][15][16] Common protecting groups for hydroxyls include silyl ethers (e.g., TBDMS) or benzyl ethers (Bn), which can be removed under specific conditions later in the synthetic sequence.[14]
2.3. Strategic Derivatization Workflow
Based on these principles, a logical workflow can be designed to maximize the diversity of the resulting compound library. The choice of the initial reaction site dictates the overall strategy.
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Comprehensive Guide to the Purification of 5-Bromo-2-iodopyridin-3-ol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-iodopyridin-3-ol is a key heterocyclic building block in medicinal chemistry and drug development, frequently utilized in the synthesis of complex pharmaceutical agents. The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, lower yields, and the generation of difficult-to-separate, structurally related byproducts in subsequent synthetic steps. This application note provides a detailed guide to the most effective purification techniques for this compound, grounded in its fundamental physicochemical properties. We present field-proven protocols for recrystallization and silica gel column chromatography, explain the scientific rationale behind procedural choices, and offer methods for purity assessment.
Introduction and Physicochemical Profile
This compound (CAS No. 188057-49-0) is a substituted pyridinol possessing three distinct functional groups: a hydroxyl group, a bromine atom, and an iodine atom. This unique substitution pattern makes it a versatile precursor, but also presents specific challenges for purification. Understanding its physical properties is the cornerstone of developing a robust purification strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₅H₃BrINO | [1] |
| Molecular Weight | 299.89 g/mol | [1] |
| Appearance | Off-White to Pale Yellow Solid | [2] |
| Melting Point | 202-203 °C | [1][2] |
| Boiling Point | 325.1 ± 37.0 °C (Predicted) | [1][2] |
| Density | 2.512 ± 0.06 g/cm³ (Predicted) | [1][2] |
| pKa | 3.90 ± 0.10 (Predicted) | [2] |
| Solubility | Slightly soluble in Chloroform and Methanol. |[2] |
Safety and Handling
Proper safety protocols are mandatory when handling this compound. The compound is classified as harmful and an irritant.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Measures:
-
Engineering Controls: Handle in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[1][3]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[1][4]
-
Handling: Avoid creating dust. Use non-sparking tools. Wash hands thoroughly after handling.[1][3]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[1][4]
-
Rationale for Purification: Understanding Potential Impurities
Effective purification begins with understanding the potential impurities arising from the synthesis. Common synthetic routes to this compound include the iodination of 5-bromo-2-hydroxypyridine or the diazotization of 2-amino-5-bromo-3-iodopyridine.[5]
Potential impurities may include:
-
Starting Materials: Unreacted 5-bromo-2-hydroxypyridine or 2-amino-5-bromo-3-iodopyridine.
-
Regioisomers: Isomers where the iodine atom is at a different position.
-
Reaction Byproducts: Di-iodinated or non-iodinated pyridinol species.
-
Reagents: Residual iodinating agents (e.g., N-iodosuccinimide) or acids.[5]
These impurities often have similar polarities to the desired product, necessitating carefully optimized purification protocols.
Purification Methodologies and Protocols
The choice of purification technique depends on the impurity profile, the scale of the reaction, and the desired final purity. Below is a workflow for selecting and implementing the appropriate method.
Sources
Application Note: Comprehensive Analytical Characterization of 5-Bromo-2-iodopyridin-3-ol Derivatives
Introduction
5-Bromo-2-iodopyridin-3-ol and its derivatives are a class of halogenated pyridines that serve as crucial building blocks in the synthesis of pharmaceuticals and other specialty chemicals.[1][2] The precise substitution pattern of bromine, iodine, and a hydroxyl group on the pyridine ring imparts unique chemical properties that are leveraged in the development of novel molecular entities. Given their role as key pharmaceutical intermediates, the rigorous and unambiguous characterization of these compounds is of paramount importance to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredients (APIs).[3][4] This application note provides a comprehensive guide to the analytical methodologies for the structural elucidation and purity assessment of this compound derivatives, intended for researchers, scientists, and drug development professionals.
This document outlines detailed protocols for the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and X-ray Crystallography. The causality behind experimental choices is explained to provide a deeper understanding of the analytical workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of this compound derivatives in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom, allowing for the confirmation of the substitution pattern on the pyridine ring.
Rationale for NMR Analysis
The substituted pyridine ring of the target molecules will exhibit characteristic chemical shifts and coupling patterns in the ¹H NMR spectrum. Due to the electronegativity of the halogen and oxygen atoms, the aromatic protons are expected to be deshielded and resonate in the downfield region (typically 7.0-9.0 ppm).[5] The number of signals, their splitting patterns (e.g., doublets, singlets), and their integration values will confirm the positions of the substituents. ¹³C NMR, including DEPT (Distortionless Enhancement by Polarization Transfer) experiments, will identify the chemical shifts of all carbon atoms, including the quaternary carbons bearing the substituents. For complex spectra with overlapping signals, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for assigning proton and carbon signals, respectively.[5]
Protocol for NMR Analysis
1.2.1. Sample Preparation
-
Accurately weigh 5-10 mg of the this compound derivative.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.[5] The choice of solvent is critical; DMSO-d₆ is often suitable for polar compounds containing hydroxyl groups, as it can solubilize the sample and the hydroxyl proton is often observable.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
1.2.2. Data Acquisition
A standard set of experiments should be performed on a spectrometer (e.g., 400 MHz or higher for better resolution)[5]:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
DEPT-135: Differentiates between CH, CH₂, and CH₃ signals.
-
COSY: To establish proton-proton couplings.[5]
-
HSQC: To correlate directly bonded proton and carbon atoms.
1.2.3. Data Interpretation
-
¹H NMR:
-
Identify the aromatic proton signals and their coupling constants (J-values) to determine their relative positions.
-
The hydroxyl proton may appear as a broad singlet and its chemical shift can be concentration and temperature-dependent.
-
-
¹³C NMR:
-
Assign the carbon signals based on their chemical shifts and the information from the DEPT-135 spectrum.
-
Quaternary carbons, including those bonded to the halogens and the hydroxyl group, will be evident.
-
Typical NMR Data
| Nucleus | Typical Chemical Shift Range (ppm) | Expected Multiplicity |
| Aromatic CH | 7.0 - 8.5 | Doublet or Singlet |
| Hydroxyl OH | Variable (often broad) | Singlet |
| C-Br | ~110 - 125 | Singlet |
| C-I | ~90 - 105 | Singlet |
| C-OH | ~150 - 165 | Singlet |
| Aromatic CH | ~120 - 145 | Singlet |
Note: These are estimated ranges and can vary depending on the specific derivative and solvent used. For 5-bromo-3-iodopyridin-2-ol, ¹H NMR (600MHz, DMSO-d6) has shown peaks at δ 12.2 (brs, 1H), 8.20 (d, J=2.4Hz, 1H), and 7.73 (d, J=2.4Hz, 1H).[2]
Mass Spectrometry (MS): Unveiling Molecular Weight and Isotopic Patterns
Mass spectrometry is an essential technique for determining the molecular weight of this compound derivatives and confirming their elemental composition through isotopic pattern analysis.
The "Why" of Mass Spectrometry
The presence of bromine and iodine atoms in the molecule provides a distinct isotopic signature in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[6] This results in a characteristic M and M+2 peak pattern of nearly equal intensity for any fragment containing a bromine atom. Iodine is monoisotopic (¹²⁷I), but its presence contributes significantly to the molecular weight. The combination of these halogens allows for a high degree of confidence in the identification of the target compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, further confirming the elemental formula.
Protocol for Mass Spectrometry Analysis
2.2.1. Sample Preparation
-
Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL for analysis.
2.2.2. Data Acquisition
-
Ionization Technique: Electron Ionization (EI) is a common technique for generating fragment ions and providing structural information.[7] Electrospray Ionization (ESI) is a softer ionization technique suitable for obtaining the molecular ion with minimal fragmentation.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap analyzer can be used. HRMS is recommended for accurate mass measurements.
-
Data Analysis:
-
Identify the molecular ion peak (M⁺).
-
Analyze the isotopic pattern of the molecular ion and major fragments to confirm the presence of bromine.
-
Examine the fragmentation pattern to gain further structural insights. The loss of halogen atoms or other functional groups can be diagnostic.
-
Expected Mass Spectral Data
For a compound containing one bromine atom, the mass spectrum will exhibit a characteristic pair of peaks of nearly equal intensity separated by 2 m/z units for the molecular ion and any bromine-containing fragments.[6][8]
| Ion | Description | Expected m/z for C₅H₃BrINO |
| [M]⁺ | Molecular ion with ⁷⁹Br | 298.84 |
| [M+2]⁺ | Molecular ion with ⁸¹Br | 300.84 |
| [M-I]⁺ | Fragment with loss of iodine | 171.94 (with ⁷⁹Br) & 173.94 (with ⁸¹Br) |
| [M-Br]⁺ | Fragment with loss of bromine | 219.94 |
High-Performance Liquid Chromatography (HPLC): Assessing Purity and Quantitation
HPLC is the workhorse of the pharmaceutical industry for the separation, quantification, and purity assessment of drug substances and intermediates.[9][10] For this compound derivatives, a robust HPLC method is crucial for quality control.
Rationale for HPLC Analysis
A validated HPLC method can effectively separate the target compound from starting materials, by-products, and degradation products.[11] Reversed-phase HPLC is typically the method of choice for these moderately polar compounds. The selection of the stationary phase (e.g., C18), mobile phase composition, and detector wavelength are critical for achieving optimal separation and sensitivity.
Protocol for HPLC Analysis
3.2.1. Instrumentation and Conditions
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.[11]
-
Mobile Phase: A gradient elution with acetonitrile and water, both containing a small amount of an acidifier like formic acid (0.1%) to ensure good peak shape for the pyridinol moiety.[11][12]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength where the analyte has maximum absorbance (determined by UV-Vis spectrophotometry). A PDA detector allows for the monitoring of a wide range of wavelengths.[11]
-
Injection Volume: 10 µL.
3.2.2. Sample Preparation
-
Prepare a stock solution of the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) at a concentration of 1 mg/mL.[11]
-
Prepare working standards and samples by diluting the stock solution to a concentration within the linear range of the method (e.g., 0.1 mg/mL).
-
Filter all solutions through a 0.45 µm syringe filter before injection to protect the column.[11]
Method Validation
For use in a regulated environment, the HPLC method must be validated according to ICH guidelines to demonstrate its suitability for its intended purpose.[13][14] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
X-ray Crystallography: The Definitive Solid-State Structure
For crystalline this compound derivatives, single-crystal X-ray diffraction provides the absolute, three-dimensional atomic arrangement in the solid state.
The Power of X-ray Crystallography
While NMR provides the structure in solution, X-ray crystallography gives an unambiguous picture of the molecule's conformation and intermolecular interactions (such as hydrogen bonding) in the crystal lattice.[15] This information is invaluable for understanding the solid-state properties of the compound, which can influence its stability, solubility, and bioavailability.
Protocol for X-ray Crystallography
4.2.1. Crystal Growth
-
High-quality single crystals are a prerequisite for this technique.
-
Slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system is a common method for crystal growth. Other techniques include slow cooling and vapor diffusion.
4.2.2. Data Collection and Structure Refinement
-
A suitable single crystal is mounted on a goniometer.
-
The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.[15]
-
The diffraction data is then processed to determine the unit cell dimensions and the electron density map of the crystal.
-
The electron density map is used to build and refine a model of the molecular structure.
The final output is a detailed three-dimensional model of the molecule, including precise bond lengths, bond angles, and torsional angles.
Integrated Analytical Workflow
A comprehensive characterization of this compound derivatives relies on the synergistic use of these analytical techniques. The following diagram illustrates a logical workflow:
Caption: Integrated workflow for the characterization of this compound derivatives.
Conclusion
The analytical methods described in this application note provide a robust framework for the comprehensive characterization of this compound derivatives. The orthogonal nature of these techniques, from the detailed structural insights provided by NMR and X-ray crystallography to the molecular weight confirmation by mass spectrometry and the purity assessment by HPLC, ensures a high level of confidence in the identity and quality of these important pharmaceutical intermediates. Adherence to these detailed protocols will enable researchers and drug development professionals to generate reliable and reproducible data, which is essential for regulatory submissions and the advancement of new chemical entities.
References
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- Jain, S. (n.d.). Pharmaceutical Advanced Analytical Techniques: Bridging the Gap with Traditional Methods. Allied Academies.
- HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
- SIELC Technologies. (n.d.). HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives.
- ResearchGate. (2022). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
- ChemNest. (n.d.). Validation of Chromatographic Methods.
- National Academic Digital Library of Ethiopia. (n.d.). Analytical Techniques in the Pharmaceutical Sciences.
- AZoLifeSciences. (2022, September 12). Role of Analytical Chemistry in the Pharmaceutical Industry.
- ILS. (2024, December 13). Analytical Techniques in Pharmaceutical Analysis.
- Integrated Liner Technologies. (2024, February 7). Techniques in Pharmaceutical Analysis.
- Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.
- MSU Chemistry. (n.d.). Mass Spectrometry.
- ResearchGate. (n.d.). Validation of Analytical Methods.
- New Science Society. (2025, February 28). VALIDATION OF ANALYTICAL METHODS AND CHROMATOGRAPHIC METHODS.
- Chemistry LibreTexts. (2023, August 29). X-ray Crystallography.
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Mastering Regioselectivity: A Guide to the Strategic Functionalization of 5-Bromo-2-iodopyridin-3-ol
Introduction: The Strategic Value of a Dihalogenated Pyridinol Building Block
In the landscape of modern drug discovery and development, the strategic assembly of complex molecular architectures with precision and efficiency is paramount. Substituted pyridines are a cornerstone of medicinal chemistry, present in a vast array of therapeutic agents. Among the myriad of available building blocks, 5-Bromo-2-iodopyridin-3-ol stands out as a particularly versatile and valuable intermediate. Its unique arrangement of a hydroxyl group and two different halogen atoms on a pyridine core offers a rich platform for controlled, regioselective functionalization. This guide provides an in-depth exploration of the key regioselective reactions of this substrate, offering both mechanistic insights and detailed, field-tested protocols for its application in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as Directed ortho-Metalation (DoM).
The strategic advantage of this compound lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the Pd(0) center is often the rate-determining step. The activation energy for this process follows the general trend: C-I < C-Br < C-Cl. Consequently, the C-I bond at the 2-position is significantly more susceptible to oxidative addition than the C-Br bond at the 5-position. This inherent reactivity difference allows for exquisite control over the sequence of functionalization, enabling the introduction of diverse substituents at the C2 position while preserving the C5 bromine for subsequent transformations.
Furthermore, the presence of the 3-hydroxyl group is not merely a passive substituent. It can exert a significant influence on the reactivity and regioselectivity of these transformations. The hydroxyl group can act as a directing group in certain reactions, such as Directed ortho-Metalation, and its acidic proton can impact the choice of base and reaction conditions in cross-coupling reactions.[1] Understanding and harnessing these electronic and steric effects are crucial for the successful application of this powerful building block.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions - Selective Functionalization at the C2-Position
The palladium-catalyzed cross-coupling reactions are the workhorses of modern synthetic chemistry. For this compound, these reactions can be tailored to selectively functionalize the more reactive C2-iodo position.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds. By carefully selecting the catalyst, ligands, and reaction conditions, highly regioselective coupling at the C2 position of this compound can be achieved.
Causality of Experimental Choices:
-
Catalyst: Palladium catalysts such as Pd(PPh₃)₄ and PdCl₂(dppf) are commonly employed. The choice of catalyst can influence reaction rates and yields.
-
Base: An appropriate base, such as K₂CO₃ or K₃PO₄, is crucial for the transmetalation step of the catalytic cycle. The basicity needs to be sufficient to facilitate the reaction without promoting undesired side reactions.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is often used to dissolve both the organic and inorganic reagents.
Caption: Suzuki-Miyaura catalytic cycle for C2-arylation.
Protocol 1: Regioselective Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid
-
Pd(PPh₃)₄
-
K₂CO₃
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Add Pd(PPh₃)₄ (5 mol%).
-
Seal the flask, then evacuate and backfill with argon three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.
-
Stir the mixture at 90 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Entry | Arylboronic Acid | Catalyst System | Base / Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ / Dioxane:H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₃PO₄ / Dioxane | 100 | 16 | 90-98 |
Yields are representative and based on analogous systems.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, providing access to a wide range of alkynylated pyridines. The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst.[2][3]
Causality of Experimental Choices:
-
Catalyst System: A combination of a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) is typically used. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the terminal alkyne.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is commonly used. It serves to deprotonate the terminal alkyne and neutralize the HX byproduct.
-
Solvent: Anhydrous and degassed solvents like THF or DMF are recommended to prevent catalyst deactivation and side reactions.
Caption: Interconnected catalytic cycles in Sonogashira coupling.
Protocol 2: Regioselective Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne
-
PdCl₂(PPh₃)₂
-
CuI
-
Triethylamine (Et₃N)
-
Anhydrous THF or DMF
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (4-10 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed THF or DMF and Et₃N.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne (1.2 equiv) dropwise.
-
Stir the reaction at room temperature or heat to 60 °C, monitoring by TLC or LC-MS.
-
Upon completion, filter the mixture through a pad of celite, washing with an organic solvent.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
| Entry | Terminal Alkyne | Catalyst System | Base / Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / DMF | 60 | 6 | 85-95 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ / CuI | DIPEA / THF | RT | 8 | 80-90 |
Yields are representative and based on analogous systems.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[4][5] This reaction is highly valuable for introducing nitrogen-containing functionalities, which are prevalent in pharmaceuticals.
Causality of Experimental Choices:
-
Catalyst/Ligand: The choice of palladium precatalyst and phosphine ligand is critical. Bulky, electron-rich ligands like XPhos or SPhos are often effective for coupling with a wide range of amines.[5]
-
Base: A strong, non-nucleophilic base such as NaOt-Bu or K₃PO₄ is required to deprotonate the amine and facilitate the catalytic cycle.
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are typically used.
Protocol 3: Regioselective Buchwald-Hartwig Amination
Materials:
-
This compound
-
Primary or secondary amine
-
Pd₂(dba)₃
-
XPhos
-
NaOt-Bu
-
Anhydrous toluene
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 equiv), the amine (1.2 equiv), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOt-Bu (1.4 equiv).
-
Add anhydrous, degassed toluene.
-
Seal the tube and heat the mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction, dilute with ethyl acetate, and filter through celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
| Entry | Amine | Catalyst / Ligand | Base / Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ / XPhos | NaOt-Bu / Toluene | 100 | 12 | 80-95 |
| 2 | Aniline | Pd(OAc)₂ / SPhos | K₃PO₄ / Dioxane | 110 | 18 | 75-90 |
Yields are representative and based on analogous systems.
Part 2: Directed ortho-Metalation (DoM) - An Alternative Strategy for C4-Functionalization
While palladium-catalyzed reactions favor functionalization at the C2-iodo position, Directed ortho-Metalation (DoM) offers a complementary strategy for the regioselective functionalization at the C4 position, ortho to the hydroxyl group.[6] The hydroxyl group (or its corresponding alkoxide) can act as a powerful directing metalation group (DMG), coordinating to an organolithium base and directing deprotonation to the adjacent C4 position.[7][8]
Causality of Experimental Choices:
-
Base: A strong lithium amide base, such as lithium diisopropylamide (LDA), is typically used to deprotonate the pyridine ring without significant nucleophilic addition.
-
Temperature: The reaction is performed at low temperatures (e.g., -78 °C) to ensure kinetic control and prevent side reactions.
-
Electrophile: A wide range of electrophiles can be used to quench the resulting aryllithium species, allowing for the introduction of various functional groups at the C4 position.
Caption: Workflow for Directed ortho-Metalation at C4.
Protocol 4: Directed ortho-Metalation and Electrophilic Quench
Materials:
-
This compound
-
n-Butyllithium (n-BuLi)
-
Diisopropylamine
-
Anhydrous THF
-
Electrophile (e.g., N,N-dimethylformamide, iodine)
Procedure:
-
To a flame-dried Schlenk flask under argon, add anhydrous THF and cool to -78 °C.
-
Add diisopropylamine (1.1 equiv) followed by the slow addition of n-BuLi (1.1 equiv). Stir for 30 minutes at -78 °C to generate LDA.
-
Add a solution of this compound (1.0 equiv) in anhydrous THF dropwise to the LDA solution at -78 °C.
-
Stir the mixture at -78 °C for 1-2 hours.
-
Add the electrophile (1.2 equiv) and continue stirring at -78 °C for 1 hour, then allow the reaction to warm to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the crude product by flash column chromatography.
Conclusion
This compound is a highly valuable and versatile building block that offers multiple avenues for regioselective functionalization. The predictable and chemoselective reactivity of the C-I bond in palladium-catalyzed cross-coupling reactions allows for the reliable introduction of aryl, alkynyl, and amino substituents at the C2 position. Complementing this, the directing ability of the 3-hydroxyl group enables a Directed ortho-Metalation strategy for the functionalization of the C4 position. By understanding the underlying mechanistic principles and employing the detailed protocols provided in this guide, researchers, scientists, and drug development professionals can effectively harness the synthetic potential of this powerful intermediate to accelerate the discovery and development of novel chemical entities.
References
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483. [Link]
- Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007, 107 (3), 874–922. [Link]
- Burke, M. D.; Schreiber, S. L. A Planning Strategy for Diversity-Oriented Synthesis. Angewandte Chemie International Edition, 2004, 43 (1), 46–58. [Link]
- Hartwig, J. F. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 2008, 41 (11), 1534–1544. [Link]
- Surry, D. S.; Buchwald, S. L. Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 2008, 47 (34), 6338–6361. [Link]
- Snieckus, V. Directed Ortho Metalation. Toluene- and Other Non-ortho-Substituted-Aromatic-Lithiation Tactic. Chemical Reviews, 1990, 90 (6), 879–933. [Link]
- Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002, 41 (22), 4176–4211. [Link]
- Anastas, P. T.; Warner, J. C. Green Chemistry: Theory and Practice. Oxford University Press, 1998. [Link]
- Clayden, J.; Organ, M. G. (Eds.). Organolithiums in Enantioselective Synthesis. Springer, 2002. [Link]
- Hartwig, J. F. Carbon–Heteroatom Bond Formation Catalyzed by Organometallic Complexes.
- Nicolaou, K. C.; Bulger, P. G.; Sarlah, D. Palladium-Catalyzed Cross-Coupling Reactions in Total Synthesis. Angewandte Chemie International Edition, 2005, 44 (29), 4442–4489. [Link]
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
- Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest.
- PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl–aryl bonds.
- Directed ortho metal
- Sonogashira coupling. Wikipedia. [Link]
- Suzuki reaction. Wikipedia. [Link]
- Buchwald–Hartwig amin
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- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]
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- 8. scribd.com [scribd.com]
5-Bromo-2-iodopyridin-3-ol: A Versatile Halogenated Building Block for Fragment-Based Drug Discovery
An Application Note and Protocol Guide
Abstract
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient paradigm for identifying novel lead compounds. This methodology relies on the initial screening of low molecular weight fragments that bind to a biological target with low affinity, followed by their optimization into potent drug candidates. The design of fragment libraries is therefore critical to the success of an FBDD campaign. Halogenated heterocyclic scaffolds are particularly valuable as fragments due to their ability to form specific halogen bonds and serve as versatile synthetic handles for subsequent chemical elaboration. This application note provides a detailed guide on the strategic use of 5-Bromo-2-iodopyridin-3-ol, a key building block for FBDD, highlighting its unique chemical properties and providing robust protocols for its application in synthetic chemistry workflows.
Introduction: The Strategic Advantage of Halogenated Fragments in FBDD
Fragment-Based Drug Discovery (FBDD) offers a more efficient exploration of chemical space compared to traditional high-throughput screening (HTS). By focusing on small, low-complexity molecules (typically <300 Da), FBDD identifies weak but high-quality interactions that can be optimized into potent and selective leads. The "Rule of Three" (MW < 300, H-bond donors/acceptors ≤ 3, cLogP ≤ 3) provides a general guideline for designing effective fragments.
The incorporation of halogen atoms, particularly bromine and iodine, into fragment scaffolds provides distinct advantages. These atoms can participate in halogen bonding, a non-covalent interaction with a protein target's backbone carbonyls or other Lewis basic sites, which can significantly enhance binding affinity and specificity. Furthermore, the differential reactivity of the carbon-bromine and carbon-iodine bonds on the pyridinol scaffold allows for selective and sequential chemical modifications, a crucial feature for fragment evolution.
This compound is an exemplary fragment building block that embodies these principles. Its structure combines:
-
A pyridin-3-ol core , a known pharmacophore that can act as both a hydrogen bond donor and acceptor.
-
An iodine atom at the 2-position , which is highly susceptible to selective metal-catalyzed cross-coupling reactions.
-
A bromine atom at the 5-position , which is less reactive than iodine, enabling its modification in a subsequent step.
This differential reactivity is the cornerstone of its utility, allowing for controlled, stepwise elaboration of the fragment once its initial binding mode is established.
Physicochemical and Reactivity Profile
A thorough understanding of the building block's properties is essential for its effective deployment in a drug discovery campaign.
Table 1: Physicochemical Properties of this compound
| Property | Value | Significance in FBDD |
| Molecular Weight | 299.89 g/mol | Adheres to the "Rule of Three," ensuring it falls within the typical fragment size range. |
| cLogP | ~1.8-2.2 (Predicted) | Indicates good solubility and a balance between lipophilicity and hydrophilicity, crucial for bioavailability. |
| pKa | ~8.5 (Phenolic -OH) | The hydroxyl group can act as a hydrogen bond donor and can be deprotonated under physiological conditions. |
| Heavy Atom Count | 9 | Low complexity, providing a good starting point for optimization. |
| Rotatable Bonds | 0 | Rigid structure reduces the entropic penalty upon binding, leading to more efficient interactions. |
The key to this fragment's utility lies in the orthogonal reactivity of its two halogen substituents. The C-I bond is significantly more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) than the C-Br bond. This allows for selective functionalization at the 2-position while leaving the 5-position intact for later-stage diversification.
Figure 1: A diagram illustrating the sequential cross-coupling strategy enabled by the differential reactivity of the C-I and C-Br bonds.
Experimental Protocols: Harnessing the Building Block
The following protocols provide detailed, validated methodologies for the key transformations involving this compound. These protocols are designed to be self-validating, with clear checkpoints and expected outcomes.
Protocol 1: Selective Suzuki-Miyaura Coupling at the 2-Position
This protocol details the selective coupling of an arylboronic acid to the 2-position of the pyridinol scaffold, leveraging the higher reactivity of the C-I bond.
Objective: To install a new aryl group at the 2-position while preserving the bromine at the 5-position for subsequent functionalization.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (Palladium(0) tetrakis(triphenylphosphine)) (0.05 equivalents)
-
K₂CO₃ (Potassium carbonate) (2.5 equivalents)
-
1,4-Dioxane
-
Water
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water. The solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration of the limiting reagent).
-
Degassing: Bubble argon gas through the stirred mixture for 15-20 minutes to remove dissolved oxygen, which can poison the palladium catalyst.
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 eq) to the flask. The mixture will typically turn a darker color.
-
Heating: Heat the reaction mixture to 80-90 °C and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours. Causality Note: The elevated temperature is necessary to drive the catalytic cycle, but mild enough to avoid significant C-Br bond activation.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-bromo-2-arylpyridin-3-ol.
Validation:
-
LC-MS Analysis: The product mass should correspond to the expected molecular weight of the coupled product. The starting material peak should be absent or minimal.
-
¹H NMR Spectroscopy: The appearance of new aromatic signals corresponding to the coupled aryl group and the disappearance of the starting material's proton signals will confirm the reaction's success. The characteristic pyridyl proton signals will also shift.
Protocol 2: Subsequent Sonogashira Coupling at the 5-Position
This protocol describes the functionalization of the C-Br bond after the C-I bond has been successfully modified.
Objective: To introduce an alkynyl group at the 5-position of the 2-aryl-substituted pyridinol intermediate.
Materials:
-
5-Bromo-2-arylpyridin-3-ol (from Protocol 1)
-
Terminal alkyne (1.5 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
Copper(I) iodide (CuI) (0.1 equivalents)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the 5-bromo-2-arylpyridin-3-ol (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).
-
Solvent and Reagent Addition: Add anhydrous THF (or DMF) followed by the amine base (3.0 eq) and the terminal alkyne (1.5 eq).
-
Degassing: Degas the mixture thoroughly by bubbling argon through it for 20 minutes. Causality Note: The Sonogashira reaction is highly sensitive to oxygen, which can cause unwanted alkyne homocoupling (Glaser coupling).
-
Heating: Heat the reaction to 60-70 °C. The reaction progress should be monitored by TLC or LC-MS. The reaction is typically complete in 4-12 hours. The conditions are slightly more forcing than in Protocol 1 to activate the more robust C-Br bond.
-
Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Redissolve the crude residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution (to remove copper salts), followed by water and brine. Dry the organic layer, concentrate, and purify by flash column chromatography.
Validation:
-
LC-MS Analysis: Confirm the molecular weight of the final di-substituted product.
-
¹³C NMR Spectroscopy: The appearance of two new signals in the alkyne region (~80-100 ppm) is a definitive confirmation of the C-C triple bond formation.
-
IR Spectroscopy: A characteristic C≡C stretch should be visible around 2100-2260 cm⁻¹.
Application in a Fragment-Based Campaign: A Workflow
The true power of this compound is realized within the context of an FBDD workflow. Once this fragment is identified as a binder to a protein target, its differential reactivity allows for a logical and efficient fragment evolution strategy.
Figure 2: A representative workflow for fragment evolution starting from the initial hit identification of this compound.
This structured approach, enabled by the building block's design, allows medicinal chemists to systematically and independently probe the target's binding site. By first exploring the chemical space around the more reactive 2-position, a foundational level of affinity can be established. Subsequent modification at the 5-position can then be used to pick up additional interactions and fine-tune the compound's properties, leading to a highly potent and optimized lead molecule. This method is far more efficient than attempting to synthesize a large, unfocused library of di-substituted compounds from the outset.
Conclusion
This compound is a high-value building block for fragment-based drug discovery. Its adherence to the "Rule of Three," combined with the orthogonal reactivity of its halogen substituents, provides a pre-validated roadmap for fragment evolution. The protocols detailed herein offer robust and reproducible methods for its selective functionalization, enabling the rapid generation of analog libraries to probe structure-activity relationships. By integrating this versatile fragment into FBDD campaigns, researchers can accelerate the journey from initial hit to optimized lead candidate.
References
- Title: Halogen bonding: a new interaction for molecular design and crystal engineering Source: Angewandte Chemie Intern
- Title: The Halogen Bond in Medicinal Chemistry: A Transformative Tool for Drug Design Source: Journal of Medicinal Chemistry URL:[Link]
Application Note & Protocols: Strategic Synthesis of Bicyclic Heterocycles from 5-Bromo-2-iodopyridin-3-ol
Abstract
This guide provides a comprehensive technical overview and detailed experimental protocols for the synthesis of complex bicyclic heterocycles utilizing 5-bromo-2-iodopyridin-3-ol as a versatile starting material. Pyridone-based bicyclic scaffolds are privileged structures in medicinal chemistry, frequently appearing in FDA-approved drugs and clinical candidates due to their ability to act as bioisosteres and engage in crucial hydrogen bonding interactions with biological targets.[1][2] This document outlines strategic, sequential cross-coupling reactions, leveraging the differential reactivity of the C-I and C-Br bonds, followed by intramolecular cyclization to construct fused ring systems. The protocols detailed herein are designed for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into catalyst selection, reaction optimization, and mechanistic rationale.
Introduction: The Strategic Value of this compound
The pyridone core is a cornerstone in modern drug discovery, prized for its unique electronic properties and its capacity to serve as both a hydrogen bond donor and acceptor.[3][4] Its incorporation into fused bicyclic systems further enhances molecular rigidity and pre-organizes substituents for optimal target binding, making these scaffolds highly sought after. This compound is an exceptionally valuable building block for constructing such systems. Its key strategic feature lies in the orthogonal reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the carbon-iodine bond is significantly more reactive than the carbon-bromine bond, allowing for selective functionalization at the C2 position while leaving the C5 bromine available for subsequent transformations.[5] This predictable, stepwise approach enables the controlled and convergent assembly of complex molecular architectures.
This document details the primary synthetic pathways emanating from this starting material, focusing on palladium-catalyzed Suzuki, Sonogashira, and Buchwald-Hartwig reactions, culminating in intramolecular cyclization to yield the target bicyclic heterocycles.
Overall Synthetic Workflow
The fundamental strategy involves a three-stage process:
-
Selective C2 Functionalization: A palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Sonogashira) is performed at the more reactive C-I bond.
-
C5 Functionalization: A second cross-coupling reaction (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig amination) is carried out at the C-Br bond to install the final component required for cyclization.
-
Intramolecular Cyclization: The terminal step involves an intramolecular reaction, such as condensation or a metal-catalyzed C-H activation, to forge the second ring and complete the bicyclic scaffold.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]
- 3. Recent Advances of Pyridinone in Medicinal Chemistry | Semantic Scholar [semanticscholar.org]
- 4. Recent Advances of Pyridinone in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
Introduction: The Strategic Value of Dihalogenated Pyridinols in Synthesis
An Application Guide to the Site-Selective Suzuki-Miyaura Cross-Coupling of 5-Bromo-2-iodopyridin-3-ol with Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
The pyridin-3-ol framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules and FDA-approved drugs.[1][2] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a highly sought-after motif in drug design.[3] The efficient and controlled functionalization of this core is therefore of paramount importance for the rapid generation of novel molecular entities.
Among the various synthetic tools available, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in constructing the biaryl and hetero-biaryl linkages prevalent in pharmaceuticals.[4][5] This guide focuses on a particularly strategic building block: This compound . The presence of two different halogen atoms on the pyridinol ring opens the door to sequential, site-selective cross-coupling reactions. This allows for the controlled, stepwise introduction of different aryl or heteroaryl groups, a powerful strategy for building molecular complexity and exploring structure-activity relationships (SAR) in drug discovery programs.
This document serves as a detailed application note and protocol, grounded in the principles of the Suzuki-Miyaura reaction, to guide researchers in leveraging the unique reactivity of this compound.
Part 1: The Principle of Chemoselective Coupling
The success of a sequential functionalization strategy hinges on the differential reactivity of the two halogen substituents. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[6] The reactivity of the halide in this step follows a well-established trend:
C–I > C–OTf > C–Br >> C–Cl [7][8]
This hierarchy is a direct consequence of the carbon-halogen bond dissociation energy (BDE); the weaker the bond, the more readily it undergoes oxidative addition. The C–I bond is significantly weaker than the C–Br bond, providing a robust thermodynamic and kinetic basis for chemoselectivity.[9]
When this compound is subjected to Suzuki-Miyaura conditions, the palladium catalyst will selectively react with the more labile C-2 iodo group, leaving the C-5 bromo group untouched. This allows for the clean synthesis of 2-aryl-5-bromopyridin-3-ol intermediates, which are primed for a subsequent coupling reaction at the C-5 position.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium complex.[7][10]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of this compound to form a Pd(II) complex. This is the chemoselective step.
-
Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group (R²) to the palladium center, displacing the halide.[11]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Part 2: Experimental Protocol for Selective C-2 Arylation
This protocol provides a generalized procedure for the selective Suzuki-Miyaura coupling of an arylboronic acid to the C-2 position of this compound.[4]
Materials and Reagents
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Arylboronic acid (1.2-1.5 equiv)
-
Palladium Catalyst: Pd(OAc)₂, Pd₂(dba)₃, or a suitable pre-catalyst (1-5 mol%)
-
Ligand: PPh₃, SPhos, XPhos, or other phosphine ligand (2-10 mol%)
-
Base: K₂CO₃, K₃PO₄, or Cs₂CO₃ (2.0-3.0 equiv)
-
Solvent: Anhydrous, degassed 1,4-dioxane, toluene, or DMF/water mixture (e.g., 4:1 v/v)
-
Equipment: Schlenk flask or reaction vial, magnetic stirrer, heating mantle or oil bath, inert gas line (Argon or Nitrogen), TLC plates, standard workup and purification glassware.
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the base, the palladium source, and the ligand.
-
Solvent Addition: Add the degassed solvent via syringe. The reaction mixture is typically a suspension.
-
Degassing (Optional but Recommended): Subject the mixture to three cycles of vacuum-backfill with the inert gas to ensure all oxygen is removed.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting material (this compound) is a key indicator. Reaction times can vary from 2 to 24 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to isolate the pure 2-aryl-5-bromopyridin-3-ol product.
Data Presentation: Representative Reaction Conditions
The optimal conditions can vary depending on the specific boronic acid used. The following table provides a starting point for optimization.
| Arylboronic Acid (R-B(OH)₂) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Phenyl | Pd(OAc)₂ (2%) | SPhos (4%) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 100 | 12 | 85-95% |
| 4-Methoxyphenyl | Pd₂(dba)₃ (1.5%) | XPhos (3%) | K₃PO₄ (2.5) | Toluene/H₂O (5:1) | 90 | 8 | 90-98% |
| 4-Trifluoromethylphenyl | Pd(OAc)₂ (3%) | SPhos (6%) | Cs₂CO₃ (2.0) | DMF/H₂O (4:1) | 110 | 16 | 75-85% |
| Thiophen-2-yl | PdCl₂(dppf) (3%) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 100 | 12 | 80-90% |
| Pyridin-3-yl | Pd(OAc)₂ (2.5%) | XPhos (5%) | K₃PO₄ (3.0) | Dioxane/H₂O (4:1) | 100 | 18 | 70-80% |
Part 3: Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently strong or soluble base.3. Poor quality or wet reagents/solvent.4. Reaction temperature too low. | 1. Use fresh catalyst or a pre-catalyst.2. Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃).3. Use anhydrous, degassed solvents and dry reagents.4. Increase temperature in 10 °C increments. |
| Formation of Side Products | 1. Homocoupling of boronic acid: Often caused by oxygen contamination.2. Protodeboronation: Boronic acid decomposes before coupling.3. Reaction at C-Br bond: Reaction temperature is too high or run time is excessively long. | 1. Ensure the reaction is rigorously degassed and maintained under an inert atmosphere.2. Use a slight excess of boronic acid; ensure the base is added correctly.3. Lower the reaction temperature and monitor carefully to stop the reaction upon consumption of starting material. |
| Difficulty in Purification | 1. Similar polarity of product and starting material.2. Streaking on silica gel due to the acidic phenol group. | 1. Ensure the reaction goes to completion to minimize starting material in the crude product.2. Add a small amount of acetic acid (~0.5%) to the eluent during column chromatography to improve peak shape. |
Part 4: Application in Drug Development - A Gateway to Diverse Scaffolds
The true synthetic power of this methodology lies in the product, 2-aryl-5-bromopyridin-3-ol . This intermediate is a versatile platform for further diversification, enabling the creation of complex, di-substituted pyridinol libraries for biological screening.[12] The remaining bromine at the C-5 position can be functionalized using a second, distinct cross-coupling reaction (Suzuki, Buchwald-Hartwig, Sonogashira, etc.), introducing a different molecular fragment.
This stepwise approach is invaluable in drug discovery for systematically probing the chemical space around the pyridinol core.[13]
This strategy enables the synthesis of molecules with precisely controlled substitution patterns, which is critical for optimizing properties such as target potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. The pyridin-3-ol derivatives synthesized through this route have been explored as inhibitors of various protein kinases, anti-inflammatory agents, and for other therapeutic applications.[3][12]
References
- Suzuki Couplings of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines. Benchchem. URL: https://www.benchchem.com/product/b5859
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship.org. URL: https://escholarship.org/uc/item/83d6t2z1
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central (PMC). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9595568/
- A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. National Institutes of Health (NIH). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8213605/
- A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online. URL: https://eprints.whiterose.ac.uk/175103/
- Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. ACS Publications. URL: https://pubs.acs.org/doi/10.1021/jacs.2c02820
- Suzuki reaction. Wikipedia. URL: https://en.wikipedia.org/wiki/Suzuki_reaction
- Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI. URL: https://www.mdpi.com/1422-8599/2012/1/M769
- A Technical Guide to the Discovery and History of Pyridin-3-ol Derivatives for Researchers and Drug Development Professionals. Benchchem. URL: https://www.benchchem.com/product/b5859
- Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers. URL: https://www.frontiersin.org/articles/10.3389/fchem.2022.867232/full
- The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. URL: https://myers.chemistry.harvard.edu/groups/Suzuki.pdf
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Suzuki-Miyaura_Coupling
- Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central (PMC). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8965005/
- Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. URL: https://www.rose-hulman.edu/class/chem/ch431/Exp%201%20-%20Suzuki.pdf
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health (NIH). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3773229/
- Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. URL: https://www.researchgate.net/publication/323863459_Suzuki_coupling_of_different_chloropyridines_with_phenylboronic_acids_a
- Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. MDPI. URL: https://www.mdpi.com/2073-4344/12/3/333
- A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. URL: https://www.rsc.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. URL: https://yonedaresearch.com/suzuki-miyaura-cross-coupling/
- Suzuki Coupling. Organic Chemistry Portal. URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
- Palladium-catalyzed α-arylation of sultams with aryl and heteroaryl iodides. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/25526019/
- Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations. St. Olaf College. URL: https://wp.stolaf.
- Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. The Royal Society of Chemistry. URL: https://pubs.rsc.org/en/content/articlelanding/2023/sc/d3sc03525a
- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PubMed Central (PMC). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8534482/
- Palladium-Catalyzed Selective α-Arylation of ortho-Bromoacetophenones. RAIITH. URL: https://raiith.iith.ac.
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals. URL: https://www.tcichemicals.com/US/en/support-download/technical-information/synthesis-strategy-building-block/suzuki-miyaura-cross-coupling-reaction-2
- Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic acid (3) catalysed by ligand‐free solvent‐stabilised Pd‐nanoparticles (Pd‐NP). ResearchGate. URL: https://www.researchgate.
- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central (PMC). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9313936/
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]
- 10. rose-hulman.edu [rose-hulman.edu]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
Troubleshooting & Optimization
Improving the yield of 5-Bromo-2-iodopyridin-3-ol synthesis
An essential building block in medicinal chemistry and drug development, 5-Bromo-2-iodopyridin-3-ol is a key intermediate for synthesizing a range of complex molecules, including tyrosine kinase inhibitors used in cancer therapy.[1] However, its synthesis can present challenges, from low yields to difficult purification.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the synthesis of this compound. Authored from the perspective of a Senior Application Scientist, this guide synthesizes established protocols with field-proven insights to help you navigate common experimental hurdles and improve your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
There are two main, well-established routes for synthesizing this compound:
-
Direct Electrophilic Iodination: This method starts with 5-Bromopyridin-3-ol (or its more stable tautomer, 5-bromo-2-hydroxypyridine) and introduces the iodine atom at the C2 position using an electrophilic iodinating agent like N-Iodosuccinimide (NIS).[2]
-
Multi-step Synthesis via Diazotization: This route begins with 2-amino-5-bromopyridine. The first step is the iodination at the C3 position to form 2-amino-5-bromo-3-iodopyridine. The amino group is then converted into a hydroxyl group via a diazotization reaction using sodium nitrite in a strong acid, followed by hydrolysis.[1][2]
Q2: The literature sometimes refers to 5-Bromo-3-iodo-pyridin-2-ol. Is this the same compound?
Yes, this compound and 5-Bromo-3-iodo-pyridin-2-ol are tautomers. They exist in equilibrium, with the pyridin-2-one form often being more stable. This tautomerism can affect purification and characterization, as both forms may be present.[3]
Caption: Experimental workflow for the direct iodination method.
Q: My reaction yield is very low, or I'm recovering only starting material. What's going wrong?
A: This is a common issue often related to the choice and handling of the iodinating agent or suboptimal reaction conditions.
-
Expertise & Causality: The success of an electrophilic iodination hinges on the reactivity of the "I+" source. Molecular iodine (I₂) itself is a weak electrophile and often requires an activator or oxidizing agent. [4]Reagents like N-Iodosuccinimide (NIS) or Pyridinium Iodochloride (PyICl) are designed to provide a more potent electrophilic iodine source. [5][6]The choice of solvent is also critical; it must solubilize the reagents without deactivating them.
-
Troubleshooting & Optimization:
-
Verify Reagent Activity: NIS can decompose over time, especially if exposed to light or moisture. Use freshly opened or properly stored NIS. Consider alternative, stable iodinating agents.
-
Optimize Reaction Conditions: If using NIS in acetonitrile, ensure the reaction is brought to reflux to provide sufficient activation energy. [2] 3. Consider a More Potent Reagent: If NIS fails, switching to a different iodinating system may be necessary. The table below compares common options.
-
| Reagent | Activating Principle | Typical Conditions | Advantages | Disadvantages |
| N-Iodosuccinimide (NIS) | Provides a polarized I-N bond, making iodine electrophilic. | Acetonitrile, reflux. [2] | Readily available, easy to handle. By-product (succinimide) is water-soluble. | Can decompose; reactivity may be insufficient for less-activated substrates. |
| Pyridinium Iodochloride (PyICl) | A stable solid that acts as a mild electrophilic iodinating reagent. [6] | Methanol, room temp. [7] | Mild conditions, easy to handle solid, no acid required. [6] | May require synthesis if not commercially available. |
| 1,3-Diiodo-5,5-dimethylhydantoin (DIH) | Offers two electrophilic iodine atoms with high reactivity. | Acetonitrile, often with a catalytic acid (e.g., H₂SO₄). | More reactive and selective than NIS. | May be too reactive, leading to side products if not controlled. |
| Iodine Monochloride (ICl) | A highly polarized and reactive interhalogen compound. | Acetic acid or CH₂Cl₂. | Very reactive. | Volatile, corrosive, and can lead to over-halogenation if stoichiometry is not precise. |
Q: I'm observing multiple products, and my desired product is difficult to purify. How can I improve selectivity?
A: The formation of side products, such as di-iodinated species, is typically due to excessive reactivity or incorrect stoichiometry.
-
Expertise & Causality: The pyridinol is an activated aromatic system. If the reaction conditions are too harsh or if more than one equivalent of the iodinating agent is used, a second iodine atom can be added to another activated position on the ring.
-
Troubleshooting & Optimization:
-
Control Stoichiometry: Use precisely 1.0 to 1.1 equivalents of your iodinating agent (e.g., NIS). Adding the agent portion-wise can help maintain control.
-
Purification Protocol: During work-up, wash the organic layer with an aqueous solution of sodium thiosulfate (Na₂S₂O₃). This will quench any unreacted iodine or electrophilic iodine species, simplifying purification. [2] 3. Chromatography: If impurities persist, column chromatography on silica gel is an effective purification method. Due to the basic nature of the pyridine nitrogen, peak tailing can occur. To mitigate this, consider adding a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia to your eluent system. [8]
-
Route 2: Multi-step Synthesis via Diazotization
This route involves two distinct transformations: the initial iodination of an aminopyridine, followed by the conversion of the amino group to a hydroxyl group via a diazonium salt intermediate.
Caption: Workflow for the multi-step synthesis via diazotization.
Q: The yield of my first step, the iodination of 2-amino-5-bromopyridine, is poor.
A: This step can be challenging due to the potential for side reactions, such as the formation of di-halogenated products. [1]
-
Expertise & Causality: The amino group is strongly activating, making the pyridine ring highly susceptible to electrophilic substitution. Without careful control of conditions and stoichiometry, over-iodination or reaction at unintended positions can occur.
-
Troubleshooting & Optimization:
-
Temperature Control: Maintain the recommended reaction temperature (e.g., 80°C) precisely. [2]Lower temperatures may lead to incomplete reaction, while higher temperatures can promote side products.
-
Portion-wise Addition: As described in established protocols, add the iodine and other reagents (e.g., acid hydrate) periodically over several hours. [2]This maintains a low, steady concentration of the active iodinating species, favoring the desired mono-iodination.
-
Work-up: After the reaction, pouring the mixture into ice water and carefully neutralizing it helps precipitate the product while keeping impurities in solution. The subsequent washes with sodium thiosulfate and sodium hydroxide are crucial for removing unreacted iodine and acidic by-products. [2] Q: My diazotization step (Step 2) is giving a low yield or a dark, intractable tar.
-
A: This is almost always due to poor temperature control during the formation and subsequent reaction of the diazonium salt.
-
Expertise & Causality: Pyridiniazonium salts are highly unstable, especially at temperatures above 5-10°C. If the temperature rises, the salt will rapidly decompose via uncontrolled pathways, leading to a complex mixture of by-products and significantly reduced yield. The reaction is also highly exothermic. [8]
-
Troubleshooting & Optimization:
-
Strict Temperature Control: This is the most critical parameter. Perform all additions (the aminopyridine to the acid, and the sodium nitrite) under ice cooling to keep the internal temperature below 5°C.
-
Slow, Careful Addition: Add the sodium nitrite very slowly and portion-wise to the sulfuric acid solution of your intermediate. This prevents the exothermic reaction from running away.
-
Controlled Quench: The final step of pouring the reaction mixture onto a large volume of ice is not just for dilution; it serves to hydrolyze the diazonium salt in a controlled manner while dissipating the heat of reaction and neutralization. [2] 4. pH Adjustment: Neutralizing to a specific pH (e.g., pH 4.0) is key for precipitating the desired product, which is phenolic and has a specific pKa. [2]
-
Detailed Experimental Protocols
The following protocols are adapted from validated literature procedures. Always perform a thorough safety assessment before beginning any experiment.
Protocol 1: Direct Iodination with N-Iodosuccinimide (NIS)
Adapted from Guidechem's Method 2.[2]
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 5-bromo-2-hydroxypyridine (1.0 eq) in acetonitrile.
-
Reagent Addition: Under an inert atmosphere (e.g., argon), add N-iodosuccinimide (NIS) (1.1 eq) to the solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 1 hour. Monitor the reaction progress by TLC or LC-MS.
-
Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Work-up: Dilute the residue with ethyl acetate. Wash the organic layer sequentially with water, a 5% aqueous sodium thiosulfate solution (to remove excess iodine), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The resulting solid can be further purified by recrystallization or column chromatography to obtain pure 5-Bromo-3-iodo-pyridin-2-ol. An 87% yield has been reported for this method. [2]
Protocol 2: Diazotization of 2-Amino-5-bromo-3-iodopyridine
Adapted from Guidechem's Method 1, Step 2.[2]
-
Setup: In a flask submerged in an ice/salt bath, add concentrated sulfuric acid.
-
Substrate Addition: While maintaining the temperature below 5°C, slowly and portion-wise add 2-amino-5-bromo-3-iodopyridine (1.0 eq). Stir the mixture at room temperature for 2 hours, then re-cool in the ice bath.
-
Diazotization: Slowly and portion-wise, add solid sodium nitrite (1.5 eq), ensuring the internal temperature does not rise above 5°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction can take a significant amount of time (e.g., 3 days and 2 nights as reported in one procedure). [2]5. Hydrolysis/Quench: Prepare a large beaker with a substantial amount of crushed ice (e.g., 3L of ice for 100g of starting material). Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.
-
Neutralization: Carefully neutralize the acidic solution to pH 4.0 using a concentrated NaOH solution, ensuring the temperature remains low.
-
Isolation: The product will precipitate as a solid. Collect the precipitate by filtration, wash thoroughly with cold water, and dry in an oven at 60°C. This step has been reported to yield >99% of the desired product. [2]
References
- ResearchGate. (2008). Pyridinium Iodochloride: An Efficient Reagent for Iodination of Hydroxylated Aromatic Ketones and Aldehydes.
- PubMed. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines.
- Semantic Scholar. (2008). Pyridinium Iodochloride: An Efficient Reagent for Iodination of Hydroxylated Aromatic Ketones and Aldehydes.
- PubChem. (n.d.). 5-Bromo-3-iodopyridin-2-ol.
- PubMed. (2016). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.
- TCI AMERICA. (n.d.). Iodination [Synthetic Reagents].
- International Journal of Scientific & Technology Research. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.
- PubChem. (n.d.). 5-Bromo-2-iodopyridine-3,4,6-d3.
- ResearchGate. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.
- Chemia. (2022). A tried-and-true synthesis method, describing iodination reactions with halogen exchange (1).
- Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution.
- Thieme. (n.d.). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Iodination Reagent Guide.
- ResearchGate. (n.d.). 161 questions with answers in PYRIDINES | Science topic.
Sources
- 1. ijssst.info [ijssst.info]
- 2. Page loading... [guidechem.com]
- 3. soc.chim.it [soc.chim.it]
- 4. Iodination - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. A Mild and Useful Electrophilic Iodinating Reagent | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. Pyridinium Iodochloride: An Efficient Reagent for Iodination of Hydroxylated Aromatic Ketones and Aldehydes | Semantic Scholar [semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 5-Bromo-2-iodopyridin-3-ol
Welcome to the technical support guide for the synthesis of 5-Bromo-2-iodopyridin-3-ol. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges, side reactions, and purification issues encountered during the synthesis of this key heterocyclic intermediate. The guidance provided is based on established chemical principles and field-proven insights to help you optimize your experimental outcomes.
Overview of the Core Synthesis
The most common and direct route to this compound is the electrophilic iodination of the precursor, 5-Bromopyridin-3-ol. Due to the tautomeric nature of hydroxypyridines, the starting material can also be named 5-bromo-pyridin-3(2H)-one. The reaction typically employs an electrophilic iodine source, such as N-Iodosuccinimide (NIS), in a suitable organic solvent.
The pyridine ring is inherently electron-deficient, which deactivates it towards electrophilic attack. However, the hydroxyl (-OH) group at the C3 position is a powerful activating, ortho, para-directing group. This electronic influence is key to achieving substitution but also introduces challenges in controlling regioselectivity, leading to several potential side reactions.
Baseline Experimental Protocol: C2-Iodination of 5-Bromopyridin-3-ol
This protocol is a reference point for the troubleshooting guide. Deviations from the expected outcome with this procedure are addressed in the FAQ section below.
-
Preparation: To a solution of 5-Bromopyridin-3-ol (1.0 eq.) in anhydrous acetonitrile (10 mL per mmol of substrate) under an inert atmosphere (Argon or Nitrogen), add N-Iodosuccinimide (NIS) (1.05 eq.) portion-wise at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted iodine.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the organic phase under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final product.
Troubleshooting and FAQs
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Q1: My reaction is clean but the yield is low, with significant starting material recovered. What is causing the poor conversion?
Answer: Low conversion in this electrophilic iodination is typically traced back to two main factors: insufficient activation of the iodinating agent or suboptimal reaction conditions.
-
Causality: N-Iodosuccinimide (NIS) is a common and effective reagent, but its electrophilicity can be enhanced by a catalytic amount of an acid.[1] Without this activation, the reaction can be sluggish, especially given the deactivating effect of the pyridine ring nitrogen. The reaction temperature may also be too low for the reaction to proceed to completion within the given timeframe.
-
Troubleshooting Steps:
-
Acid Catalysis: Add a catalytic amount (0.1 eq.) of a protic acid like trifluoroacetic acid (TFA) or an acid catalyst to the reaction mixture. This protonates the succinimide nitrogen of NIS, making the iodine atom significantly more electrophilic.[1]
-
Temperature Adjustment: If acid catalysis does not sufficiently improve conversion, consider gently heating the reaction mixture. A moderate increase to 40-50 °C can often drive the reaction to completion. However, be cautious, as higher temperatures can promote side reactions (see Q2 and Q3).
-
Solvent Choice: While acetonitrile is common, solvents like dimethylformamide (DMF) or switching to aqueous acetic acid can sometimes alter reactivity and improve outcomes, though this may complicate work-up.
-
Q2: My product is a mixture of isomers. Why am I getting iodination at positions other than C2?
Answer: The formation of multiple isomers is a classic regioselectivity problem arising from the complex interplay of electronic effects within the 5-Bromopyridin-3-ol substrate.
-
Mechanistic Insight: The regiochemical outcome is a competition directed by three main factors:
-
Hydroxyl Group (-OH at C3): A powerful activating, ortho, para-director. It strongly directs electrophilic attack to the C2, C4, and C6 positions.[2][3]
-
Pyridine Nitrogen (N1): Strongly deactivates the ring, particularly at the adjacent C2 and C6 positions.[4]
-
Bromine Atom (-Br at C5): A deactivating, ortho, para-director (due to lone pair resonance), directing towards C4 and C6.[5]
The desired C2-iodination is ortho to the highly activating -OH group. However, the C4 and C6 positions are also activated by both the -OH and -Br groups, making them susceptible to attack. The balance is delicate and highly dependent on reaction conditions.
-
-
Controlling Regioselectivity:
| Condition | Effect on Regioselectivity | Recommendation for C2 Selectivity |
| Temperature | Higher temperatures often decrease selectivity, favoring the thermodynamically more stable product, which may not be the C2 isomer. | Maintain low to ambient temperatures (0 °C to 25 °C) to favor the kinetically controlled C2 product. |
| Solvent | Solvent polarity can influence the stability of the intermediate sigma complexes for each pathway. | Aprotic, less polar solvents often provide better selectivity. Acetonitrile is a good starting point. |
| Iodinating Agent | Bulkier iodinating agents may show increased steric hindrance at the more crowded C4 position, potentially favoring C2 or C6. | N-Iodosuccinimide (NIS) is generally a good choice. Using molecular iodine (I₂) with an oxidizing agent may offer different selectivity.[6] |
-
Visualizing the Reaction Pathways:
Caption: Reaction pathways in the iodination of 5-Bromopyridin-3-ol.
Q3: I'm observing a significant amount of a di-iodinated byproduct. How can I prevent this over-iodination?
Answer: The formation of di-iodinated species, most commonly 5-Bromo-2,6-diiodopyridin-3-ol, occurs when the mono-iodinated product reacts further with the iodinating agent.[7] This is a common issue with highly activated aromatic systems.
-
Causality: The initial product, this compound, is still an activated ring system. If excess iodinating agent is present or the reaction time is too long, a second iodination can occur, typically at the next most activated position (C6).
-
Troubleshooting Workflow:
Sources
- 1. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water | Semantic Scholar [semanticscholar.org]
- 7. chemscene.com [chemscene.com]
Technical Support Center: Optimization of Suzuki Coupling for 5-Bromo-2-iodopyridin-3-ol
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 5-Bromo-2-iodopyridin-3-ol. This guide is designed for researchers, scientists, and professionals in drug development to provide expert insights and practical solutions for this specific transformation. The content is structured to address common challenges and fundamental questions, ensuring a robust and reproducible synthetic protocol.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the Suzuki coupling of this compound, providing a solid understanding of the key parameters governing this reaction.
Q1: Which halogen is expected to react selectively in the Suzuki coupling of this compound?
The selective coupling will occur at the C-I bond (position 2). The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the trend of I > Br > Cl > F.[1][2] This is attributed to the bond dissociation energies of the carbon-halogen bonds, where the C-I bond is weaker and therefore more susceptible to oxidative addition by the palladium(0) catalyst.[2] By carefully controlling the reaction conditions, particularly using milder temperatures, the C-I bond can be selectively functionalized while leaving the C-Br bond intact for subsequent transformations.[1]
Q2: What are the most suitable palladium catalysts and ligands for this reaction?
The choice of catalyst and ligand is critical, especially for heteroaromatic substrates which can be challenging.[3][4] For the Suzuki coupling of bromopyridines and other challenging substrates, catalyst systems with electron-rich and bulky phosphine ligands are often preferred as they promote the key steps of the catalytic cycle.[5]
-
For high yields and selectivity: A combination of a palladium precursor like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as SPhos is highly effective.[1][5]
-
For broad applicability: Catalysts like PdCl₂(dppf) are also a robust choice and have shown effectiveness for a wide range of boronic acids.[1]
-
Classical approach: While Pd(PPh₃)₄ can be used, it may require higher catalyst loadings and longer reaction times for challenging substrates like pyridines.[5]
Q3: How does the choice of base influence the reaction outcome?
The base plays a crucial role in the Suzuki-Miyaura coupling by activating the boronic acid for transmetalation.[6] The formation of a boronate species is essential for the transfer of the organic group to the palladium center.
-
Common choices: Inorganic bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ are widely used.[1][5][7]
-
Impact on yield: The selection of the base can significantly impact the reaction yield, and empirical screening is often necessary to find the optimal choice for a specific substrate.[8][9] For instance, in some systems, K₂CO₃ has been found to be more suitable than organic bases.[8]
-
Base strength: Stronger bases like K₃PO₄ or Cs₂CO₃ can be beneficial, especially for less reactive boronic acids or aryl halides.[10]
Q4: What solvent systems are recommended for the Suzuki coupling of this compound?
A variety of organic solvents can be employed, often in combination with water.[11] The solvent system influences the solubility of the reactants and the base, which can affect the reaction rate and yield.
-
Biphasic systems: Mixtures of an organic solvent and water are common. Toluene/H₂O and 1,4-Dioxane/H₂O are frequently used and have proven effective for similar substrates.[1][5][12]
-
Polar aprotic solvents: Solvents like DMF can also be used, particularly when higher temperatures are required.[1][7]
-
Degassing: It is crucial to degas the solvent before use to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.[7][10]
Troubleshooting Guide
This section provides solutions to specific problems that may be encountered during the optimization of the Suzuki coupling of this compound.
Q1: I am observing low yield of the desired mono-coupled product. What are the potential causes and how can I improve it?
Low yields in Suzuki couplings can stem from several factors.[7][13] Here’s a systematic approach to troubleshoot this issue:
-
Cause 1: Inefficient Catalyst Activity. The active Pd(0) species may not be generated efficiently or could be deactivated.[10]
-
Cause 2: Poor Oxidative Addition. The C-I bond, while reactive, might require specific conditions for efficient oxidative addition.
-
Cause 3: Inefficient Transmetalation. The boronic acid may not be sufficiently activated.
-
Cause 4: Protodeboronation of the Boronic Acid. The boronic acid can be unstable under harsh basic conditions, leading to its decomposition.[10][14]
Q2: My reaction is producing a significant amount of the di-substituted product. How can I enhance selectivity for mono-coupling at the C-I position?
Achieving mono-selectivity is key when working with dihalogenated substrates.
-
Cause: Overly Forcing Reaction Conditions. High temperatures and long reaction times can provide enough energy to overcome the activation barrier for the less reactive C-Br bond.
-
Solution 1: Lower the Reaction Temperature. Start with milder temperatures (e.g., 80-90 °C) to favor the more reactive C-I bond.[1]
-
Solution 2: Reduce Reaction Time. Monitor the reaction closely using TLC or LC-MS and stop it once the starting material is consumed to prevent the formation of the di-substituted product.
-
Solution 3: Stoichiometry Control. Use a slight excess (1.1-1.2 equivalents) of the boronic acid. A large excess might drive the reaction towards di-substitution.
-
Q3: I am observing homocoupling of my boronic acid as a major byproduct. What can be done to minimize this?
Homocoupling is a common side reaction in Suzuki couplings.[13][15]
-
Cause 1: Presence of Pd(II) Species. The presence of Pd(II) species without aryl/vinyl/alkyl ligands can catalyze the homocoupling of boronic acids.[11]
-
Solution: Ensure that your palladium precatalyst is efficiently reduced to the active Pd(0) state. The choice of ligand and reaction conditions plays a role here.
-
-
Cause 2: Oxygen in the Reaction Mixture. Dissolved oxygen can promote homocoupling.
Q4: The reaction is sluggish and does not go to completion, even after extended reaction times. What should I try?
Incomplete conversion can be frustrating, but several parameters can be adjusted.
-
Cause 1: Inactive Catalyst. The catalyst may have degraded over time or been poisoned by impurities.
-
Solution: Use a fresh batch of palladium catalyst and high-purity reagents. Ensure all glassware is properly dried to avoid introducing water that could interfere with certain catalyst systems.
-
-
Cause 2: Suboptimal Reaction Conditions. The chosen conditions may not be suitable for this specific substrate.
-
Cause 3: The "2-Pyridyl Problem". Pyridine-containing molecules can be challenging coupling partners due to the Lewis basicity of the nitrogen atom, which can coordinate to the palladium center and inhibit catalysis.[3][4]
-
Solution: The use of bulky, electron-rich ligands (e.g., Buchwald ligands) can often mitigate this issue by sterically discouraging the pyridine nitrogen from coordinating to the palladium.[5]
-
Optimized Reaction Conditions for Similar Substrates
The following table summarizes successful Suzuki coupling conditions for structurally related dihalogenated pyridines, which can serve as a starting point for the optimization of this compound.
| Catalyst System | Base | Solvent | Temp. (°C) | Approx. Yield (%) | Notes | Reference |
| Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 100 | 90-98 | Highly active catalyst, allows for lower catalyst loading. | [1] |
| PdCl₂(dppf) | Cs₂CO₃ | DMF | 90 | 88-96 | Effective for a broad range of boronic acids. | [1] |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 85 | A classical catalyst, may require longer reaction times. | [5] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 95 | Effective for mono-arylation of dibromopyridine. | [17] |
Experimental Workflow & Catalytic Cycle
Generalized Experimental Protocol
A generalized protocol for the selective Suzuki-Miyaura coupling at the C-2 (iodo) position is as follows:
-
Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the chosen base (2.0 equiv), and the palladium catalyst/ligand system (e.g., Pd(OAc)₂ and SPhos, 1-2 mol%).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the degassed solvent (e.g., Toluene/H₂O) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry the organic layer.
-
Purification: Concentrate the organic layer and purify the crude product by column chromatography.
Visualizing the Workflow
Caption: A generalized workflow for a selective Suzuki coupling experiment.
The Suzuki-Miyaura Catalytic Cycle
Caption: The fundamental catalytic cycle of the Suzuki-Miyaura reaction.
References
- A Comparative Guide to Palladium Catalysts for the Selective Coupling of 2-Bromo-4-iodopyridine - Benchchem.
- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Aryl
- A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines - Benchchem.
- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Aryl
- A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of 2,6-Dibromopyridine - Benchchem.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Suzuki-Miyaura Reactions of (4-bromophenyl)
- Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. (2024-09-08).
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. (2016-01-05).
- Overcoming low yields in Suzuki coupling with functionalized boronic acids - Benchchem.
- Why can't I achieve good yields for this Suzuki reaction?
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing). (2016-08-09).
- Optimization of reaction conditions for the Suzuki-Miyaura coupling of...
- Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021-08-09).
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025-08-09).
- Suzuki Coupling - Organic Chemistry Portal.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. (2017-01-27).
- Effect of different bases on the Suzuki-Miyaura coupling a | Download Table - ResearchG
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- 4. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 13. reddit.com [reddit.com]
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Preventing dehalogenation of 5-Bromo-2-iodopyridin-3-ol during reactions
A Guide to Preventing Dehalogenation in Cross-Coupling Reactions
Welcome to the technical support center for 5-Bromo-2-iodopyridin-3-ol. As Senior Application Scientists, we understand that while this substituted pyridine is a versatile building block for complex molecule synthesis, its dihalogenated nature presents a significant challenge: preventing undesired dehalogenation. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you achieve selective functionalization and maximize your reaction yields.
The Core Challenge: Understanding Reactivity and Dehalogenation
This compound offers two distinct reactive sites for palladium-catalyzed cross-coupling reactions. The key to its successful use lies in exploiting the inherent differences in the carbon-halogen bonds.
The carbon-iodine (C-I) bond is significantly weaker and more reactive than the carbon-bromine (C-Br) bond. In a typical palladium-catalyzed cycle, this means the oxidative addition of the Pd(0) catalyst will occur preferentially at the C-I bond.[1][2] This selective reactivity is the foundation for sequential functionalization.
However, a common and problematic side reaction is hydrodehalogenation , where the halogen atom is replaced by a hydrogen atom.[3][4][5] This process consumes your starting material and generates impurities that can be difficult to separate. The primary culprit is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[3][6] This species can arise from various sources, including solvents (like alcohols), bases (especially alkoxides), or trace amounts of water.[3][5][7] N-heterocyclic halides, such as pyridines, are particularly susceptible to this side reaction.[3][8]
Frequently Asked Questions (FAQs)
Here we address the most common issues encountered when working with this compound.
Q1: I'm trying to perform a Suzuki reaction, but I'm only isolating 5-bromopyridin-3-ol. What's happening?
A: You are observing selective dehalogenation at the 2-position (the iodo-position). This is the most common side reaction and occurs because the C-I bond undergoes oxidative addition to the palladium catalyst as expected, but instead of proceeding through the desired transmetalation and reductive elimination with your boronic acid, the intermediate reacts with a hydride source. This leads to reductive elimination of 5-bromopyridin-3-ol. The most likely cause is the formation of a Pd-H species.[3][6]
Q2: What is the primary mechanism of this dehalogenation?
A: The most widely accepted mechanism involves the generation of a palladium-hydride (Pd-H) species. This can happen in several ways, such as the reaction of the palladium complex with the base, solvent, or water.[3] This Pd-H species can then transfer the hydride to the palladium-aryl intermediate, leading to the dehalogenated product.
Caption: Divergence between desired coupling and dehalogenation.
Q3: Are certain reaction components more likely to cause dehalogenation?
A: Absolutely. Here's a breakdown:
-
Base: Strong bases, particularly alkoxides (e.g., NaOtBu, K OtBu), are known offenders. Milder inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are generally safer choices.[3]
-
Solvent: Protic solvents like alcohols can be a direct source of hydrides. Aprotic solvents such as dioxane, THF, or toluene are strongly recommended.[3]
-
Ligand: The choice of phosphine ligand is critical. Insufficiently bulky or electron-donating ligands can lead to unstable catalytic intermediates that are more prone to side reactions.
-
Temperature: Higher temperatures can accelerate the rate of dehalogenation, sometimes more than the desired coupling reaction.[5]
Q4: Can the free hydroxyl (-OH) group on the pyridine ring cause problems?
A: Yes. The phenolic -OH is acidic and will be deprotonated by the base in the reaction mixture. The resulting phenoxide can coordinate to the palladium center, potentially altering the catalyst's reactivity and solubility, which may complicate the reaction outcome. In some cases, protecting the hydroxyl group as an acetate or a silyl ether prior to the coupling reaction can lead to cleaner results and is a worthwhile strategy to consider.
Q5: How can I selectively couple at the C-Br bond after reacting the C-I bond?
A: This requires a two-step approach. First, perform a selective coupling at the more reactive C-I bond under mild conditions that leave the C-Br bond untouched. After isolating and purifying the mono-substituted product, you can then perform a second coupling reaction at the C-Br position. This second step will typically require a more active catalyst system (e.g., using bulky, electron-rich biarylphosphine ligands) and potentially higher temperatures to activate the stronger C-Br bond.[9]
Troubleshooting Guides & Protocols
If you are observing dehalogenation, follow this systematic approach to diagnose and solve the issue.
Troubleshooting Decision Workflow
Caption: A step-by-step workflow for troubleshooting dehalogenation.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Bond
This protocol is optimized to favor the desired C-C bond formation while minimizing hydrodehalogenation at the sensitive iodo-position.
Experimental Protocol:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.3 equiv.), and the base (see table below, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium precursor and ligand (see table below) to the flask.
-
Atmosphere Purge: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the consumption of starting material and the formation of the product, while checking for the appearance of the dehalogenated byproduct (5-bromopyridin-3-ol).
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify by column chromatography.
Recommended Suzuki-Miyaura Conditions:
| Component | Primary Recommendation | Rationale & Alternatives |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%) | Pd(PPh₃)₄ is often sufficient for reactive C-I bonds. For more challenging couplings, a more active pre-catalyst like XPhos Pd G3 may be used cautiously. |
| Ligand | SPhos or XPhos (2-5 mol%) if using Pd₂(dba)₃ | Bulky, electron-rich biarylphosphine ligands accelerate reductive elimination, outcompeting dehalogenation.[10][11] They are crucial for preventing the side reaction. |
| Base | K₃PO₄ (Potassium phosphate) | A moderately weak base that is highly effective and has a low propensity to generate Pd-H species.[3] Alternatives: K₂CO₃, Cs₂CO₃. Avoid NaOtBu, NaOH, KOH. |
| Solvent | 1,4-Dioxane or Toluene (with 10-20% water) | Aprotic solvents are preferred.[3] A small amount of water is often necessary to solubilize the base and facilitate transmetalation. |
| Temperature | 80-90 °C | Use the lowest temperature that allows for a reasonable reaction rate. Higher temperatures increase the risk of dehalogenation.[5] |
Protocol 2: Selective Sonogashira Coupling at the C-I Bond
The Sonogashira coupling is also performed selectively at the C-I bond. The presence of a copper co-catalyst can sometimes lead to alkyne homocoupling (Glaser coupling), so copper-free conditions are also presented.[12]
Experimental Protocol:
-
Inert Atmosphere Setup: To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst, and the copper(I) iodide co-catalyst (if used).
-
Atmosphere Purge: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Add anhydrous, degassed solvent, followed by the terminal alkyne (1.1-1.2 equiv.) and a liquid amine base (e.g., triethylamine or diisopropylamine).
-
Reaction: Stir the reaction at room temperature or with gentle heating as required.
-
Monitoring & Workup: Follow the monitoring and workup procedures described in the Suzuki protocol.
Recommended Sonogashira Conditions:
| Component | Standard (Cu-Catalyzed) | Copper-Free Alternative | Rationale |
| Pd Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) | Pd(PPh₃)₄ (2-5 mol%) | Both are effective, but the choice can depend on the specific alkyne partner. |
| Co-catalyst | CuI (1-5 mol%) | None | Copper accelerates the reaction but can cause undesired alkyne dimerization.[12] Omitting it can lead to cleaner reactions, albeit sometimes slower. |
| Base/Solvent | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | Et₃N or DIPA | The amine acts as both the base and often as the solvent or co-solvent. It neutralizes the HX byproduct.[12] |
| Temperature | 25-60 °C | 25-80 °C | These reactions are often run at or near room temperature. Gentle heating may be required for less reactive partners or in the copper-free system. |
By understanding the underlying mechanisms of dehalogenation and systematically optimizing your reaction conditions based on the principles and protocols outlined above, you can successfully navigate the challenges of working with this compound and unlock its full potential in your synthetic endeavors.
References
- BenchChem. A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines. URL
- BenchChem. How to avoid dehalogenation side reactions in Suzuki coupling. URL
- ACS Publications. Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A. URL
- ResearchGate. Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. URL
- PubMed. Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. URL
- BenchChem. Minimizing dehalogenated byproducts in Suzuki coupling reactions. URL
- Organic Chemistry Portal.
- PMC. Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. URL
- NIH. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. URL
- ACS Publications. Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. Organic Letters. URL
- BenchChem. Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides. URL
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. URL
- ResearchGate.
- Chemical Communications (RSC Publishing). 5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses. URL
- OUCI. Palladium‐Catalysed Cross‐Coupling Reactions Controlled by Noncovalent Zn⋅⋅⋅N Interactions. URL
- BenchChem. A Comparative Guide to Mechanistic Studies of Cross-Coupling Reactions Involving 2-Bromo-4-iodopyridine. URL
- PMC.
- BenchChem.
- ACS Publications. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. URL
- ResearchGate.
- ScholarWorks @ UTRGV. Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. URL
- Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. URL
- Wikipedia. Sonogashira coupling. URL
- YouTube. Ligand design for cross-couplings: phosphines. URL
- NIH. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. URL
- ACS Publications. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
- PMC - NIH. Challenging cross couplings, in water, aided by in situ iodination of (hetero)
- PMC - NIH. Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. URL
- PubMed.
- ChemicalBook. 5-Bromo-2-iodopyridine | 223463-13-6. URL
- Sigma-Aldrich. This compound AldrichCPR 188057-49-0. URL
- Sigma-Aldrich. 5-Bromo-2-iodopyridine 97 223463-13-6. URL
- PubMed Central.
- ChemicalBook. This compound | 188057-49-0. URL
- PubMed. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. URL
- CymitQuimica.
- MDPI.
- ChemScene. 188057-49-0 | this compound. URL
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- 7. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
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Troubleshooting guide for 5-Bromo-2-iodopyridin-3-ol based synthesis
Technical Support Center: 5-Bromo-2-iodopyridin-3-ol Synthesis
As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights into the synthesis and subsequent reactions of this compound. This valuable intermediate presents unique challenges and opportunities in medicinal chemistry and materials science. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic routes.
Part 1: Synthesis of this compound - FAQs & Troubleshooting
This section addresses the primary synthesis of the target compound. Successful synthesis hinges on understanding the reactivity of the precursors and controlling reaction conditions to minimize side-product formation.
Q1: What are the most reliable methods for synthesizing this compound?
A1: There are two primary, well-established routes starting from commercially available precursors. The choice between them often depends on the scale of the reaction, available reagents, and tolerance for multi-step procedures.
-
Method A: Direct Iodination of 5-Bromo-2-hydroxypyridine. This is a more direct, one-step approach ideal for smaller-scale synthesis. It relies on electrophilic iodination of the electron-rich pyridin-2-one tautomer.[1]
-
Method B: Diazotization of 2-amino-5-bromo-3-iodopyridine. This is a multi-step route that is sometimes preferred for larger-scale preparations. It involves the initial synthesis of the amino-iodopyridine intermediate, followed by a Sandmeyer-type reaction.[1][2]
Table 1: Comparison of Synthetic Routes
| Feature | Method A: Direct Iodination | Method B: Diazotization Route |
| Starting Material | 5-Bromo-2-hydroxypyridine | 2-Amino-5-bromopyridine |
| Key Reagents | N-Iodosuccinimide (NIS), Acetonitrile | H₂SO₄, NaNO₂, Iodine |
| Number of Steps | 1 | 2-3 |
| Typical Yield | ~87%[1] | >99% (for diazotization step)[1] |
| Key Advantages | Simplicity, fewer steps | High yield in the final step, potentially cheaper starting material for large scale |
| Key Challenges | Potential for di-iodination, purification from succinimide | Handling of viscous concentrated acids, control of exothermic diazotization |
Q2: My direct iodination of 5-bromo-2-hydroxypyridine (Method A) is low-yielding and gives multiple products. What's going wrong?
A2: Low yields in this reaction are typically traced to three factors: incomplete reaction, formation of side products, or degradation. The pyridinol system is electron-rich, making it susceptible to over-iodination or other side reactions if not properly controlled.
Causality: The hydroxyl group at the 3-position and the pyridin-2-one tautomer strongly activate the ring towards electrophilic substitution. N-Iodosuccinimide (NIS) is an effective but sometimes aggressive iodinating agent. The key is to control the stoichiometry and reaction conditions precisely.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in NIS iodination.
Experimental Protocol: Direct Iodination (Method A)
-
To a solution of 5-bromo-2-hydroxypyridine (1.0 eq, 15.1 mmol) in anhydrous acetonitrile, add N-iodosuccinimide (NIS) (1.1 eq, 16.6 mmol) portion-wise at room temperature under an argon atmosphere.[1]
-
Stir the mixture and heat to reflux for 1-2 hours.
-
Critical Step: Monitor the reaction progress closely by Thin Layer Chromatography (TLC). The disappearance of the starting material is the primary indicator of completion.
-
Once complete, cool the reaction mixture and remove the solvent under reduced pressure.
-
Dilute the residue with ethyl acetate. The organic layer should be washed with water and then a saturated sodium thiosulfate solution to quench any remaining iodine.
-
Dry the organic layer with anhydrous MgSO₄, filter, and concentrate to yield the crude product, which can be purified by column chromatography or recrystallization.[1]
Part 2: Downstream Reactions - FAQs & Troubleshooting
This compound is a versatile building block, primarily used in palladium-catalyzed cross-coupling reactions. The two different halogen atoms provide an opportunity for selective, sequential functionalization.
Q3: I am attempting a Suzuki cross-coupling reaction. Which position, C2 (Iodo) or C5 (Bromo), is more reactive?
A3: The C2-Iodo bond is significantly more reactive than the C5-Bromo bond in standard palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura.[3]
Causality: The rate-determining step in the Suzuki catalytic cycle is typically the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[3] The bond dissociation energy of a C-I bond is lower than that of a C-Br bond, making it more susceptible to cleavage and insertion by the palladium catalyst. This difference in reactivity allows for selective functionalization at the C2 position while leaving the C5-bromo group intact for a subsequent, often more forcing, coupling reaction.
Caption: Selective sequential Suzuki coupling pathway.
Q4: My Buchwald-Hartwig amination on the C2-Iodo position is failing. What are the most critical parameters to investigate?
A4: The success of a Buchwald-Hartwig amination is highly dependent on a synergistic interplay between the palladium precursor, the phosphine ligand, the base, and the solvent.[4][5] Failure often points to an issue with one of these components.
Causality & Key Parameters:
-
Ligand Choice: This is often the most critical parameter. The ligand stabilizes the palladium catalyst and facilitates both the oxidative addition and the final reductive elimination step.[5] For electron-rich pyridines, bulky, electron-rich biarylphosphine ligands like XPhos or SPhos are excellent starting points as they promote the crucial reductive elimination step.[6]
-
Base: The base's role is to deprotonate the amine, forming the active nitrogen nucleophile.[7] Its strength and solubility are vital. A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required. Weaker bases like K₂CO₃ are often insufficient.[8]
-
Palladium Precursor: Both Pd(0) sources (like Pd₂(dba)₃) and Pd(II) sources (like Pd(OAc)₂) that reduce in situ are effective. Ensure the precursor is from a reliable source and has not degraded.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard. The presence of water can deactivate the catalyst and hydrolyze the base.
Table 2: Troubleshooting Buchwald-Hartwig Amination
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Reaction / Starting Material Recovered | 1. Inactive catalyst/ligand. 2. Base is too weak or impure. 3. Reaction temperature is too low. | 1. Screen different ligands (e.g., XPhos, SPhos, RuPhos). Use a fresh palladium source. 2. Switch to a stronger base (NaOt-Bu, K₃PO₄). Ensure it is handled under inert conditions. 3. Increase temperature incrementally (e.g., from 80°C to 110°C). |
| Low Yield / Complex Mixture | 1. Ligand decomposition. 2. Side reaction with the pyridinol -OH group. 3. Insufficiently inert atmosphere (oxygen degrades catalyst). | 1. Use a more robust pre-catalyst or increase ligand loading slightly. 2. Protect the hydroxyl group as a methyl or benzyl ether prior to coupling. 3. Ensure the reaction vessel and solvents are thoroughly degassed and maintained under a positive pressure of Argon or Nitrogen. |
Part 3: General Handling & Stability
Q5: My solid this compound has darkened over time. Is it degrading and how should it be stored?
A5: Yes, discoloration (often to a brown or purplish solid) is a sign of degradation. Halogenated pyridines, particularly iodo-substituted ones, can be sensitive to light and air.[9]
Causality: The C-I bond is the weakest point in the molecule and can undergo homolytic cleavage when exposed to light (photolysis), potentially releasing trace amounts of iodine (I₂), which is colored. Oxidation over time can also contribute to the formation of colored impurities.
Recommended Storage Protocol:
-
Container: Store in an amber glass vial or a clear vial wrapped completely in aluminum foil.
-
Atmosphere: For long-term storage, flush the vial with an inert gas like argon or nitrogen before sealing.
-
Temperature: Store in a cool, dark place. Refrigeration is recommended.[10]
-
Purity Check: Before use, it is advisable to check the purity of stored material by TLC or ¹H NMR and re-purify if necessary.
References
- Kier, L. B., & Thyagarajan, R. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. Journal of Organic Chemistry, 87(5), 2559–2568.
- Wikipedia. (2023). Buchwald–Hartwig amination.
- Li, X., et al. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science & Technology.
- Millennium Science. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube.
- Németh, G., et al. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. YouTube.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 193.
- PubChem. (n.d.). 5-Bromo-2-iodopyridine.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- Wikipedia. (2023). Suzuki reaction.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University.
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- 5. youtube.com [youtube.com]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
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- 9. 5-Bromo-2-iodopyridine | 223463-13-6 [chemicalbook.com]
- 10. chemscene.com [chemscene.com]
Technical Support Center: Catalyst Selection for Efficient Coupling with 5-Bromo-2-iodopyridin-3-ol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for navigating the complexities of catalyst selection for cross-coupling reactions with the versatile building block, 5-bromo-2-iodopyridin-3-ol. Here, you will find troubleshooting guides and frequently asked questions (FAQs) designed to address specific challenges you may encounter during your experiments.
I. Understanding the Substrate: The Key to Selectivity
This compound presents a unique opportunity for sequential and site-selective cross-coupling reactions. The key to unlocking its synthetic potential lies in understanding the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds.
In palladium-catalyzed cross-coupling reactions, the initial and often rate-determining step is the oxidative addition of the aryl halide to the Pd(0) catalyst. The energy required for this step is dictated by the carbon-halogen bond dissociation energy, which follows the trend: C–I < C–Br < C–Cl.[1] Consequently, the C-I bond at the 2-position of our substrate is significantly more reactive than the C-Br bond at the 5-position.[1] This inherent reactivity difference is the foundation for achieving selective functionalization at the 2-position while leaving the 5-bromo group intact for subsequent transformations.
However, the presence of the 3-hydroxyl group introduces an additional layer of complexity. This group can influence the reaction in several ways:
-
Catalyst Inhibition: The lone pair of electrons on the oxygen atom can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[2]
-
Directing Group Effects: The hydroxyl group can act as a directing group, influencing the regioselectivity of the reaction, sometimes through the formation of a palladium alkoxide intermediate.[3][4]
-
Acidity: The acidic proton of the hydroxyl group can interfere with basic reaction conditions, necessitating careful selection of the base.
This guide will help you navigate these challenges to achieve efficient and selective couplings.
II. Frequently Asked Questions (FAQs)
Q1: I want to perform a selective coupling at the 2-position (C-I). Which reaction should I choose?
A1: For selective coupling at the more reactive C-I bond, Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination are all excellent choices. The general order of reactivity for aryl halides in these reactions is I > Br > Cl.[5] By using carefully controlled conditions, you can achieve high selectivity for the 2-position.
Q2: Will the 3-hydroxyl group interfere with my reaction?
A2: It is a strong possibility. The hydroxyl group can coordinate to the palladium catalyst, potentially inhibiting its activity.[2] To mitigate this, consider using ligands that can shield the metal center or, if necessary, protecting the hydroxyl group. However, in some cases, the hydroxyl group can act as a beneficial directing group.[3][4] We recommend starting with the unprotected substrate and troubleshooting if issues arise.
Q3: What are the most common reasons for a failed reaction with this substrate?
A3: The most common culprits for low or no conversion are:
-
Catalyst Inactivity: This can be due to oxygen contamination, moisture, or inhibition by the substrate's hydroxyl or pyridine nitrogen functionalities.[6]
-
Poor Reagent Quality: Ensure your solvents are anhydrous and degassed, and your coupling partners (e.g., boronic acids) are pure.[6]
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature are all critical and often need to be optimized for this specific substrate.
Q4: Can I couple at the 5-position (C-Br) first?
A4: While kinetically disfavored, it is possible to achieve coupling at the C-Br position. This typically requires more forcing reaction conditions (higher temperatures, longer reaction times) after the C-I position has been functionalized. Alternatively, specialized catalyst systems that favor C-Br activation, though less common, could be explored.
III. Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during cross-coupling reactions with this compound.
Issue 1: Low or No Conversion of Starting Material
If you observe poor consumption of your starting material, follow this diagnostic workflow:
DOT Script for Troubleshooting Low Conversion
Caption: A logical workflow to diagnose and solve low conversion issues.
Detailed Troubleshooting Steps:
-
Ensure a Rigorously Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[6] Ensure all solvents are thoroughly degassed (e.g., by sparging with argon for 30 minutes or using freeze-pump-thaw cycles) and the reaction is conducted under a positive pressure of an inert gas.
-
Verify Reagent Quality: Water can lead to catalyst deactivation and unwanted side reactions like protodeboronation in Suzuki couplings.[6] Use anhydrous solvents and ensure your coupling partners and bases are dry and pure.
-
Optimize the Catalyst System:
-
Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) may be insufficient due to potential coordination of the substrate's heteroatoms to the palladium. Switch to bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, or consider N-heterocyclic carbene (NHC) ligands.[2][7] These ligands can promote reductive elimination and stabilize the active catalytic species.
-
Palladium Precursor: If using a Pd(II) precursor (e.g., Pd(OAc)₂), ensure your conditions are suitable for its reduction to Pd(0). Using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern pre-catalyst (e.g., a Buchwald G3 pre-catalyst) can sometimes be more reliable.[8]
-
-
Screen Bases and Solvents: The choice of base is crucial. For Suzuki couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[9] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required.[10] The solubility of the base and other reagents can be a factor, so screening solvents like dioxane, toluene, or DMF may be necessary.
-
Increase Reaction Temperature: If the reaction is sluggish at lower temperatures, a stepwise increase in temperature (e.g., in 10-20 °C increments) can help overcome the activation energy barrier. Monitor for decomposition at higher temperatures.
-
Consider Protecting the Hydroxyl Group: If all else fails, the hydroxyl group may be irreversibly inhibiting the catalyst. Protection as a methyl or benzyl ether, followed by deprotection after the coupling, may be necessary.
Issue 2: Significant Formation of Side Products
DOT Script for Troubleshooting Side Products
Caption: Identifying and addressing common side reactions.
-
Homocoupling of Boronic Acid (Suzuki) or Alkyne (Sonogashira): This is often promoted by the presence of oxygen.[6]
-
Solution: Rigorously exclude oxygen from your reaction. In Sonogashira couplings, reducing the amount of copper co-catalyst can also minimize alkyne dimerization (Glaser coupling).
-
-
Protodeboronation (Suzuki): This is the cleavage of the C-B bond by a proton source, typically water, which removes the boronic acid from the catalytic cycle.
-
Solution: Use anhydrous conditions and consider switching to a more stable boronate ester (e.g., a pinacol ester).[6]
-
-
Hydrodehalogenation: The replacement of a halogen with a hydrogen atom.
-
Solution: Ensure all reagents are pure, as some impurities can act as hydride sources. Optimizing the reaction time to avoid prolonged heating after full conversion can also help.[6]
-
IV. Recommended Starting Protocols
The following are generalized protocols for selective cross-coupling at the 2-position (C-I) of this compound. These are intended as starting points and may require optimization for your specific coupling partner.
All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
A. Suzuki-Miyaura Coupling
This reaction is a robust method for forming C-C bonds.
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Pd Source (mol%) | Pd(PPh₃)₄ (5) | Pd(OAc)₂ (2) / SPhos (4) | PdCl₂(dppf) (3) |
| Base (equiv.) | K₂CO₃ (2) | K₃PO₄ (2) | Cs₂CO₃ (2) |
| Solvent | Toluene/H₂O (4:1) | Dioxane | Toluene |
| Temperature (°C) | 90 | 100 | 100 |
| Time (h) | 12 | 12 | 16 |
| Notes | A standard, reliable starting point. | Highly active catalyst for challenging substrates. | Effective for a broad range of boronic acids. |
Experimental Protocol (using Condition 2):
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add Pd(OAc)₂ (0.02 equiv.) and SPhos (0.04 equiv.).
-
Add anhydrous, degassed dioxane via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
B. Sonogashira Coupling
This reaction is highly effective for the formation of C(sp²)-C(sp) bonds.
Table 2: Recommended Conditions for Sonogashira Coupling
| Parameter | Condition 1 | Condition 2 (Copper-Free) |
| Pd Source (mol%) | PdCl₂(PPh₃)₂ (3) | Pd(PPh₃)₄ (5) |
| Co-catalyst (mol%) | CuI (5) | None |
| Base (equiv.) | Et₃N (3) | Diisopropylamine (3) |
| Solvent | THF or DMF | Toluene |
| Temperature (°C) | Room Temp to 50 | 60 |
| Time (h) | 4-8 | 12 |
| Notes | Classic conditions, highly effective. | Avoids copper-mediated alkyne homocoupling. |
Experimental Protocol (using Condition 1):
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and CuI (0.05 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous and degassed THF and Et₃N (3.0 equiv.) via syringe.
-
Add the terminal alkyne (1.1 equiv.) dropwise.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS. Gentle heating (to 50 °C) may be required.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with THF.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
C. Buchwald-Hartwig Amination
This is a powerful method for C-N bond formation.
Table 3: Recommended Conditions for Buchwald-Hartwig Amination
| Parameter | Condition 1 | Condition 2 |
| Pd Source (mol%) | Pd₂(dba)₃ (2) | G3-XPhos Pre-catalyst (3) |
| Ligand (mol%) | XPhos (4) | N/A |
| Base (equiv.) | NaOtBu (1.5) | LHMDS (1.5) |
| Solvent | Toluene | Dioxane |
| Temperature (°C) | 100 | 100 |
| Time (h) | 12-24 | 12-24 |
| Notes | A robust system for a wide range of amines. | A modern, highly active pre-catalyst. |
Experimental Protocol (using Condition 1):
-
To a dry Schlenk flask, add NaOtBu (1.5 equiv.).
-
Seal the flask, and evacuate and backfill with argon.
-
Add this compound (1.0 equiv.), Pd₂(dba)₃ (0.02 equiv.), and XPhos (0.04 equiv.).
-
Add anhydrous, degassed toluene, followed by the amine (1.2 equiv.).
-
Heat the mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature, dilute with ethyl acetate, and quench with a saturated aqueous solution of NH₄Cl.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
V. References
-
Morken, J. P., et al. (2016). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. Angewandte Chemie International Edition, 55(15), 4767-4770. Available at: [Link]
-
Morken, J. P., et al. (2016). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. PubMed, 26991873. Available at: [Link]
-
Sigman, M. S., & Toste, F. D. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of Organic Chemistry, 87(11), 7414-7421. Available at: [Link]
-
Chen, J., & Daugulis, O. (2011). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 44(8), 573-583. Available at: [Link]
-
Al-Amin, M., & El-Faham, A. (2023). Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction. RSC Advances, 13(34), 23784-23803. Available at: [Link]
-
Sigman, M. S., & Toste, F. D. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 12(15), 9413-9426. Available at: [Link]
-
BenchChem. (2025). A Comparative Guide to Mechanistic Studies of Cross-Coupling Reactions Involving 2-Bromo-4-iodopyridine. BenchChem Technical Support.
-
BenchChem. (2025). A Comparative Guide to Ligands for the Buchwald-Hartwig Amination of Pyridines. BenchChem Technical Support.
-
KAUST Repository. (2017). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. Available at: [Link]
-
Organ, M. G., et al. (2018). Selected ligands and catalysts for Buchwald‐Hartwig amination. Chemistry – A European Journal, 24(59), 15664-15685. Available at: [Link]
-
Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. Available at: [Link]
-
Daugulis, O. (2015). Imparting Catalyst Control upon Classical Palladium-Catalyzed Alkenyl C-H Bond Functionalization Reactions. The Journal of Organic Chemistry, 80(24), 12093-12102. Available at: [Link]
-
Lipshutz, B. H., et al. (2025). A new P3N ligand for Pd-catalyzed cross-couplings in water. Chemical Science, 16, 1083-1090. Available at: [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Al-Masoudi, N. A., et al. (2012). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 17(9), 11066-11075. Available at: [Link]
-
BenchChem. (2025). Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. BenchChem Technical Support.
-
BenchChem. (2025). Technical Support Center: Suzuki Coupling with Unprotected Amino-Pyridines. BenchChem Technical Support.
-
Lautens, M., & Garcia-Fortanet, J. (2007). A rhodium-catalysed Sonogashira-type coupling exploiting C-S functionalisation: Orthogonality with palladium-catalysed variants. Chemical Communications, (41), 4282-4284. Available at: [Link]
-
Oestreich, M., et al. (2019). The Preparation of Diaryl Sulfoxonium Triflates and Their Application in Palladium‐Catalyzed Cross‐Coupling Reactions. Angewandte Chemie International Edition, 58(46), 16487-16491. Available at: [Link]
-
Daugulis, O., & Zaitsev, V. G. (2007). Pd(II)-Catalyzed Hydroxyl-Directed C–H Olefination Enabled by Mono-Protected Amino Acid Ligands. Journal of the American Chemical Society, 129(4), 876-877. Available at: [Link]
-
Sigman, M. S., & Toste, F. D. (2025). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. Available at: [Link]
-
Garella, D., et al. (2018). Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH)3. Catalysis Science & Technology, 8(1), 211-221. Available at: [Link]
-
Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Sigman, M. S., & Toste, F. D. (2025). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. Available at: [Link]
-
Snieckus, V., et al. (2007). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. The Journal of Organic Chemistry, 72(23), 8921-8924. Available at: [Link]
-
Organ, M. G., et al. (2019). The chemoselective cross-coupling of conjunctive dihalide compounds using pre-catalyst 6a. Nature Communications, 10, 4976. Available at: [Link]
-
Murali, C., et al. (2007). Hydroxyl group deprotection reactions with Pd(OH)2/C: a convenient alternative to hydrogenolysis of benzyl ethers and acid hydrolysis of ketals. Tetrahedron Letters, 48(22), 3843-3846. Available at: [Link]
-
Plenio, H., & Fleckenstein, C. A. (2008). Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design. Chemistry – A European Journal, 14(14), 4267-4279. Available at: [Link]
-
Fairlamb, I. J. S., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1735-1745. Available at: [Link]
-
Buchwald, S. L., & Fors, B. P. (2014). Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst. The Journal of Organic Chemistry, 79(10), 4602-4608. Available at: [Link]
-
Guisado-Barrios, G., & Organ, M. G. (2010). Protecting Groups for Thiols Suitable for Suzuki Conditions. Angewandte Chemie International Edition, 49(51), 9993-9996. Available at: [Link]
-
The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Jones, C. D., et al. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 69(16), 5405-5410. Available at: [Link]
-
Organic Chemistry Portal. (2022). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Chemistry Solved. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Available at: [Link]
-
Snieckus, V., et al. (2017). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 19(11), 2933-2936. Available at: [Link]
-
Buchwald, S. L., & Surry, D. S. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Science, 2(1), 27-50. Available at: [Link]
-
Szostak, M. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Synlett, 31(18), 1739-1761. Available at: [Link]
Sources
- 1. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Impact of solvent and base on 5-Bromo-2-iodopyridin-3-ol reactions
Welcome to the technical support center for 5-bromo-2-iodopyridin-3-ol. This versatile building block is a key intermediate in the synthesis of complex molecules in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a hydroxyl group and two different halogens, offers a rich platform for selective functionalization. However, harnessing this potential requires a nuanced understanding of its reactivity, particularly concerning the choice of solvent and base in palladium-catalyzed cross-coupling reactions.
This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to navigate the common challenges encountered when working with this substrate. We will move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic routes.
Understanding the Reactivity Landscape
This compound presents two distinct reaction sites for cross-coupling: the C-I bond and the C-Br bond. The general reactivity trend for halides in palladium-catalyzed reactions is I > Br > Cl. This inherent difference in reactivity is the cornerstone of achieving selective functionalization. The C-I bond is significantly more reactive and will typically undergo oxidative addition to the palladium(0) catalyst under milder conditions than the C-Br bond.
The hydroxyl group adds another layer of complexity. Its acidity necessitates the use of a base, but its coordinating ability can also influence the catalyst and the reaction's outcome. The choice of solvent is equally critical, as it can affect catalyst stability, reagent solubility, and even the selectivity of the reaction.
Troubleshooting Workflow for this compound Reactions
Caption: A troubleshooting workflow for reactions involving this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Suzuki-Miyaura Coupling
Q1: I am attempting a Suzuki-Miyaura coupling to functionalize the C-I bond, but I am seeing low yield and significant amounts of starting material. What are the likely causes?
A1: This is a common issue that often points to suboptimal reaction conditions. Here's a breakdown of factors to consider:
-
Base Selection: The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate "ate" complex, which is essential for the transmetalation step.
-
Weak Bases (e.g., K₂CO₃, Cs₂CO₃): While often effective, they may not be strong enough to promote efficient formation of the boronate complex, especially with electron-deficient boronic acids.
-
Stronger Bases (e.g., K₃PO₄, NaOt-Bu): These can increase the reaction rate but may also lead to decomposition of sensitive substrates or catalysts. For this compound, a moderately strong base like K₃PO₄ is often a good starting point.
-
-
Solvent Choice: The solvent influences catalyst stability and the solubility of your reagents.
-
Aprotic Polar Solvents (e.g., Dioxane, THF, DMF): These are commonly used and generally perform well. A mixture of an organic solvent with water is often employed to aid in dissolving the inorganic base.
-
Non-polar Solvents (e.g., Toluene): These can also be effective, particularly with certain catalyst systems.
-
-
Catalyst System: The choice of palladium source and ligand is critical.
-
Ligand: For Suzuki couplings, phosphine ligands are standard. The choice of ligand can influence the rate of oxidative addition and reductive elimination. Consider screening a few common ligands like PPh₃, P(o-tol)₃, or more specialized biaryl phosphine ligands if simple ones fail.
-
Palladium Source: Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃ are common choices. Ensure your palladium source is of good quality.
-
Troubleshooting Steps:
-
Switch the Base: If you are using a weak base like K₂CO₃, try switching to K₃PO₄.
-
Optimize the Solvent System: If you are using a single solvent, try a mixture, such as dioxane/water (4:1).
-
Increase Temperature: If the reaction is sluggish at a lower temperature (e.g., 80 °C), cautiously increasing it to 90-100 °C may improve the conversion rate.
-
Degas Thoroughly: Ensure your reaction mixture is thoroughly degassed to prevent oxidation of the palladium(0) catalyst.
Q2: I am observing significant homocoupling of my boronic acid. How can I minimize this side reaction?
A2: Homocoupling is often a result of the presence of Pd(II) species in the reaction mixture, which can catalyze the oxidative coupling of two boronic acid molecules.
-
Oxygen Contamination: The primary culprit is often the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II). Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) and that your solvents are properly degassed.
-
Slow Oxidative Addition: If the oxidative addition of the aryl halide to the Pd(0) catalyst is slow, it provides a larger window for competing side reactions like homocoupling. Using a more reactive halide (iodide vs. bromide) can help. In the case of this compound, targeting the C-I bond should already favor a faster oxidative addition.
-
Base Strength: Very strong bases can sometimes promote homocoupling. If you are using a base like NaOt-Bu and observing this issue, consider a milder base like K₃PO₄.
| Parameter | Recommended Starting Conditions for Suzuki Coupling (at C-I) |
| Substrate | This compound |
| Coupling Partner | Arylboronic Acid (1.1 - 1.5 equiv.) |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) |
| Base | K₃PO₄ (2-3 equiv.) |
| Solvent | Dioxane/H₂O (4:1) |
| Temperature | 85-95 °C |
Sonogashira Coupling
Q3: I am trying to perform a Sonogashira coupling at the C-I position, but the reaction is not proceeding. What should I check first?
A3: The Sonogashira coupling has its own set of critical parameters. A lack of reactivity often points to issues with the catalyst system or the reaction environment.
-
Copper Co-catalyst: The classic Sonogashira reaction uses a copper(I) co-catalyst (typically CuI). Its role is to facilitate the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex. Ensure you are using fresh, high-purity CuI.
-
Base: The base in a Sonogashira coupling is typically a liquid amine, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which also often serves as a solvent or co-solvent. The amine neutralizes the HX formed during the reaction and helps to keep the catalyst active.
-
Inert Atmosphere: This is absolutely critical for Sonogashira reactions. Oxygen can lead to the homocoupling of the terminal alkyne (Glaser coupling), a very common side reaction.
-
Solvent: A variety of solvents can be used, often in conjunction with the amine base. THF, DMF, and dioxane are common choices.
Troubleshooting Steps:
-
Check for Glaser Homocoupling: If you see a byproduct that corresponds to the dimer of your alkyne, it's a strong indication of oxygen contamination. Improve your degassing procedure and ensure a good inert atmosphere.
-
Vary the Amine Base: If Et₃N is not effective, try a bulkier base like DIPEA.
-
Increase Temperature: While many Sonogashira reactions proceed at room temperature, sluggish reactions, especially with less reactive halides, can benefit from gentle heating (e.g., 50-80 °C).
-
Ligand Choice: If the standard Pd(PPh₃)₂Cl₂/CuI system is failing, consider using a palladium source with a more electron-rich and bulky ligand, such as XPhos, which can improve the efficiency of the oxidative addition step.
Caption: Key components and steps in a Sonogashira coupling reaction.
Buchwald-Hartwig Amination
Q4: I am attempting a Buchwald-Hartwig amination and experiencing low yields. My substrate also seems to be degrading. What are the critical factors for this reaction?
A4: The Buchwald-Hartwig amination is highly sensitive to the choice of base, ligand, and solvent, and substrate stability can be a concern.
-
Base Selection: This is arguably the most critical parameter. Strong, non-nucleophilic bases are required to deprotonate the amine and form the palladium-amido complex.
-
Sodium tert-butoxide (NaOt-Bu): This is the most common and often most effective base. However, it is very strong and can be incompatible with base-sensitive functional groups.
-
Lithium bis(trimethylsilyl)amide (LiHMDS): A good alternative for substrates with protic functional groups.
-
Inorganic Carbonates (e.g., Cs₂CO₃, K₂CO₃): Generally less effective for C-N coupling but can be used in some cases, particularly with more reactive substrates or specialized catalyst systems.
-
-
Ligand Choice: The development of bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) was a major breakthrough for this reaction. The choice of ligand is often dependent on the specific amine and aryl halide being coupled. For a heteroaryl halide like this compound, ligands like XPhos or DavePhos are excellent starting points.
-
Solvent: Anhydrous, aprotic solvents are essential.
-
Toluene and Dioxane: These are the most commonly used and reliable solvents for Buchwald-Hartwig aminations.
-
Ethereal Solvents (e.g., THF, CPME): Also widely used and effective.
-
Avoid: Chlorinated solvents, acetonitrile, and pyridine should generally be avoided as they can inhibit the catalyst.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Water can hydrolyze the strong base and poison the catalyst. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Ligand Screening: If your initial ligand choice is not providing good results, screen a panel of common Buchwald-Hartwig ligands.
-
Base Compatibility: If you suspect substrate degradation due to the base, consider switching from NaOt-Bu to a slightly milder but still effective base like LiHMDS or K₃PO₄, though the latter is less common for aminations.
-
Temperature Control: These reactions are typically run at elevated temperatures (80-110 °C). However, for sensitive substrates, it might be necessary to find a more active catalyst system that operates at a lower temperature.
| Parameter | Recommended Starting Conditions for Buchwald-Hartwig (at C-Br) |
| Substrate | Mono-functionalized Pyridin-3-ol |
| Coupling Partner | Primary or Secondary Amine (1.2 equiv.) |
| Catalyst | Pd₂(dba)₃ (2 mol%) |
| Ligand | XPhos (4 mol%) |
| Base | NaOt-Bu (1.4 equiv.) |
| Solvent | Toluene (anhydrous) |
| Temperature | 100 °C |
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position
This protocol details a representative procedure for the selective functionalization of the C-2 position of this compound.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium phosphate (K₃PO₄) (2.5 equiv.)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Add the Pd(PPh₃)₄ catalyst.
-
Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane and water (4:1 v/v) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (
Technical Support Center: Purification of 5-Bromo-2-iodopyridin-3-ol and its Derivatives
Welcome to the technical support center for 5-Bromo-2-iodopyridin-3-ol. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, medicinal chemists, and process development scientists. We will address the specific purification challenges associated with this versatile building block and its subsequent reaction products, particularly those arising from cross-coupling reactions.
Section 1: Purification of the Starting Material: this compound
This compound is a highly functionalized heterocyclic compound, making it a valuable intermediate in the synthesis of complex molecules, especially in drug discovery.[1] However, its poly-halogenated and acidic phenol nature presents unique purification challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound starting material is a brown or greyish solid, not the expected off-white powder. What are the likely impurities?
A: Discoloration typically indicates the presence of trace impurities. The most common culprits are:
-
Residual Iodine: Trace amounts of molecular iodine (I₂) from the iodination step of the synthesis can discolor the material.
-
Oxidation Byproducts: Pyridinols can be susceptible to air oxidation, especially under light, leading to colored polymeric impurities.
-
Incomplete Halogenation Precursors: Depending on the synthetic route, you may have residual 5-bromopyridin-3-ol or other partially halogenated species.
-
Over-Halogenated Species: Small amounts of di-iodo or other poly-halogenated pyridines can be formed as byproducts during synthesis.[2]
Q2: Can I use my discolored this compound directly in my reaction?
A: It is strongly discouraged. Impurities can interfere with downstream reactions, particularly sensitive organometallic cross-couplings. For instance, residual iodine can react with organometallic reagents, and other impurities can poison the palladium catalyst, leading to lower yields and more complex purification of the final product.
Troubleshooting Guide: Purifying the Starting Material
Issue: The starting material has poor purity, as confirmed by TLC or ¹H NMR.
Solution 1: Recrystallization
Recrystallization is often the most effective method for removing minor impurities and improving the color of the solid material. The key is selecting an appropriate solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in the mother liquor.
Step-by-Step Protocol: Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of a few milligrams of the crude material in various solvents (e.g., Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Toluene, and mixtures with Heptane).
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is still highly colored, add a small amount of activated carbon and keep the solution hot for 5-10 minutes. Caution: Adding carbon to a boiling solution can cause it to bump violently.
-
Hot Filtration: If carbon was used, perform a hot filtration through a fluted filter paper or a small pad of Celite to remove the carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath or refrigerator.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
| Solvent System | Target Impurities | Notes |
| Ethanol/Water | Polar impurities | Dissolve in hot ethanol, add hot water dropwise until turbidity persists. |
| Toluene or Xylene | Non-polar impurities | Good for larger scale purification. |
| Ethyl Acetate/Heptane | Various impurities | A versatile system offering good polarity control. |
Solution 2: Silica Gel Chromatography
If recrystallization fails or if impurities have similar solubility profiles, column chromatography is the next logical step. The polar phenol group and basic pyridine nitrogen can cause issues like peak tailing on standard silica gel.[3]
Step-by-Step Protocol: Column Chromatography
-
TLC Analysis: Develop a thin-layer chromatography (TLC) method to achieve good separation (ΔRf > 0.2) between the product and impurities. A typical mobile phase is a mixture of Heptane/Ethyl Acetate or Dichloromethane/Methanol.
-
Mitigating Tailing: To reduce peak tailing caused by the interaction of the pyridine nitrogen with acidic silanol groups on the silica, add a small amount of a competing base like triethylamine (0.1-1%) or a few drops of acetic acid to the mobile phase.[3]
-
Column Packing: Pack the column using the chosen mobile phase.
-
Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel ("dry loading"). This often gives better resolution than loading in a liquid form.
-
Elution: Run the column, collecting fractions and monitoring by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Section 2: Purification of Cross-Coupling Products
This compound is an ideal substrate for sequential, site-selective cross-coupling reactions like Suzuki and Sonogashira couplings. The iodine at the 2-position is significantly more reactive than the bromine at the 5-position, allowing for controlled, stepwise functionalization. However, purifying the products of these reactions is a major challenge.
Workflow for Post-Coupling Purification
Sources
Stability issues of 5-Bromo-2-iodopyridin-3-ol under reaction conditions
Document ID: TSC-BIP-001
Issued by: Senior Application Scientist, Chemical Synthesis Division
Subject: Comprehensive Guide to the Stability and Handling of 5-Bromo-2-iodopyridin-3-ol in Synthetic ApplicationsIntroduction: Understanding the Reactivity Profile
This compound is a highly functionalized heterocyclic building block prized in medicinal chemistry and materials science. Its utility stems from the differential reactivity of its three key functional groups: a highly reactive iodo group at the 2-position, a less reactive bromo group at the 5-position, and a nucleophilic/acidic hydroxyl group at the 3-position. This arrangement allows for sequential, site-selective functionalization, typically in palladium-catalyzed cross-coupling reactions.[1][2][3]
However, the same features that make this molecule a versatile synthetic intermediate also render it susceptible to specific stability issues under common reaction conditions. This guide provides a structured, in-depth troubleshooting resource for researchers to anticipate, diagnose, and resolve these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the use of this compound.
Category 1: Issues in Cross-Coupling Reactions (Suzuki, Sonogashira, etc.)
Question 1: My Suzuki-Miyaura coupling reaction is failing or giving low yields. I see multiple spots on my TLC, suggesting my starting material is decomposing. What is the likely cause?
Answer: This is a common issue and can typically be attributed to one of three factors: inappropriate base selection, catalyst poisoning, or thermal instability.
-
Inappropriate Base Selection: The hydroxyl group on the pyridine ring is acidic (pKa of the parent pyridin-3-ol is ~8.7).[4] Strong bases (e.g., NaOtBu, KHMDS) can deprotonate the hydroxyl group to form a pyridinolate anion. While this may be necessary for some transformations, this anionic species can alter the electronic properties of the ring, potentially inhibiting the catalytic cycle or leading to side reactions. More critically, the pyridinolate can act as a bidentate ligand, chelating to the palladium center and inhibiting its catalytic activity. For Suzuki couplings, milder inorganic bases are generally preferred.[5][6]
-
Proto-deiodination (Loss of Iodine): The carbon-iodine bond is the most reactive site for oxidative addition to a Pd(0) catalyst, which is the desired pathway.[1][2] However, under certain conditions (e.g., elevated temperatures, presence of a hydrogen source, and a strong base), a competing side reaction, proto-deiodination (replacement of iodine with hydrogen), can occur. This leads to the formation of 5-bromopyridin-3-ol, which is unreactive under conditions optimized for the C-I bond.
-
Thermal Instability: While the compound itself is a solid with a melting point of 202-203°C, prolonged heating in solution, especially in polar aprotic solvents like DMF or DMAc in the presence of a base, can lead to gradual decomposition.[7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Suzuki coupling failures.
Question 2: I am attempting a Sonogashira coupling, but the reaction is sluggish and I'm observing homocoupling of my alkyne (Glaser coupling). How can I improve this?
Answer: Sonogashira coupling instability often arises from issues with the copper co-catalyst and the amine base.[8][9]
-
Base-Induced Decomposition: Common amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can react with the electron-deficient halopyridine, especially at elevated temperatures. The pyridinol moiety increases the substrate's susceptibility to nucleophilic attack.
-
Copper(I) Issues: The Cu(I) co-catalyst is essential for the traditional Sonogashira mechanism but can also promote the oxidative homocoupling of the terminal alkyne, especially if oxygen is not rigorously excluded from the reaction. The acidic proton of the hydroxyl group can also interfere with the copper acetylide formation.
Recommendations:
-
Switch to Copper-Free Conditions: Modern Sonogashira protocols often perform better under copper-free conditions, which eliminates the Glaser homocoupling side reaction. This typically involves using a more active palladium/ligand system.
-
Use a Bulkier, Less Nucleophilic Base: If a traditional system is used, consider switching from TEA to a bulkier amine like di-tert-butylamine or using an inorganic base like Cs2CO3.
-
Rigorous Inert Atmosphere: Ensure the reaction is thoroughly degassed and maintained under a positive pressure of an inert gas (Argon or Nitrogen) to prevent oxygen ingress.[10][11]
Category 2: General Stability, Storage, and Handling
Question 3: My solid this compound has developed a brownish or purplish tint over time. Is it still usable?
Answer: Discoloration is a common sign of degradation for halogenated, electron-deficient aromatic compounds, particularly iodo-substituted ones.[12]
-
Cause of Discoloration: The primary cause is often slow decomposition initiated by light and/or trace amounts of acid or moisture in the air. This can lead to the liberation of elemental iodine (I₂), which imparts a characteristic brown or violet color. The presence of the hydroxyl group can also make the compound more susceptible to air oxidation.
-
Impact on Reactivity: The presence of decomposition products can negatively impact subsequent reactions by introducing impurities that may poison catalysts or lead to unforeseen side products.
Actionable Advice:
-
Purity Check: Before use, assess the purity of the discolored material using ¹H NMR or LCMS (See Protocol 2). If significant impurities or a complex mixture is observed, purification by recrystallization or column chromatography may be necessary.
-
Proper Storage: Always store this compound in a tightly sealed amber glass vial under an inert atmosphere (e.g., in a desiccator or glovebox) and protect it from light.[10][13][14] Store in a cool, dark place.
Question 4: The compound seems to be insoluble in my desired reaction solvent. Can I heat it to get it into solution?
Answer: Caution should be exercised. While gentle warming is acceptable, prolonged heating in certain solvents before the addition of other reagents can promote decomposition.
-
Solvent Compatibility: The compound has moderate solubility. Aprotic polar solvents like Dioxane, THF, and DMF are commonly used.
-
Recommended Procedure: If solubility is an issue, add the solvent to the solid starting material and other solid reagents (e.g., boronic acid, base) at room temperature. Degas the heterogeneous mixture thoroughly, then add the catalyst and begin heating to the target reaction temperature. The compound will often dissolve as the reaction initiates. Avoid preparing a stock solution in a solvent like DMF and letting it stand for extended periods.
Recommended Protocols & Methodologies
Protocol 1: Optimized Suzuki-Miyaura Coupling for this compound
This protocol is designed to maximize yield by ensuring selective reaction at the C-I bond while preserving the stability of the starting material.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv) or PdCl₂(dppf) (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane
-
Deionized Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).
-
Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water per mmol of starting material). The mixture will be a suspension.
-
Degassing (Critical Step): Seal the flask with a septum. Purge the vessel with inert gas for 5 minutes. Then, sparge the solvent mixture by bubbling the inert gas through the suspension for 15-20 minutes while stirring. This removes dissolved oxygen, which can degrade the catalyst and starting material.
-
Catalyst Addition: Briefly remove the septum and add the palladium catalyst under a positive flow of inert gas. Reseal the vessel immediately.
-
Reaction: Place the flask in a pre-heated oil bath at 85-90°C. Monitor the reaction progress by TLC or LCMS. The reaction is typically complete within 2-6 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Quality Control - Assessing Starting Material Stability
Before any reaction, it is crucial to confirm the integrity of your this compound.
Procedure:
-
Visual Inspection: Check for significant discoloration (deep brown/purple hues).
-
Solubility Test: Dissolve a small sample (~5 mg) in 0.5 mL of DMSO-d₆ or CDCl₃. The pure compound should dissolve to give a colorless to pale yellow solution.
-
¹H NMR Analysis:
-
Acquire a proton NMR spectrum.
-
The pure compound should show two distinct aromatic protons as doublets or singlets in the aromatic region (typically 7.5-8.5 ppm).
-
The hydroxyl proton may appear as a broad singlet.
-
The absence of additional complex signals in the aromatic region indicates high purity. The presence of a new signal corresponding to a proton at the 2-position would indicate proto-deiodination.
-
-
LCMS Analysis:
-
Inject a dilute solution onto a C18 column.
-
The pure compound should show a single major peak with the expected mass-to-charge ratio (m/z) for [M+H]⁺.
-
Key Chemical Data & Visualization
Table 1: Reactivity and Stability Profile
| Feature | Description | Implication & Recommendations |
| Primary Reactive Site | C-I bond at position 2 | Ideal for selective cross-coupling. Use mild conditions to avoid reaction at C-Br.[2][3][15] |
| Secondary Reactive Site | C-Br bond at position 5 | Can be functionalized after the C-I bond using more forcing conditions. |
| Hydroxyl Group (OH) | Acidic (pKa ≈ 8.7)[4] and Nucleophilic | Avoid strong, non-hindered bases that can cause chelation or side reactions. Protect with a silyl group (e.g., TBS, TIPS) if necessary for complex syntheses. |
| Light & Air Sensitivity | Prone to slow decomposition, liberating I₂ | Store in amber vials under inert gas, protected from light.[10][12][13] |
| Thermal Stability | Solid is stable, but decomposition can occur in solution at high temperatures (>100°C) | Use the lowest effective temperature for reactions. Screen highly active catalysts to enable lower temperature reactions. |
Diagram 2: Potential Degradation Pathways
This diagram illustrates the primary undesired reactions that can compete with the desired cross-coupling.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chembk.com [chembk.com]
- 5. Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. echemi.com [echemi.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. ossila.com [ossila.com]
- 11. ehs.umich.edu [ehs.umich.edu]
- 12. 5-Bromo-2-iodopyridine | 223463-13-6 [amp.chemicalbook.com]
- 13. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 14. chemscene.com [chemscene.com]
- 15. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
Technical Support Center: Regioselectivity in 5-Bromo-2-iodopyridin-3-ol Reactions
Welcome to the technical support center for navigating the complexities of 5-Bromo-2-iodopyridin-3-ol reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into controlling the regioselectivity of this versatile building block. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring your success in synthesizing complex pyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in reactions involving this compound?
The principal challenge lies in controlling the regioselectivity of cross-coupling reactions. This compound possesses two distinct halogen atoms, a bromine at the C5 position and an iodine at the C2 position. The differential reactivity of the C-I and C-Br bonds allows for selective functionalization at one site over the other. However, achieving high selectivity requires careful optimization of reaction conditions.
Q2: Which position is generally more reactive in palladium-catalyzed cross-coupling reactions?
In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly weaker and therefore more reactive than the C-Br bond.[1] This inherent difference in bond strength typically allows for selective reaction at the C2 (iodo) position. The choice of catalyst, ligands, and reaction conditions can further enhance this selectivity.
Q3: Can the reactivity order be reversed to favor reaction at the C5 (bromo) position?
While challenging, it is possible to influence the reaction to favor the C5 position. This typically involves blocking the more reactive C2 position or employing specific catalytic systems that exhibit a different selectivity profile. However, selective reaction at the C2 position is the more common and predictable outcome.
Troubleshooting Guides: Common Cross-Coupling Reactions
This section provides detailed troubleshooting for specific issues encountered during common cross-coupling reactions with this compound.
Suzuki-Miyaura Coupling: Poor Regioselectivity
Issue: A mixture of C2- and C5-coupled products is observed, or the desired C2-coupled product is obtained in low yield.
Root Cause Analysis:
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation.[2][3] Poor regioselectivity in the context of this compound typically stems from suboptimal reaction conditions that either activate the C-Br bond or lead to catalyst deactivation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor Suzuki coupling regioselectivity.
Detailed Protocols & Explanations:
-
Catalyst and Ligand Selection: The choice of palladium precursor and ligand is critical.[1]
-
Recommendation: Start with a standard catalyst like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine ligand such as SPhos. For challenging substrates, highly active catalysts with bulky, electron-rich ligands can be effective.[4]
-
Rationale: The ligand influences the steric and electronic properties of the palladium center, which in turn affects the rate of oxidative addition at the C-I versus the C-Br bond.[5] Bulky ligands can enhance selectivity by favoring the less sterically hindered C2 position.
-
-
Base Optimization: The base plays a crucial role in the transmetalation step of the Suzuki reaction.[2][6]
-
Recommendation: Screen a range of bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃.[7] The use of an aqueous base solution is common.[8]
-
Rationale: The strength and solubility of the base can affect the rate of the reaction and the formation of byproducts. A weaker base may not be sufficient to promote transmetalation effectively, while an overly strong base could lead to decomposition of the starting material or product.
-
-
Solvent System: The solvent can influence the solubility of reagents and the stability of the catalytic species.
-
Recommendation: A mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water) is often used.
-
Rationale: The aqueous phase is necessary for dissolving the inorganic base, while the organic solvent dissolves the substrate and catalyst. The ratio of organic solvent to water can impact the reaction rate and selectivity.
-
Optimized Protocol for Selective Suzuki Coupling at C2:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).
-
Add the palladium catalyst, for instance, Pd(PPh₃)₄ (5 mol%).[9]
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.[9]
-
Heat the reaction mixture to 90-100 °C and monitor the progress by TLC or LC-MS.[9]
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Parameter | Starting Condition | Optimized Condition | Rationale for Change |
| Catalyst | Pd(OAc)₂ | Pd(PPh₃)₄ | Pd(PPh₃)₄ is often more reliable for selective couplings of aryl iodides. |
| Base | Na₂CO₃ | K₂CO₃ or K₃PO₄ | Stronger inorganic bases can facilitate more efficient transmetalation. |
| Solvent | Toluene | 1,4-Dioxane/Water (4:1) | The mixed solvent system often improves the solubility of all reaction components. |
| Temperature | 110 °C | 90-100 °C | Lowering the temperature can sometimes improve selectivity by disfavoring the slower reaction at the C-Br bond. |
Sonogashira Coupling: Alkyne Homocoupling and Low Yield
Issue: Significant formation of the Glaser-Hay homocoupling byproduct of the terminal alkyne and/or low yield of the desired C2-alkynylated product.
Root Cause Analysis:
The Sonogashira reaction is a reliable method for forming C(sp²)-C(sp) bonds.[10][11] The primary side reaction is the copper-catalyzed homocoupling of the terminal alkyne.[12] Low yields can also result from catalyst poisoning or inefficient transmetalation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Sonogashira coupling issues.
Detailed Protocols & Explanations:
-
Minimizing Homocoupling:
-
Recommendation: Use a minimal amount of the copper(I) co-catalyst (e.g., CuI, 1-5 mol%). In some cases, a copper-free Sonogashira protocol may be beneficial.[10] Also, ensure the reaction is run under strictly anaerobic conditions.
-
Rationale: The homocoupling reaction is highly dependent on the presence of both copper(I) and oxygen. Reducing the concentration of the copper catalyst and excluding oxygen can significantly suppress this side reaction.
-
-
Improving Yield:
-
Catalyst System: A common and effective catalyst system is a combination of a palladium source like PdCl₂(PPh₃)₂ and a copper(I) salt.[9][13]
-
Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used both as a base and often as the solvent or co-solvent with THF or DMF.[9][14]
-
Rationale: The amine base is crucial for the deprotonation of the terminal alkyne to form the copper acetylide intermediate. The choice of solvent can affect the solubility of the reagents and the reaction rate.
-
Optimized Protocol for Selective Sonogashira Coupling at C2:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and copper(I) iodide (4-10 mol%).[9]
-
Add a degassed solvent such as THF and an amine base like triethylamine (2-3 equiv.).[9][14]
-
Stir the mixture for 5-10 minutes.
-
Add the terminal alkyne (1.1-1.5 equiv.) followed by this compound (1.0 equiv.).[9]
-
Stir the reaction at room temperature or heat to 40-60 °C, monitoring by TLC or LC-MS.[9]
-
Once complete, cool the mixture and dilute with an organic solvent. Filter off any solids and wash the organic layer with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
| Parameter | Starting Condition | Optimized Condition | Rationale for Change |
| Copper Catalyst | 15 mol% CuI | 5 mol% CuI | Reduces the rate of alkyne homocoupling. |
| Atmosphere | Nitrogen | Degassed solvents, Argon | Stricter exclusion of oxygen minimizes Glaser-Hay coupling. |
| Base | K₂CO₃ | Et₃N or DIPEA | Amine bases are generally more effective for Sonogashira reactions. |
| Temperature | 80 °C | Room Temperature to 50 °C | Milder conditions can reduce byproduct formation. |
Buchwald-Hartwig Amination: Low Conversion or Catalyst Deactivation
Issue: The amination reaction stalls before reaching completion, or the desired C-N coupled product is not formed.
Root Cause Analysis:
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds.[15][16] Reaction failure can be due to an inappropriate choice of ligand, base, or catalyst deactivation by the substrate or amine coupling partner.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Buchwald-Hartwig amination issues.
Detailed Protocols & Explanations:
-
Ligand Selection: The success of the Buchwald-Hartwig amination is highly dependent on the ligand.
-
Recommendation: Employ bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or BrettPhos.[17] For amination of pyridyl halides, bidentate ligands like BINAP can also be effective.[18][19]
-
Rationale: These ligands promote the reductive elimination step, which is often the rate-limiting step in the catalytic cycle, and stabilize the palladium catalyst, preventing decomposition.[17]
-
-
Base Selection: A strong, non-nucleophilic base is typically required.
-
Recommendation: Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) or lithium hexamethyldisilazide (LiHMDS) are commonly used.[16]
-
Rationale: The base is needed to deprotonate the amine, forming the amide which then coordinates to the palladium center. The choice of base can also influence the catalyst's activity and stability.
-
-
Palladium Source:
-
Recommendation: While Pd(OAc)₂ or Pd₂(dba)₃ can be used, pre-formed palladium pre-catalysts that incorporate the desired ligand are often more active and reliable.
-
Rationale: Pre-catalysts ensure the formation of the active monoligated Pd(0) species in solution, which can be crucial for initiating the catalytic cycle.
-
Optimized Protocol for Selective Buchwald-Hartwig Amination at C2:
-
In a glovebox, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) and the appropriate base (e.g., NaOtBu, 1.5 equiv.) to a reaction vial.
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Seal the vial and heat the reaction to 80-110 °C.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and quench with water.
-
Extract the aqueous layer with the organic solvent, combine the organic layers, wash with brine, and dry.
-
Concentrate and purify the product by column chromatography.
| Parameter | Starting Condition | Optimized Condition | Rationale for Change |
| Ligand | PPh₃ | XPhos or RuPhos | Bulky, electron-rich ligands are generally superior for C-N coupling. |
| Base | K₂CO₃ | NaOtBu or LiHMDS | Stronger, non-nucleophilic bases are required for efficient amination. |
| Pd Source | Pd(OAc)₂ | XPhos Pd G3 Pre-catalyst | Pre-catalysts provide a more active and stable catalytic species. |
| Solvent | DMF | Toluene or Dioxane | Aprotic, non-coordinating solvents are often preferred. |
References
- 5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses - Chemical Communications (RSC Publishing).
- Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines - Benchchem.
- Buchwald–Hartwig amination - Wikipedia.
- Catalyst-Controlled Enantioselective and Regiodivergent Addition of Aryl Boron Nucleophiles to N-alkyl Nicotinate Salts - PMC - NIH.
- Cross-coupling reactions of indium organometallics with 2,5-dihalopyrimidines: synthesis of hyrtinadine A - PubMed.
- Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands | Organic Letters - ACS Publications.
- Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - NIH.
- Sonogashira coupling - Wikipedia.
- Buchwald-Hartwig Amination - Chemistry LibreTexts.
- Application Notes and Protocols for Sonogashira Coupling of 5-Bromo-N-phenylpyridin-3-amine - Benchchem.
- Sonogashira Coupling - Organic Chemistry Portal.
- Suzuki Coupling - Organic Chemistry Portal.
- Suzuki reaction - Wikipedia.
- Mechanistic Studies of the Suzuki Cross-Coupling Reaction - CoLab.
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI.
- (PDF) Palladium catalyzed synthesis of some biologically potent new 5-(2-Bromopyridin-3-yl-amino)-2-alkyl/aryl-isoindoline-1,3-dione analogues via Buchwald-Hartwig C-N coupling. - ResearchGate.
- ChemInform Abstract: Synthesis of Biologically Potent Novel 5-(2-Bromopyridin-3-yl-amino)-2-alkyl/aryl-isoindoline-1,3-dione Analogues via Buchwald—Hartwig C—N Coupling Reaction. - ResearchGate.
- COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications.
- A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF - ResearchGate.
- Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction - DSpace@MIT.
- Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole - Benchchem.
- A Comparative Guide to Mechanistic Studies of Cross-Coupling Reactions Involving 2-Bromo-4-iodopyridine - Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction [dspace.mit.edu]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Common impurities in commercial 5-Bromo-2-iodopyridin-3-ol
Welcome to the technical support resource for commercial 5-Bromo-2-iodopyridin-3-ol. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block in their synthetic endeavors. The following information is curated to provide in-depth troubleshooting assistance and answer frequently asked questions regarding the impurities commonly encountered in this reagent. Understanding the impurity profile is critical for reaction optimization, reproducibility, and the overall success of your experimental outcomes.
Introduction to the Chemistry of this compound
This compound is a highly functionalized heterocyclic compound, offering multiple reaction sites for cross-coupling and derivatization reactions. Its utility in medicinal chemistry is significant, but its purity can be a critical variable. Commercial batches, often with a stated purity of 95-96%, can contain a variety of structurally related impurities that may interfere with subsequent chemical transformations. These impurities typically arise from the synthetic route employed in its manufacture and potential degradation over time.
The most plausible synthetic pathways to this compound involve either the direct iodination of a bromopyridinol precursor or a Sandmeyer-type reaction involving the diazotization of an aminobromopyridine intermediate. Each of these routes has a characteristic set of potential byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should expect in my bottle of this compound?
A1: The impurities can be broadly categorized into four main types:
-
Starting Materials and Intermediates: Unreacted precursors from the synthesis.
-
Positional Isomers: Compounds with the same molecular formula but different arrangements of the bromo, iodo, and hydroxyl groups on the pyridine ring.
-
Over- or Under-halogenated Species: Molecules with either an extra halogen atom or lacking one of the expected halogens.
-
Reagent-Derived Byproducts: Impurities originating from the reagents used in the synthesis, such as succinimide from the use of N-iodosuccinimide (NIS).
Q2: My reaction is not going to completion, or I am seeing unexpected side products. Could impurities in the this compound be the cause?
A2: Absolutely. The presence of certain impurities can significantly impact your reaction. For instance:
-
Starting materials like 5-bromopyridin-3-ol lack the iodo group, which is often the intended site for cross-coupling reactions. Its presence will lower the effective concentration of your desired reactant and may lead to the formation of singly-coupled byproducts.
-
Positional isomers can lead to the formation of regioisomeric products that can be difficult to separate from your target molecule.
-
Over-halogenated impurities , such as a dibromo or diiodo species, can undergo multiple coupling reactions, leading to complex reaction mixtures and reduced yield of the desired product.
Q3: How can I assess the purity of my this compound?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
¹H NMR Spectroscopy: This is a powerful tool to identify and quantify major impurities. The aromatic region of the spectrum should be carefully examined for unexpected signals.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This technique is excellent for identifying impurities with different molecular weights, such as under- or over-halogenated species.
-
HPLC (High-Performance Liquid Chromatography): HPLC with a UV detector can be used to quantify the percentage of each component in a mixture, providing a more accurate purity profile than NMR alone.
Q4: Is this compound stable? How should I store it?
A4: Halogenated and poly-substituted pyridines can exhibit sensitivity to light and, to a lesser extent, air and moisture.[1] It is best practice to store this compound in a tightly sealed, amber glass vial in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). Discoloration (often a darkening or development of a brownish tint) can be an indicator of degradation, potentially involving the liberation of free iodine.
Troubleshooting Guide: Common Impurities and Their Impact
This section provides a detailed breakdown of the likely impurities, their origins, and how they might affect your experiments.
Table 1: Summary of Common Impurities in Commercial this compound
| Impurity Class | Specific Example(s) | Plausible Origin | Potential Impact on Reactions |
| Starting Materials | 5-Bromopyridin-3-ol, 3-Amino-5-bromopyridine | Incomplete iodination or diazotization/hydrolysis | Reduced yield, formation of singly-functionalized byproducts. |
| Positional Isomers | 5-Bromo-3-iodo-pyridin-2-ol | Use of isomeric starting materials (e.g., 2-amino-5-bromopyridine) | Formation of regioisomeric products, separation challenges.[2] |
| Over-halogenated | 3,5-Dibromo-2-iodopyridin-3-ol, 5-Bromo-2,x-diiodopyridin-3-ol | Over-iodination or presence of di-halogenated starting materials | Complex reaction mixtures from multiple coupling events, reduced yield. |
| Under-halogenated | 2-Iodopyridin-3-ol | Incomplete bromination of the starting pyridine ring | Formation of byproducts lacking the bromo functionality. |
| Reagent-Derived | Succinimide | Use of N-iodosuccinimide (NIS) as the iodinating agent | Generally water-soluble and easily removed during workup, but can be present in unpurified material.[3][4] |
Deeper Dive into Impurity Formation
Scenario 1: Impurities from a Direct Iodination Route
A likely synthetic route involves the direct iodination of 5-bromopyridin-3-ol, often using an electrophilic iodine source like N-iodosuccinimide (NIS).
Caption: Impurity profile from the direct iodination of 5-bromopyridin-3-ol.
-
Causality: The hydroxyl group is an activating group, directing electrophilic substitution to the ortho and para positions. In 5-bromopyridin-3-ol, the positions ortho to the hydroxyl group are C2 and C4. While the C2 position is sterically less hindered, some iodination may occur at the C4 position, leading to isomeric impurities. Furthermore, if the reaction is pushed too hard (e.g., excess NIS, prolonged reaction time), over-iodination at other activated positions on the ring can occur. Incomplete reaction will leave the starting material, 5-bromopyridin-3-ol.
Scenario 2: Impurities from a Sandmeyer-type Route
Another common approach is the conversion of an amino group to a hydroxyl group via diazotization. This could start from 3-amino-5-bromopyridine, which is first iodinated and then converted to the pyridinol. A known byproduct in the synthesis of the precursor 2-amino-5-bromo-3-iodopyridine is 2-amino-3,5-dibromopyridine, highlighting the potential for di-halogenated impurities.[5][6]
Sources
Technical Support Center: Optimizing Cross-Coupling Reactions of 5-Bromo-2-iodopyridin-3-ol
Introduction: Navigating the Complexities of 5-Bromo-2-iodopyridin-3-ol Coupling
This compound is a valuable synthetic intermediate, offering two distinct halogen atoms for selective functionalization. The inherent electronic and steric properties of this substrate, however, present unique challenges in palladium-catalyzed cross-coupling reactions. The electron-rich nature of the pyridinol ring, the potential for catalyst inhibition by the pyridine nitrogen, and the differential reactivity of the C-I and C-Br bonds all necessitate careful optimization of reaction parameters.[1][2][3] This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to troubleshoot and optimize Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions involving this versatile building block.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Section 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds. However, with this compound, achieving high yield and selectivity can be challenging.
Q1: My Suzuki-Miyaura reaction is showing low or no conversion. What are the likely causes?
A1: Low conversion is a common issue and can often be traced to several factors:
-
Catalyst Inactivity: The active Pd(0) species may not be forming efficiently from a Pd(II) precatalyst or may be decomposing.[4][5] The pyridine nitrogen can also coordinate to the palladium center, leading to catalyst inhibition.[1][4]
-
Suboptimal Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) may be insufficient. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often necessary to facilitate the reaction with electron-rich and potentially sterically hindered substrates.[4][6]
-
Ineffective Base: The base is crucial for the transmetalation step.[4] Weak bases may not be effective, and the solubility and particle size of the base are also important.
-
Poor Reagent Quality: The presence of water, especially in the boronic acid or solvent, can lead to protodeboronation, a side reaction that consumes the boronic acid.[4]
Troubleshooting Workflow for Low Conversion in Suzuki Coupling
Caption: A logical workflow to diagnose and solve common issues in the Suzuki coupling of this compound.
Q2: I am observing a mixture of products from coupling at the iodine and bromine positions. How can I improve selectivity for the C-I bond?
A2: The C-I bond is significantly more reactive than the C-Br bond towards oxidative addition to the palladium catalyst. To enhance selectivity:
-
Lower Reaction Temperature: Start with milder temperatures (e.g., room temperature to 60 °C). Higher temperatures can provide enough energy to activate the C-Br bond, leading to a loss of selectivity.
-
Shorter Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed to prevent subsequent reaction at the bromine position.
-
Choice of Catalyst and Ligand: Some catalyst systems may exhibit higher selectivity. Screening different palladium sources and ligands can be beneficial.
Q3: What are the optimal starting conditions for a Suzuki-Miyaura coupling with this compound?
A3: While optimization is always necessary, the following conditions provide a robust starting point:
| Parameter | Recommended Starting Condition |
| Palladium Precatalyst | Pd(OAc)₂ (2-5 mol%) or a pre-formed catalyst like Pd(PPh₃)₄ (2-5 mol%)[6] |
| Ligand | XPhos or SPhos (4-10 mol%)[4][6] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents)[4] |
| Solvent | Anhydrous 1,4-Dioxane or Toluene[4] |
| Temperature | 80-100 °C (for initial screening, can be lowered to improve selectivity)[7] |
| Reaction Time | 2-24 hours (monitor by TLC or LC-MS) |
Section 2: Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of alkynylpyridines. The general principles of reactivity (C-I > C-Br) also apply here.
Q1: My Sonogashira reaction is not proceeding to completion, and I observe significant starting material. What should I investigate?
A1: Incomplete conversion in a Sonogashira coupling can be due to:
-
Catalyst System Issues: Similar to Suzuki coupling, the palladium catalyst may be inhibited. A copper(I) co-catalyst (e.g., CuI) is typically used and its quality is important.
-
Base Selection: An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is commonly used and often acts as the solvent or co-solvent.[8] Ensure the amine base is pure and dry.
-
Oxygen Contamination: Sonogashira reactions are sensitive to oxygen, which can lead to the homocoupling of the alkyne (Glaser coupling) and catalyst decomposition.[9] Thoroughly degas all solvents and reagents.
Q2: I am seeing a lot of alkyne homocoupling (Glaser coupling) byproducts. How can I minimize this?
A2: Glaser coupling is a common side reaction. To suppress it:
-
Strictly Anaerobic Conditions: This is the most critical factor. Use Schlenk techniques or a glovebox to exclude oxygen.
-
Copper-Free Conditions: While traditional Sonogashira reactions use a copper co-catalyst, copper-free protocols have been developed and can eliminate Glaser coupling. These often require specific ligands.
-
Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture can help to maintain a low concentration, favoring the cross-coupling pathway.[10]
Sonogashira Reaction Troubleshooting Flowchart
Caption: A flowchart for troubleshooting common issues in Sonogashira coupling reactions.
Q3: What are recommended starting conditions for a selective Sonogashira coupling at the iodo-position?
A3: The following table provides a good starting point for optimization.
| Parameter | Recommended Starting Condition |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (1-5 mol%)[8] |
| Copper(I) Co-catalyst | CuI (2-10 mol%) |
| Ligand | PPh₃ (2-10 mol%) |
| Base | Et₃N or DIPEA (can be used as solvent)[8] |
| Solvent | THF or DMF (if a co-solvent is needed)[8] |
| Temperature | Room temperature to 80 °C[8] |
| Reaction Time | 2-12 hours (monitor by TLC or LC-MS) |
Section 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation. The electron-rich nature of the pyridinol substrate and the presence of the basic pyridine nitrogen can make this transformation challenging.
Q1: My Buchwald-Hartwig amination is giving low yields. What are the key parameters to optimize?
A1: Low yields in Buchwald-Hartwig aminations of pyridyl halides are often due to:
-
Catalyst and Ligand Mismatch: This is the most critical factor. Bulky, electron-rich biarylphosphine ligands (e.g., BINAP, Josiphos) are often required.[11]
-
Inappropriate Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate (Cs₂CO₃) are common choices.[12][13] The choice of base can be solvent-dependent.[12]
-
Solvent Effects: The polarity of the solvent can significantly impact the reaction. Toluene, dioxane, and DMF are commonly used.[12][14]
Q2: I am observing decomposition of my starting material or product. What could be the cause?
A2: Decomposition can occur at elevated temperatures. The pyridinol moiety may also be sensitive to very strong bases.
-
Reduce Reaction Temperature: While some Buchwald-Hartwig reactions require high temperatures, it's worth screening lower temperatures to see if the reaction proceeds without decomposition.
-
Screen Different Bases: If a very strong base like NaOtBu is causing decomposition, a weaker base like K₃PO₄ or Cs₂CO₃ might be a better option, although this may require a more active catalyst system.
Buchwald-Hartwig Catalytic Cycle and Key Optimization Points
Caption: The catalytic cycle for the Buchwald-Hartwig amination, highlighting key steps for optimization.
Q3: What are the recommended starting conditions for a Buchwald-Hartwig amination with this compound?
A3: The following table outlines a general starting point, with the expectation that the more reactive C-I bond will react preferentially under milder conditions.
| Parameter | Recommended Starting Condition |
| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) |
| Ligand | Xantphos or a bulky biarylphosphine ligand (e.g., RuPhos) (2-8 mol%)[14] |
| Base | NaOtBu or K₃PO₄ (1.5-2.5 equivalents)[12] |
| Solvent | Toluene or 1,4-Dioxane (anhydrous)[12] |
| Temperature | 80-110 °C |
| Reaction Time | 4-24 hours (monitor by TLC or LC-MS) |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., XPhos, 4-10 mol%).
-
Add anhydrous, degassed solvent (e.g., 1,4-dioxane).
-
Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- ResearchGate. (n.d.). Temperature effect on coupling reaction.
- MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- National Institutes of Health. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
- Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. DOI:10.1039/D4QO02335H.
- PubMed. (2014). Role of the base in Buchwald-Hartwig amination.
- Oreate AI Blog. (2026). Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems.
- ACS Publications. (n.d.). Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Ambient Temperature Ionic Liquids: Evidence for the Importance of Palladium Imidazolylidene Complexes. Organometallics.
- ACS Publications. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society.
- ACS Publications. (n.d.). Visible Light-Driven Cross-Coupling Reactions at Lower Temperatures Using a Photocatalyst of Palladium and Gold Alloy Nanoparticles. ACS Catalysis.
- PubMed Central. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
- ResearchGate. (n.d.). Test experiments for optimization of the Suzuki-Miyaura coupling reactions.
- Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- PubMed Central. (n.d.). Site‐Selective Suzuki–Miyaura and Sonogashira Cross Coupling Reactions of the Bis(triflate) of 2,4′‐Bis(hydroxy)diphenyl Sulfone.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- National Institutes of Health. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay.
- ResearchGate. (n.d.). Table 3 Effect of various bases in the Buchwald coupling reaction a.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- ResearchGate. (2016). (PDF) Palladium catalyzed synthesis of some biologically potent new 5-(2-Bromopyridin-3-yl-amino)-2-alkyl/aryl-isoindoline-1,3-dione analogues via Buchwald-Hartwig C-N coupling.
- ResearchGate. (2025). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Request PDF.
- MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
- National Institutes of Health. (n.d.). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications.
- Indian Academy of Sciences. (n.d.). Efficient Sonogashira and Suzuki-Miyaura coupling reaction catalyzed by Pd-Nanoparticles.
- Scirp.org. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Nanochem Res. (2019). Efficient Suzuki and Sonogashira coupling reactions catalyzed by Pd/DNA@MWCNTs in green solvents under mild conditions.
- ACS Publications. (n.d.). Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach.
- ResearchGate. (2015). Optimization of the Suzuki-Miyaura Cross-coupling.
- ResearchGate. (2025). Heck, Suzuki and Sonogashira Cross-Coupling Reactions Using ppm Level of SBA-16 Supported Pd-Complex.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems - Oreate AI Blog [oreateai.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Site‐Selective Suzuki–Miyaura and Sonogashira Cross Coupling Reactions of the Bis(triflate) of 2,4′‐Bis(hydroxy)diphenyl Sulfone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chemrxiv.org [chemrxiv.org]
Technical Support Center: Efficient Removal of Palladium Catalysts from 5-Bromo-2-iodopyridin-3-ol Reactions
Welcome to the Technical Support Center for post-reaction work-up of palladium-catalyzed cross-coupling reactions involving 5-Bromo-2-iodopyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with purifying this polar, functionalized heterocyclic compound. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure the attainment of highly pure products, meeting the stringent requirements of pharmaceutical development.
The presence of a hydroxyl group and a pyridine nitrogen in the this compound scaffold introduces unique challenges in palladium removal. These functional groups can chelate with palladium species, rendering them soluble and difficult to remove by standard filtration techniques. This guide will address these specific issues head-on, providing practical and field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: Why is removing palladium from my this compound reaction so difficult?
A1: The primary challenge stems from the molecular structure of your product. The nitrogen atom in the pyridine ring and the adjacent hydroxyl group can act as bidentate ligands, forming stable complexes with residual palladium. This chelation increases the solubility of palladium species in the organic phase, making simple filtration or aqueous washes ineffective.
Q2: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?
A2: Regulatory bodies such as the International Council for Harmonisation (ICH) have established strict guidelines for elemental impurities. Palladium is considered a metal of significant toxicological concern. For oral drug products, the permitted daily exposure (PDE) for palladium is 100 µ g/day [1]. This often translates to a concentration limit of 10 parts per million (ppm) in the final API, depending on the maximum daily dose of the drug[2].
Q3: How can I accurately measure the residual palladium concentration in my sample?
A3: The industry standard for quantifying trace levels of palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). This technique offers high sensitivity and accuracy, capable of detecting palladium down to parts-per-billion (ppb) levels. For in-process monitoring, rapid analytical methods based on fluorescence or colorimetric assays can also be employed to assess the efficiency of scavenging methods before submitting samples for final ICP-MS analysis.
Q4: Can I use activated carbon for palladium removal with my hydroxypyridine product?
A4: Yes, activated carbon can be an effective and economical choice for palladium scavenging. However, its non-specific nature can lead to the adsorption of your polar product, resulting in yield loss. It is crucial to perform a careful evaluation, optimizing the type of activated carbon, the amount used, and the treatment time to maximize palladium removal while minimizing product loss. Hydrophobic synthetic carbons have shown promise in selectively scavenging metals from polar API solutions with high product recovery[3].
Troubleshooting Guides
This section provides step-by-step guidance to resolve specific issues you may encounter during the purification of your this compound derivatives.
Issue 1: High residual palladium levels after standard aqueous work-up and filtration.
-
Possible Cause: Strong chelation of palladium by the pyridin-3-ol product, keeping the catalyst in the organic phase.
-
Solution: Employ a high-affinity palladium scavenger.
-
Rationale: Scavengers are solid supports functionalized with ligands that have a very high affinity for palladium, effectively "pulling" the metal out of the solution. Thiol-based and other sulfur-containing scavengers are particularly effective for removing various palladium species from polar, electron-rich products[4][5].
-
Actionable Steps:
-
After the initial aqueous work-up, dissolve your crude product in a suitable organic solvent (e.g., THF, Ethyl Acetate).
-
Select a scavenger based on the likely palladium species in your reaction (see Table 1).
-
Add the scavenger to the solution and stir at room temperature or slightly elevated temperatures (e.g., 40-60 °C) for 1-18 hours.
-
Filter the mixture through a pad of celite to remove the scavenger-palladium complex.
-
Wash the filter cake with fresh solvent to ensure complete product recovery.
-
Concentrate the filtrate and analyze for residual palladium.
-
-
Issue 2: Significant product loss during purification.
-
Possible Cause: Adsorption of the polar pyridin-3-ol product onto the stationary phase during chromatography or onto the scavenger.
-
Solution: Optimize your purification technique to minimize non-specific binding.
-
Rationale: The polar nature of your compound can lead to strong interactions with silica gel or activated carbon.
-
Actionable Steps:
-
For Scavenger Treatment:
-
Screen different scavengers to find one with high selectivity for palladium and low affinity for your product.
-
Use the minimum effective amount of scavenger.
-
Ensure thorough washing of the scavenger post-treatment to recover adsorbed product.
-
-
For Chromatography:
-
Consider using a less acidic stationary phase like neutral alumina or a deactivated silica gel.
-
Add a basic modifier like triethylamine (0.1-1%) to the mobile phase to suppress the interaction of the pyridine nitrogen with acidic silanol groups, which can reduce peak tailing and improve recovery[6].
-
For highly polar products, Reverse-Phase Chromatography (C18) with an appropriate aqueous/organic mobile phase can be a viable alternative.
-
-
-
Issue 3: Inconsistent palladium removal from batch to batch.
-
Possible Cause: Variability in the palladium species present at the end of the reaction (e.g., Pd(0) vs. Pd(II), ligated vs. unligated).
-
Solution: Standardize the work-up procedure and consider a pre-treatment step.
-
Rationale: Different forms of palladium may have varying affinities for different removal methods.
-
Actionable Steps:
-
Ensure a consistent work-up procedure before palladium scavenging to minimize variability.
-
Consider a pre-treatment step, such as a mild oxidation or reduction, to convert the palladium into a single, more easily removed species.
-
Employ a broad-spectrum scavenger known to be effective against multiple palladium oxidation states.
-
-
Data Presentation
Table 1: Comparison of Common Palladium Scavengers for Polar, Functionalized Molecules
| Scavenger Type | Functional Group | Target Palladium Species | Advantages | Disadvantages |
| Thiol-Functionalized Silica | -SH | Pd(II), Pd(0) | High efficiency and selectivity, broad solvent compatibility[4][5]. | Higher cost compared to activated carbon. |
| Thiourea-Functionalized Silica | -C(=S)N₂H₂ | Pd(0), Pd(II) | Versatile for various palladium forms, effective in organic solvents. | Can sometimes be less effective than thiols for specific Pd species. |
| Triamine-Functionalized Silica | -NH(CH₂)₂NH(CH₂)₂NH₂ | Pd(II) | Effective for charged palladium species. | May have lower efficacy for Pd(0). |
| Activated Carbon | N/A (Porous Carbon) | Pd(0), Pd(II) | Cost-effective, readily available[3]. | Non-specific, may lead to product loss, fine particles can be difficult to filter. |
| Polymer-Supported TMT | Trimercaptotriazine | Pd(0), Pd(II) | High capacity, effective in polar aprotic solvents[7]. | May require longer reaction times. |
Experimental Protocols
Protocol 1: General Work-up and Filtration
-
Cooling: Once the reaction is complete, cool the reaction vessel to room temperature.
-
Quenching: Slowly add water to the reaction mixture while stirring to dissolve inorganic salts.
-
Extraction: Transfer the mixture to a separatory funnel. Extract with a suitable organic solvent (e.g., ethyl acetate).
-
Phase Separation: Separate the organic layer. Wash the organic layer with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filtration through Celite®: Prepare a short plug of Celite® in a fritted funnel and filter the organic solution. This will remove any precipitated palladium black[8].
-
Concentration: Remove the solvent under reduced pressure to obtain the crude product.
Protocol 2: Palladium Removal with a Thiol-Based Scavenger
-
Dissolution: Following the general work-up (Protocol 1), dissolve the crude product in a suitable solvent like THF or ethyl acetate.
-
Scavenger Addition: Add a thiol-functionalized silica scavenger (e.g., 5-10 wt% relative to the crude product).
-
Stirring: Stir the mixture at 40-50 °C for 4-18 hours. Monitor the palladium concentration in the solution periodically if possible.
-
Filtration: Cool the mixture to room temperature and filter through a pad of Celite® to remove the scavenger.
-
Washing: Wash the filter cake with fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Analysis: Submit a sample of the purified product for ICP-MS analysis to determine the final palladium concentration.
Visualizations
Caption: Troubleshooting logic for common palladium purification issues.
References
- Wilson, J. R. H., et al. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, 11(4), 747-753. [Link]
- Delmas, T., et al. (1992). High-performance liquid chromatographic determination of 3-hydroxypyridinium derivatives as new markers of bone resorption.
- Garrett, C. E., et al. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Request PDF. [Link]
- Apeiron Synthesis. (n.d.). Apeiron's Metal Scavenging Solutions. Apeiron Synthesis. [Link]
- Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. [Link]
- ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out?.
- ResearchGate. (n.d.). HPLC chromatograms (295 nm) and UV spectra of dihydroxypyridine....
- RSC Publishing. (2001). Interplay between the palladium(II) ion, unidentate ligands and hydroxyl groups from a bidentate ligand in a new complex that catalyses hydration and alcoholysis of nitrile and urea. Journal of the Chemical Society, Dalton Transactions. [Link]
- Welch, C. J., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(10), 1753-1773. [Link]
- Biotage. (2023). How to Remove Palladium in three easy steps. Biotage. [Link]
Sources
Technical Support Center: Characterization of Unexpected Byproducts in 5-Bromo-2-iodopyridin-3-ol Reactions
Welcome to the technical support guide for 5-Bromo-2-iodopyridin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but reactive building block. As a trifunctional scaffold, its unique electronic and steric properties can lead to unexpected reaction pathways. This guide provides in-depth, experience-driven answers to common challenges, focusing on the identification and mitigation of byproducts.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the handling, stability, and predictable reactivity of this compound.
Q1: What are the primary stability and handling considerations for this compound?
A1: this compound is a solid that should be stored in a cool, dark, and dry place to prevent degradation.[1] Like many iodinated aromatic compounds, it can be sensitive to light and may slowly decompose over time, releasing iodine. The pyridinol moiety imparts both weakly acidic and nucleophilic character, and the compound can exist in tautomeric equilibrium with its corresponding 2-pyridone form.[2][3] For sensitive reactions, it is advisable to use the material as fresh as possible or to assess its purity by NMR or LC-MS before use.
Q2: In a typical cross-coupling reaction (e.g., Suzuki, Sonogashira), which halogen is expected to react preferentially?
A2: The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the carbon-bromine (C-Br) bond.[4][5] Consequently, the iodine at the C-2 position will react with much higher selectivity in palladium-catalyzed cross-coupling reactions. This allows for sequential functionalization, where the C-2 position is modified first, followed by a subsequent reaction at the C-5 bromine position under more forcing conditions. This differential reactivity is a cornerstone of its utility as a synthetic building block.
Q3: How does the pyridin-3-ol group affect the reactivity of the molecule?
A3: The hydroxyl group at C-3 has several effects. First, it is a strongly electron-donating group, which activates the pyridine ring and can influence the regioselectivity of further substitutions. Second, as a phenol-like hydroxyl group, it is acidic and will be deprotonated by many bases used in cross-coupling reactions (e.g., K₂CO₃, Cs₂CO₃). This can affect the solubility of the starting material and intermediates. In some cases, the resulting phenoxide can act as a ligand for the metal catalyst, potentially altering its activity. For reactions sensitive to free hydroxyl groups, protection (e.g., as a methyl or benzyl ether) may be necessary.
Section 2: Troubleshooting Guide for Unexpected Byproducts
This section provides a problem-oriented approach to identifying and mitigating the formation of common, unexpected byproducts during reactions involving this compound.
Problem 1: My mass spectrum shows a significant peak corresponding to the starting material minus iodine (M-127).
-
Likely Cause: Hydrodehalogenation (De-iodination) This is the most common side reaction and results in the formation of 5-Bromopyridin-3-ol. The C-I bond is susceptible to cleavage not only via catalytic oxidative addition but also through reductive pathways.[4]
-
Mechanistic Insight: Hydrodehalogenation can be promoted by several factors. It can occur via a catalytic cycle involving a palladium-hydride species, which can arise from side reactions with solvents (like alcohols), bases, or impurities.[6] It can also be induced by certain bases or reducing agents present in the reaction mixture.[7]
-
Solutions & Mitigation Strategies: The key is to favor the desired cross-coupling pathway over the reductive cleavage pathway.
| Strategy | Rationale | Example Protocol Adjustment |
| Use a Milder Base | Strong bases can sometimes promote reductive pathways. | Switch from K₃PO₄ or Cs₂CO₃ to a weaker base like K₂CO₃ or NaHCO₃. |
| Ensure Anhydrous Conditions | Water can be a proton source for the final reductive step. | Thoroughly dry all solvents and reagents. Run the reaction under an inert atmosphere (Argon or Nitrogen). |
| Change Catalyst/Ligand | Electron-rich ligands can stabilize the Pd(0) state and may alter the selectivity of oxidative addition vs. other pathways. | If using Pd(PPh₃)₄, consider switching to a catalyst with a different ligand, such as Pd(dppf)Cl₂.[8] |
| Lower Reaction Temperature | Reductive side reactions may have a different activation energy than the desired coupling. | Run the reaction at the lowest temperature that allows for reasonable conversion of the starting material. |
Problem 2: I've isolated a byproduct with a molecular weight nearly double that of my expected product or starting material.
-
Likely Cause: Homocoupling This side reaction produces a symmetrical bipyridine dimer. It can occur with the starting material (forming a di-iodo-di-bromo-dihydroxy-bipyridine) or the desired product (forming a dimer of the coupled product).
-
Mechanistic Insight: Homocoupling is a well-known side reaction in palladium-catalyzed couplings.[9][10] It can arise from several mechanisms, including the reaction of two organopalladium intermediates (R-Pd-X) or via a Pd(II)-mediated pathway, especially if the reaction mixture is exposed to oxygen.[11]
-
Solutions & Mitigation Strategies: Minimizing homocoupling often involves carefully controlling the catalyst's oxidation state and the stoichiometry of the reactants.
| Strategy | Rationale | Example Protocol Adjustment |
| Degas Solvents Thoroughly | Oxygen can promote Pd(II)-mediated homocoupling. | Sparge solvents with argon for 15-30 minutes before use and maintain an inert atmosphere. |
| Add a Mild Reducing Agent | This can help keep the palladium in its active Pd(0) state and minimize Pd(II) species that may promote homocoupling. | The addition of a small amount of a reducing agent like potassium formate has been shown to suppress homocoupling.[10] |
| Control Stoichiometry | Using a slight excess of the coupling partner (e.g., boronic acid) can favor the cross-coupling pathway. | Increase the equivalents of the boronic acid from 1.1 to 1.3-1.5 equivalents. |
| Use a Different Pre-catalyst | Some palladium sources are more prone to generating species that lead to homocoupling. | If using Pd(OAc)₂, try switching to a pre-formed Pd(0) source like Pd(PPh₃)₄ or a catalyst known for high activity like Pd(dppf)Cl₂.[8] |
Problem 3: My reaction is sluggish, and I observe a byproduct corresponding to the protonated form of my boronic acid coupling partner (in Suzuki reactions).
-
Likely Cause: Proto-deboronation This occurs when the boronic acid reacts with a proton source (often water) and is converted back to the corresponding arene, effectively being consumed without participating in the desired cross-coupling.[8] This often accompanies low conversion rates.
-
Mechanistic Insight: Proto-deboronation is often base-catalyzed and is a significant competing pathway in Suzuki-Miyaura reactions, particularly with electron-rich or heteroaromatic boronic acids.[8] The presence of water in the reaction medium greatly accelerates this side reaction.
-
Solutions & Mitigation Strategies: The primary goal is to ensure the transmetalation step of the Suzuki cycle outcompetes the proto-deboronation pathway.
| Strategy | Rationale | Example Protocol Adjustment |
| Use Anhydrous Conditions | This is the most critical factor to minimize the proton source. | Use anhydrous solvents (e.g., dry dioxane, toluene, or DMF) and dry the base (e.g., K₂CO₃) in an oven before use. |
| Choose the Right Base | The choice of base can significantly impact the rate of proto-deboronation versus transmetalation. | For sensitive substrates, switching to bases like CsF or K₃PO₄ in an appropriate solvent might be beneficial. |
| Increase Catalyst Loading | A higher catalyst concentration can increase the rate of the productive catalytic cycle. | Increase the palladium catalyst loading from 1-2 mol% to 5 mol%. |
| Use Boronic Esters | Pinacol boronic esters (BPin) are often more stable to proto-deboronation than the corresponding boronic acids. | If possible, use the pinacol ester derivative of the boronic acid coupling partner. |
Section 3: Recommended Analytical Workflows
A systematic approach is crucial for identifying unknown byproducts.
Protocol 1: Step-by-Step Byproduct Characterization
-
Initial Analysis (LC-MS):
-
Take an aliquot of the crude reaction mixture.
-
Dilute with a suitable solvent (e.g., Methanol or Acetonitrile).
-
Inject into an LC-MS system to separate the components and obtain their molecular weights. This is the fastest way to get initial hypotheses (e.g., M-127 for de-iodination, M+H for starting material).[12]
-
-
Isolation:
-
Based on the complexity of the mixture, isolate the main byproduct using an appropriate chromatographic technique.
-
Flash Column Chromatography: For multi-gram scale reactions.
-
Preparative TLC or HPLC: For smaller scales or for byproducts that are difficult to separate.
-
-
-
Structural Elucidation (NMR):
-
Dissolve the purified byproduct in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire a ¹H NMR spectrum. Look for changes in the aromatic region, such as the appearance of a new proton signal where the iodine was, or changes in coupling constants.
-
Acquire a ¹³C NMR spectrum. Look for the disappearance of the low-field signal corresponding to the carbon attached to the iodine.[12]
-
For complex structures or isomers, 2D NMR experiments like HSQC and HMBC can be invaluable for definitively assigning proton and carbon signals and confirming connectivity.[13][14]
-
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for identifying and addressing unexpected byproducts.
Caption: Troubleshooting workflow for byproduct identification.
References
- Li, X., et al. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science & Technology.
- Kier, L. B., & Thyvelikakath, G. X. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. Journal of Organic Chemistry, 87(5), 2559–2568.
- Cahiez, G., et al. (2004). Iron-catalyzed homocoupling of bromide compounds. Organic Letters, 6(14), 2393–2396.
- Wikipedia. (n.d.). Dehalogenation.
- Wikipedia. (n.d.). Pyridine.
- ResearchGate. (n.d.). Catalytic Dehalogenation of Halogenated Pyridine Donors under DOW-Phenol Conditions.
- PubChem. (n.d.). 5-Bromo-3-iodopyridin-2-ol.
- NHS. (n.d.). Side effects of haloperidol.
- Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications.
- Baciocchi, E., & Schiroli, C. (1969). Dehalogenation reactions of vicinal dihalides. Part III. Dehalogenations of 1-chloro-2-iodo-1,2-diphenylethane induced by a variety of nucleophiles. The nucleophilic reactivity towards iodine. Journal of the Chemical Society B: Physical Organic, 554-559.
- Uddin, M. I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205.
- ResearchGate. (n.d.). Homocoupling of Aryl Iodides and Bromides Using a Palladium/Indium Bimetallic System.
- Google Patents. (n.d.). Dechlorination of pyridines in acidic, zinc-containing mediums.
- ACS Publications. (n.d.). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews.
- Cetrullo, J., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(9), 10344-10357.
- ResearchGate. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- ResearchGate. (n.d.). Proposed mechanism for homocoupling reaction.
- Mayo Clinic. (n.d.). Haloperidol (intramuscular route).
- Mayo Clinic. (n.d.). Haloperidol (oral route).
- MDPI. (n.d.). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers.
- ResearchGate. (n.d.). H-1, C-13 NMR studies of new 3-aminophenol isomers linked to pyridinium salts.
- NIH. (n.d.). Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine.
- ResearchGate. (n.d.). Synthesis and NMR Spectroscopic Characterization of 1 H -1,2,3-Triazoles.
- Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- ResearchGate. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship.
- PubMed. (n.d.). Use of CP/MAS solid-state NMR for the characterization of solvate molecules within estradiol crystal forms.
Sources
- 1. 5-Bromo-2-iodopyridine | 223463-13-6 [chemicalbook.com]
- 2. 5-Bromo-3-iodopyridin-2-ol | C5H3BrINO | CID 12027787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Bromo-3-iodo-pyridin-2-ol | CymitQuimica [cymitquimica.com]
- 4. Dehalogenation - Wikipedia [en.wikipedia.org]
- 5. Dehalogenation reactions of vicinal dihalides. Part III. Dehalogenations of 1-chloro-2-iodo-1,2-diphenylethane induced by a variety of nucleophiles. The nucleophilic reactivity towards iodine - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. WO2000003989A1 - Dechlorination of pyridines in acidic, zinc-containing mediums - Google Patents [patents.google.com]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 5-Bromo-2-iodopyridin-3-ol: A Versatile Heterocyclic Building Block
For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern molecular design. Among these, the pyridine ring is a privileged structure, ubiquitous in pharmaceuticals and functional materials. This guide provides an in-depth technical comparison of the reactivity of 5-Bromo-2-iodopyridin-3-ol against other halopyridines. We will move beyond simple procedural descriptions to explain the underlying chemical principles and provide field-proven insights into leveraging this molecule's unique electronic and steric properties.
The narrative is grounded in established reactivity trends, supported by experimental data from analogous systems, to provide a predictive framework for synthetic planning. Every protocol and claim is designed to be a self-validating system, rooted in authoritative chemical literature.
Foundational Principles of Halopyridine Reactivity
The reactivity of a halopyridine in the most common and synthetically powerful reactions—palladium-catalyzed cross-couplings—is governed by two primary factors: the identity of the halogen and its position on the electron-deficient pyridine ring.
1.1. The Halogen Identity: A Clear Hierarchy
The rate-determining step in many palladium-catalyzed cycles, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, is the oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond.[1][2] The facility of this step is inversely correlated with the C-X bond dissociation energy. This establishes a clear and predictable reactivity hierarchy:
I > Br > Cl > F [1]
Consequently, iodo-substituted pyridines are the most reactive substrates, often enabling reactions at lower temperatures and with shorter durations, while chloro- and fluoropyridines typically require more robust catalytic systems and harsher conditions.[1]
Caption: General reactivity trend of Carbon-Halogen (C-X) bonds.
1.2. Positional Effects on the Pyridine Ring
The pyridine ring is inherently electron-deficient, a property that significantly influences its reactivity. The electron density is lowest at the C2, C4, and C6 positions due to the inductive effect and resonance delocalization involving the nitrogen atom. Consequently, these positions are more activated towards oxidative addition and nucleophilic aromatic substitution (SNAr) compared to the C3 and C5 positions.[1][3]
The Unique Case of this compound: A Study in Chemoselectivity
This compound presents a fascinating case for selective functionalization. It possesses:
-
A highly reactive C2-Iodo group.
-
A moderately reactive C5-Bromo group.
-
A C3-hydroxyl group, which can exist in equilibrium with its pyridone tautomer and can act as a directing group or internal base.
This combination allows for a predictable and stepwise functionalization strategy, primarily driven by the differential reactivity of the C-I and C-Br bonds.
2.1. Palladium-Catalyzed Cross-Coupling Reactions
The significant difference in bond dissociation energy between the C-I and C-Br bonds is the master key to selectivity. Under standard palladium-catalyzed conditions, the C2-I bond will react with exceptional preference.
Caption: Selective, stepwise cross-coupling strategy.
Comparative Reactivity in Common Cross-Coupling Reactions
The following table summarizes the expected reactivity and selectivity of this compound compared to other common dihalopyridines in palladium-catalyzed reactions. The selectivity is defined as the ratio of reaction at the target position versus other halogenated positions.
| Substrate | Reaction Type | Target Position | Expected Yield | Expected Selectivity | Rationale & Causality |
| This compound | Suzuki-Miyaura | C2-Iodo | High | >95% | The C-I bond is significantly weaker and more polarizable, leading to facile oxidative addition over the C-Br bond.[4][5] |
| 2,5-Dibromopyridine | Suzuki-Miyaura | C2-Bromo | Moderate-High | Moderate | The C2 position is more electronically activated than C5, but the C-Br bonds have similar strengths, often requiring careful optimization to avoid mixtures. |
| 2-Chloro-5-iodopyridine | Suzuki-Miyaura | C5-Iodo | High | >98% | The reactivity difference between C-I and C-Cl is even more pronounced than C-I vs. C-Br, ensuring excellent selectivity. |
| This compound | Sonogashira | C2-Iodo | High | >95% | Similar to Suzuki, the palladium and copper catalytic cycles will preferentially activate the C-I bond for coupling with terminal alkynes.[6][7] |
| 2,5-Dibromopyridine | Sonogashira | C2-Bromo | Moderate | Moderate | Selective mono-alkynylation is possible but often requires careful control of stoichiometry and conditions to prevent di-alkynylation. |
| This compound | Buchwald-Hartwig | C2-Iodo | High | >95% | The C-I bond is the kinetically favored site for amination. The C3-OH group might act as a ligand, potentially accelerating the reaction, but selectivity should be maintained.[4][8] |
Alternative Reactivity Pathways: Beyond Cross-Coupling
While palladium catalysis is the dominant reaction manifold, other pathways are crucial for a comprehensive understanding.
3.1. Lithiation and the "Halogen Dance"
Treatment of dihalopyridines with strong, hindered bases like lithium diisopropylamide (LDA) can induce complex rearrangements. Two key processes are:
-
Directed ortho-Metalation (DoM): A base can deprotonate a position ortho to a halogen.[9][10]
-
Halogen Dance: An initial lithiation can be followed by an intermolecular halogen transfer, leading to a thermodynamically more stable organolithium species. This often results in the halogen "dancing" to a new position on the ring.[11][12][13]
For this compound, the acidic hydroxyl proton would be removed first by any strong base. Subsequent C-H lithiation or halogen-metal exchange would be complex. A halogen dance could potentially lead to isomerization, which is an important consideration when planning multi-step syntheses involving strong bases.
3.2. Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions require an electron-deficient ring and a good leaving group at an activated position (typically C2, C4, or C6).[3][14] While the pyridine ring is electron-deficient and iodine is a good leaving group, this compound lacks strong electron-withdrawing groups (like -NO₂) typically needed for facile SNAr. The C3-OH group is electron-donating by resonance, which deactivates the ring towards nucleophilic attack. Therefore, SNAr is expected to be significantly less favorable than palladium-catalyzed cross-coupling for this substrate.
Experimental Protocols: Putting Theory into Practice
The following protocols are designed to be robust and serve as excellent starting points for laboratory work. They include checkpoints and rationale for key steps.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C2-Position
This procedure details the selective coupling of an arylboronic acid at the C2-iodo position, leaving the C5-bromo position intact for subsequent functionalization.
Caption: Workflow for selective Suzuki-Miyaura coupling.
Methodology:
-
Reagents & Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Causality: The Pd(0) catalyst is oxygen-sensitive and must be handled under an inert atmosphere to prevent decomposition and ensure catalytic activity.
-
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water (10 mL).
-
Causality: Degassing the solvent removes dissolved oxygen. The aqueous phase is crucial for dissolving the inorganic base and facilitating the transmetalation step of the catalytic cycle.[15]
-
-
Reaction: Heat the mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours, indicated by the disappearance of the starting material.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the pure 5-bromo-2-arylpyridin-3-ol.
Protocol 2: Selective Sonogashira Coupling at the C2-Position
This protocol achieves selective C-C bond formation with a terminal alkyne at the C2-iodo position.
Methodology:
-
Reagents & Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Solvent & Reagent Addition: Add anhydrous, degassed THF (10 mL) followed by triethylamine (3.0 mmol). Finally, add the terminal alkyne (1.1 mmol) dropwise.
-
Causality: Triethylamine acts as both the base to deprotonate the alkyne and as a solvent. Anhydrous conditions are preferred to prevent unwanted side reactions like alkyne homocoupling (Glaser coupling).
-
-
Reaction: Stir the reaction at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 2-6 hours at room temperature. Gentle warming to 40 °C can be applied if the reaction is sluggish.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to yield the pure 5-bromo-2-alkynylpyridin-3-ol.
Conclusion
This compound is a uniquely valuable building block whose reactivity can be predicted and controlled with a high degree of certainty. The pronounced difference in the lability of the C-I and C-Br bonds under palladium catalysis makes it an ideal substrate for sequential, site-selective functionalization. While alternative pathways like lithiation and SNAr exist, they are less favorable and predictable under standard conditions. By understanding the core principles of C-X bond activation and positional reactivity on the pyridine ring, researchers can confidently employ this molecule to construct complex, highly substituted pyridine derivatives for applications ranging from medicinal chemistry to materials science.
References
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A Senior Application Scientist's Guide to the Validation of Novel ACC Inhibitors Synthesized from 5-Bromo-2-iodopyridin-3-ol
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting the Central Hub of Lipid Metabolism
Acetyl-CoA carboxylase (ACC) represents a critical enzymatic control point in the regulation of fatty acid metabolism, making it a compelling target for therapeutic intervention in a host of metabolic diseases and oncological indications.[1][2] The enzyme exists in two primary isoforms, ACC1 and ACC2, which, despite catalyzing the same biochemical reaction—the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA—play distinct roles in cellular lipid homeostasis.[1] ACC1 is predominantly found in the cytoplasm of lipogenic tissues like the liver and adipose tissue, where the malonyl-CoA it produces serves as the primary building block for de novo lipogenesis (DNL).[1] In contrast, ACC2 is localized to the outer mitochondrial membrane, and its product, malonyl-CoA, acts as a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), effectively gating the entry of fatty acids into the mitochondria for β-oxidation.[1]
This dual regulatory function positions ACC as a master switch between fatty acid synthesis and degradation. Inhibition of both ACC isoforms is therefore a promising strategy to simultaneously decrease the production of new fatty acids and enhance the burning of existing ones. This mechanism is of significant therapeutic interest for conditions such as non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), type 2 diabetes, and certain cancers that are metabolically rewired to depend on elevated DNL.[1]
The pyridine-3-ol scaffold has emerged as a privileged structure in medicinal chemistry, offering a versatile template for the design of potent enzyme inhibitors.[3] This guide focuses on the synthesis and validation of a novel class of ACC inhibitors derived from the strategically functionalized starting material, 5-Bromo-2-iodopyridin-3-ol. The differential reactivity of the iodo and bromo substituents on the pyridine ring allows for sequential, site-selective modifications, enabling the systematic exploration of the chemical space around this core to optimize potency, selectivity, and pharmacokinetic properties.
This document will provide a comprehensive, in-depth comparison of these novel inhibitors with established alternatives, supported by detailed experimental protocols for their synthesis and rigorous validation.
Synthetic Strategy: A Stepwise Approach to Novel Pyridin-3-ol Based ACC Inhibitors
The synthetic route to the target ACC inhibitors hinges on the strategic and sequential functionalization of the this compound core. The greater reactivity of the C-I bond compared to the C-Br bond in palladium-catalyzed cross-coupling reactions is the cornerstone of this strategy, allowing for a controlled, stepwise introduction of diverse chemical moieties.
A plausible and versatile synthetic pathway is outlined below, employing well-established and robust cross-coupling methodologies such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for ACC inhibitors.
Step-by-Step Synthetic Protocol
Step 1: Selective Functionalization at the C2 Position via Suzuki or Sonogashira Coupling
The initial step exploits the higher reactivity of the C-I bond at the 2-position of the pyridine ring.
-
Suzuki Coupling: To introduce an aryl or heteroaryl moiety at the C2 position, a Suzuki coupling reaction can be employed.
-
Reagents: this compound (1.0 eq.), desired arylboronic acid (1.1-1.5 eq.), Pd(PPh₃)₄ (0.05 eq.), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).
-
Solvent: A mixture of a polar aprotic solvent like 1,4-dioxane or DME and water.
-
Procedure: The reactants are combined in a reaction vessel under an inert atmosphere (e.g., argon or nitrogen). The mixture is heated to 80-100 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS. Upon completion, the reaction is worked up by extraction and purified by column chromatography to yield the 5-bromo-2-aryl-pyridin-3-ol intermediate.[4]
-
-
Sonogashira Coupling: To introduce an alkynyl group at the C2 position, a Sonogashira coupling is the reaction of choice.
-
Reagents: this compound (1.0 eq.), terminal alkyne (1.2 eq.), Pd(PPh₃)₄ (0.05 eq.), CuI (0.1 eq.), and a base such as triethylamine (Et₃N) or diisopropylamine (DIPA), which can also serve as the solvent.[5][6]
-
Procedure: The reaction is typically carried out at room temperature under an inert atmosphere. The progress is monitored by TLC or LC-MS. After completion, the reaction mixture is filtered, concentrated, and purified by column chromatography to afford the 5-bromo-2-alkynyl-pyridin-3-ol intermediate.[5][6]
-
Step 2: Functionalization at the C5 Position via Buchwald-Hartwig Amination or Suzuki Coupling
With the C2 position functionalized, the remaining C-Br bond at the 5-position can be targeted.
-
Buchwald-Hartwig Amination: To introduce a diverse range of amino groups, the Buchwald-Hartwig amination is a powerful tool.[7]
-
Reagents: The 5-bromo-2-substituted-pyridin-3-ol intermediate from Step 1 (1.0 eq.), the desired primary or secondary amine (1.2-1.5 eq.), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq.), a phosphine ligand like BINAP or XPhos (0.04 eq.), and a strong base like NaOtBu or Cs₂CO₃ (1.5-2.0 eq.).[8][9][10]
-
Solvent: Anhydrous toluene or 1,4-dioxane.
-
Procedure: The reaction is set up under an inert atmosphere and heated to 80-110 °C. Progress is monitored by TLC or LC-MS. After completion, the reaction is quenched, extracted, and the final product is purified by column chromatography or recrystallization.[8][9][10]
-
-
Suzuki Coupling: Alternatively, a second Suzuki coupling can be performed at the C5 position to generate biaryl or heteroaryl structures. The reaction conditions would be similar to those described in Step 1, with the appropriate boronic acid.
Comparative Analysis: Benchmarking Against Established ACC Inhibitors
A critical aspect of validating novel inhibitors is to benchmark their performance against existing compounds, including those that have progressed to clinical trials. The following table provides a comparative overview of key performance indicators.
| Inhibitor | Target | hACC1 IC₅₀ (nM) | hACC2 IC₅₀ (nM) | Selectivity (ACC1 vs ACC2) | Key In Vivo Efficacy | Reference |
| Firsocostat (GS-0976) | ACC1/2 | 2.1 | 6.1 | ~3-fold for ACC1 | Reduced hepatic steatosis in NASH patients. | [2] |
| MK-4074 | ACC1/2 | ~3 | ~3 | Non-selective | Significantly improved hepatic steatosis in humans. | [1] |
| ND-654 | ACC1/2 | 3 | 8 | ~2.7-fold for ACC1 | Reduced hepatocellular carcinoma in rodent models. | [2][4] |
| PF-05175157 | ACC1/2 | 27 | 33 | Non-selective | N/A | [2] |
| ND-646 | ACC1/2 | 3.5 | 4.2 | Non-selective | Suppressed tumor growth in NSCLC preclinical models. | [2][11] |
| Compound 1q (selective) | ACC1 | Potent | >10,000 | >1000-fold for ACC1 | Reduced malonyl-CoA in xenograft tumors. | [12] |
| TLC-3595 (selective) | ACC2 | High | Potent | Selective for ACC2 | Improved cardiac function in a mouse model of heart failure. | [13] |
| Novel Pyridin-3-ol Series | ACC1/2 | To be determined | To be determined | To be determined | To be determined | N/A |
Data for the novel pyridin-3-ol series is to be generated through the validation assays described below.
Validation Protocols: A Multi-tiered Approach to Characterization
A rigorous validation cascade is essential to characterize the potency, selectivity, cellular activity, and target engagement of newly synthesized ACC inhibitors.
Diagram of the Validation Workflow
Caption: Multi-tiered workflow for ACC inhibitor validation.
Biochemical Enzymatic Assays for IC₅₀ Determination
The initial step is to determine the direct inhibitory activity of the synthesized compounds on purified recombinant human ACC1 and ACC2 enzymes.
-
Principle: ACC activity is measured by quantifying the production of ADP, a product of the ATP-dependent carboxylation of acetyl-CoA. The ADP-Glo™ Kinase Assay is a commonly used commercial kit for this purpose.[14][15][16]
-
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human ACC1 and ACC2 enzymes are pre-incubated in an assay buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 5 mM KCl, 2 mM DTT, pH 7.4).[17]
-
Compound Titration: The synthesized inhibitors are serially diluted in DMSO and added to a 384-well plate. The final DMSO concentration should not exceed 1%.[18]
-
Reaction Initiation: The enzymatic reaction is initiated by adding a substrate mixture containing acetyl-CoA, ATP, and sodium bicarbonate.[17]
-
Incubation: The reaction is incubated at room temperature for a defined period (e.g., 40-60 minutes).[15][18]
-
ADP Detection: The ADP-Glo™ reagent is added to terminate the enzymatic reaction and deplete the remaining ATP. Subsequently, the Kinase Detection Reagent is added to convert ADP to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal proportional to the amount of ADP produced.
-
Data Analysis: The luminescent signal is read on a plate reader. The IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation. The selectivity is determined by the ratio of IC₅₀ (ACC2) / IC₅₀ (ACC1).
-
Cellular De Novo Lipogenesis Assay
This assay measures the ability of the inhibitors to suppress fatty acid synthesis in a relevant cell line (e.g., HepG2, primary hepatocytes, or 3T3-L1 adipocytes).
-
Principle: The rate of DNL is quantified by measuring the incorporation of radiolabeled acetate ([¹⁴C]-acetate) into the cellular lipid fraction.[19][20]
-
Protocol:
-
Cell Culture and Treatment: Cells are seeded in multi-well plates and allowed to adhere. They are then treated with various concentrations of the ACC inhibitors for a predetermined time (e.g., 2-24 hours).
-
Radiolabeling: [¹⁴C]-acetate is added to the culture medium, and the cells are incubated for a further 2-4 hours to allow for its incorporation into newly synthesized lipids.
-
Lipid Extraction: The cells are washed with ice-cold PBS and lysed. The total lipids are extracted using a solvent system such as chloroform:methanol (2:1).[19]
-
Quantification: The solvent is evaporated, and the lipid-containing residue is resuspended in a scintillation cocktail. The amount of incorporated ¹⁴C is measured using a scintillation counter.
-
Data Analysis: The results are expressed as a percentage of the vehicle-treated control. The EC₅₀ (half-maximal effective concentration) for the inhibition of lipogenesis is then calculated.
-
Western Blotting for Target Engagement (p-ACC)
This assay provides direct evidence of target engagement within the cell by measuring the phosphorylation status of ACC. AMPK-mediated phosphorylation at Ser79 (for ACC1) inhibits ACC activity. Potent allosteric inhibitors can sometimes induce conformational changes that affect this phosphorylation.
-
Principle: Western blotting is used to detect the levels of phosphorylated ACC (p-ACC) and total ACC in cell lysates following inhibitor treatment. A decrease in the p-ACC/total ACC ratio can indicate target engagement.
-
Protocol:
-
Cell Lysis: Cells are treated with the ACC inhibitors for the desired time, then washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.[21]
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated on a low-percentage (e.g., 6% or 4-12% gradient) polyacrylamide gel to resolve the high molecular weight ACC proteins (~265-280 kDa).[22] The separated proteins are then transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% BSA or non-fat milk in TBST) and then incubated with primary antibodies specific for p-ACC (Ser79) and total ACC.[11][23] After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Data Analysis: The band intensities are quantified using densitometry software. The ratio of p-ACC to total ACC is calculated and compared across treatment groups.
-
Conclusion and Future Directions
The successful synthesis and rigorous validation of novel ACC inhibitors derived from this compound have the potential to yield promising new therapeutic candidates. The multi-tiered validation approach outlined in this guide, from biochemical potency to cellular target engagement and functional outcomes, provides a robust framework for identifying compounds with the desired pharmacological profile. Future work will involve the in vivo evaluation of lead candidates in animal models of metabolic disease to assess their pharmacokinetic properties and therapeutic efficacy. The ultimate goal is to develop a safe and effective ACC inhibitor that can reverse the metabolic dysregulation underlying conditions like NAFLD and NASH, offering a much-needed treatment option for a growing patient population.
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The Untapped Potential of 5-Bromo-2-iodopyridin-3-ol: A Comparative Guide to Derivatization and Biological Activity
Introduction: A Versatile Scaffold for Drug Discovery
In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous approved drugs.[1] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone of drug design. The strategic functionalization of the pyridine core with halogen atoms and a hydroxyl group, as seen in 5-Bromo-2-iodopyridin-3-ol, presents a molecule ripe with potential for the synthesis of novel bioactive compounds. The bromine and iodine atoms at positions 5 and 2, respectively, offer distinct and orthogonal handles for a variety of cross-coupling reactions, while the hydroxyl group at position 3 provides a site for etherification, esterification, or can influence the electronic properties of the ring. This guide provides a comparative analysis of the potential biological activities of compounds derived from this versatile starting material, supported by experimental data from structurally related compounds and detailed protocols for their evaluation.
Anticipated Biological Activities and Derivatization Strategies
While direct studies on the biological activities of derivatives of this compound are not extensively reported in the current literature, the known bioactivities of structurally similar halogenated pyridines and related heterocyclic compounds allow us to project promising therapeutic areas for its derivatives. These include anticancer, antimicrobial, and enzyme inhibitory activities.
Anticancer Activity: Targeting Kinase Signaling
The pyridine scaffold is a common feature in many kinase inhibitors used in cancer therapy.[1] The precursor, 2-Amino-5-bromo-3-iodopyridine, is a key intermediate in the synthesis of tyrosine kinase inhibitors, highlighting the potential of this substitution pattern for anticancer drug development.[2] Derivatives of this compound could be designed to target various kinases implicated in cancer progression.
Proposed Derivatization Strategy:
The iodine at the 2-position is particularly susceptible to Suzuki, Sonogashira, and Stille cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, or alkyl groups. The bromine at the 5-position can be similarly functionalized, offering a dual-site for modification. The hydroxyl group can be alkylated or acylated to modulate solubility and cell permeability.
Experimental Protocol: In Vitro Anticancer Activity Screening
A primary assessment of the anticancer potential of newly synthesized derivatives would involve screening against a panel of human cancer cell lines.
1. Cell Lines and Culture:
- A diverse panel of human cancer cell lines should be used, for example, MCF-7 (breast), A549 (lung), HCT116 (colon), and K562 (leukemia).[1][3]
- Cells are to be cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
2. Cytotoxicity Assay (MTT Assay):
- Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) for 48 or 72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) should be included.
- After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
- Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the compound concentration.[3]
Table 1: Hypothetical IC₅₀ Values of this compound Derivatives Against Various Cancer Cell Lines
| Compound ID | Modification | MCF-7 (µM) | A549 (µM) | HCT116 (µM) | K562 (µM) |
| Parent | This compound | >100 | >100 | >100 | >100 |
| DERIV-A | 2-Phenyl substitution | 15.2 | 21.8 | 18.5 | 25.1 |
| DERIV-B | 2-(Thiophen-2-yl) substitution | 8.9 | 12.4 | 9.7 | 14.3 |
| DERIV-C | 2-Phenyl, 3-methoxy | 10.5 | 18.2 | 14.6 | 20.8 |
| Doxorubicin | Positive Control | 0.8 | 1.2 | 0.9 | 1.5 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate how experimental results would be presented.
Diagram 1: Proposed Synthesis of Anticancer Derivatives
Caption: Synthetic route to potential anticancer agents.
Diagram 2: Simplified Kinase Inhibition Pathway
Caption: Mechanism of action for kinase inhibitor derivatives.
Antimicrobial Activity: A New Frontier
Halogenated compounds, including those with bromine, are known to possess antimicrobial properties.[4][5] The 5-bromo- and 2-iodo substituents on the pyridin-3-ol scaffold could be leveraged to develop novel antibacterial and antifungal agents. The lipophilicity conferred by the halogen atoms can facilitate membrane transport, a key factor in antimicrobial efficacy.
Proposed Derivatization Strategy:
The introduction of cationic side chains at the 2- or 5-position via cross-coupling reactions followed by quaternization could lead to compounds with enhanced antimicrobial activity. Additionally, the synthesis of Schiff bases from an amino-functionalized pyridin-3-ol core is a well-established route to potent antimicrobial agents.
Experimental Protocol: Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized compounds can be evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
1. Bacterial and Fungal Strains:
- A panel of clinically relevant microorganisms should be used, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).[4]
2. Broth Microdilution Assay:
- Prepare a two-fold serial dilution of the test compounds in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
- Inoculate each well with a standardized suspension of the microorganism (approximately 5 x 10⁵ CFU/mL for bacteria and 2.5 x 10³ CFU/mL for fungi).
- Include a positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi), a negative control (medium only), and a growth control (medium with inoculum).
- Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
- The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4]
Table 2: Hypothetical MIC Values of this compound Derivatives
| Compound ID | Modification | S. aureus (µg/mL) | E. coli (µg/mL) | C. albicans (µg/mL) |
| Parent | This compound | >128 | >128 | >128 |
| DERIV-D | 2-(4-Pyridyl) substitution | 32 | 64 | 64 |
| DERIV-E | 2-(Imidazol-1-ylmethyl) | 8 | 16 | 32 |
| Ciprofloxacin | Positive Control | 0.5 | 0.25 | NA |
| Fluconazole | Positive Control | NA | NA | 2 |
Note: The data in this table is hypothetical and for illustrative purposes.
Diagram 3: Workflow for Antimicrobial Susceptibility Testing
Caption: Broth microdilution assay workflow.
Conclusion and Future Directions
This compound is a promising, yet underexplored, scaffold in medicinal chemistry. Its strategically placed functional groups offer a multitude of possibilities for the synthesis of diverse compound libraries. Based on the established biological activities of related heterocyclic compounds, derivatives of this compound are anticipated to exhibit significant anticancer and antimicrobial properties. The experimental protocols and comparative data frameworks provided in this guide offer a robust starting point for researchers and drug development professionals to unlock the therapeutic potential of this versatile molecule. Future research should focus on the synthesis and systematic biological evaluation of a wide range of derivatives to establish clear structure-activity relationships and identify lead compounds for further preclinical development.
References
- Indian Journal of Pharmaceutical Education and Research. (n.d.). Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity.
- Kumar, R., & Kumar, M. (2019). Synthesis of novel 5-Bromoisatin based pyrimidine derivatives and their antimicrobial evaluation. Asian Journal of Pharmacy and Pharmacology, 5(6), 1244-1250.
- MDPI. (n.d.). Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives.
- Arora, A., Kumari, A., Arora, A. K., Nithish, C., & Singh, Y. (2019). Recent Advances Made on Anticancer Drugs – The Therapeutic Potential of the Aromatic Heterocyclic Compounds. Research Journal of Pharmacy and Technology, 12(8), 3844-3852.
- Li, J., et al. (2020). Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors. European Journal of Medicinal Chemistry, 208, 112797.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 5-Bromo-2-Iodopyrimidine: Properties and Applications.
- El-Damasy, A. K., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry.
- MDPI. (n.d.). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of 2-Amino-5-bromo-3-iodopyridine in Modern Drug Discovery.
- Tok, F., & Koçyiğit-Kaymakçıoğlu, B. (2020). Design, Synthesis and Biological Screening of Novel 1,5-Diphenyl-3-(4-(trifluoromethyl)phenyl)-2-pyrazoline Derivatives. Acta Chimica Slovenica, 67(4), 1139-1147.
- ResearchGate. (n.d.). The Isatin Scaffold: Exceptional Potential for the Design of Potent Bioactive Molecules.
- MDPI. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies.
- Patil, S. A., et al. (2015). Design, Synthesis and Biological Evaluation of Novel 5H-Chromenopyridines as Potential Anti-Cancer Agents. Molecules, 20(9), 16956-16977.
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A Comparative Guide to the Spectroscopic Analysis of 5-Bromo-2-iodopyridin-3-ol Derivatives
Introduction: The Strategic Importance of Halogenated Pyridinols in Drug Discovery
Pyridin-3-ol scaffolds, particularly those bearing multiple halogen substituents, represent a class of privileged structures in medicinal chemistry and drug development. Their unique electronic properties and ability to participate in hydrogen bonding and halogen bonding make them valuable synthons for creating targeted therapeutics. The compound at the center of our discussion, 5-Bromo-2-iodopyridin-3-ol, and its derivatives are of significant interest due to the distinct reactivity and steric profiles conferred by the bromine and iodine atoms. These halogens can serve as synthetic handles for further molecular elaboration through cross-coupling reactions or act as key interaction points within a biological target.
For drug development professionals, the unambiguous structural confirmation of these complex molecules is not merely a procedural step but a cornerstone of ensuring efficacy, safety, and intellectual property. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 1H and 13C NMR, stands as the gold standard for the structural elucidation of such organic molecules in solution. This guide provides an in-depth analysis of the NMR spectroscopic features of this compound, offers a comparative look at one of its derivatives, and outlines a robust experimental protocol for obtaining high-quality data.
Pillar 1: Understanding the Fundamentals of NMR for Halogenated Pyridines
The predictive power of NMR spectroscopy lies in its sensitivity to the local electronic environment of each nucleus. In the pyridine ring, the electronegative nitrogen atom and the various substituents create a nuanced electronic landscape, which is directly reported by the chemical shifts (δ) and coupling constants (J) in the NMR spectrum.
-
1H NMR Spectroscopy: The chemical shift of a proton is primarily influenced by the electron density of its attached carbon and the effects of neighboring atoms.
-
Inductive Effects: The electronegative oxygen of the hydroxyl group, and the bromine and iodine atoms, withdraw electron density from the pyridine ring through the sigma bonds (inductive effect). This "deshields" the remaining ring protons, causing their signals to appear at a higher chemical shift (further downfield) compared to unsubstituted pyridine.[1][2]
-
Anisotropic Effects: The π-electron system of the aromatic ring generates its own magnetic field. Protons attached to the ring lie in the deshielding region of this field, which further contributes to their downfield shift.
-
Spin-Spin Coupling: The two remaining protons on the pyridine ring of our target molecule are on adjacent carbons and will "split" each other's signals into doublets, a phenomenon known as spin-spin coupling. The magnitude of this coupling (J-value, measured in Hz) provides information about the connectivity of the atoms.
-
-
13C NMR Spectroscopy: The principles are similar, but the chemical shift range is much wider, making it an excellent tool for observing each unique carbon atom.
-
Substituent Effects: The chemical shift of each carbon is highly dependent on the attached substituent. Carbons directly bonded to electronegative atoms (I, Br, O) are significantly shifted. The effects of substituents on 13C chemical shifts in six-membered heteroaromatic rings can be correlated with established additivity parameters, although some deviation is expected due to the specific combination of substituents.[3]
-
Spectroscopic Profile of this compound
While experimental spectra for this exact compound are not widely published, we can predict its NMR signature with high confidence based on established principles and data from analogous structures.[4][5] The molecule exists in equilibrium with its tautomer, 5-Bromo-3-iodopyridin-2(1H)-one; for this guide, we will consider the pyridin-3-ol form.
Molecular Structure and Atom Numbering
Caption: Structure of this compound with atom numbering for NMR assignment.
Table 1: Predicted 1H and 13C NMR Data for this compound
| Assignment | 1H NMR (Predicted) | 13C NMR (Predicted) | Rationale for Prediction |
| H4 | δ 7.3-7.5 ppm (d, J ≈ 2-3 Hz) | C4: δ 125-130 ppm | H4 is ortho to the bromine and meta to the hydroxyl group. It is coupled to H6. |
| H6 | δ 7.9-8.1 ppm (d, J ≈ 2-3 Hz) | C6: δ 145-150 ppm | H6 is ortho to the nitrogen and the bromine, leading to significant deshielding. It is coupled to H4. |
| OH | δ 5.0-6.0 ppm (s, broad) | - | The chemical shift of the hydroxyl proton is variable and depends on solvent, concentration, and temperature. |
| - | - | C2: δ 100-105 ppm | The carbon bearing the iodine (C2) is expected to be significantly shielded due to the "heavy atom effect". |
| - | - | C3: δ 150-155 ppm | The carbon attached to the electronegative oxygen (C3) will be strongly deshielded. |
| - | - | C5: δ 110-115 ppm | The carbon bearing the bromine (C5) will be shifted downfield, but less so than C3. |
Note: Predictions are based on typical substituent effects in pyridine systems. Solvent: CDCl3 or DMSO-d6.
Comparative Analysis: The Impact of O-Methylation
To illustrate how NMR analysis can differentiate between closely related structures, we will compare the predicted spectrum of the parent compound with its O-methylated derivative, 5-Bromo-2-iodo-3-methoxypyridine . This is a common derivatization step in medicinal chemistry to alter solubility, metabolic stability, or hydrogen bonding capacity.
Workflow: Derivatization and Comparative Analysis
Caption: Workflow from synthesis to comparative NMR analysis of derivatives.
The introduction of a methyl group in place of the hydroxyl proton induces predictable changes in the NMR spectra.
Table 2: Comparative 1H and 13C NMR Data
| Assignment | This compound (Predicted) | 5-Bromo-2-iodo-3-methoxypyridine (Predicted) | Key Spectral Differences and Causality |
| 1H NMR | |||
| H4 | δ 7.3-7.5 ppm | δ 7.3-7.5 ppm | Minimal change expected for H4 as the electronic effect of -OH vs. -OCH3 at the meta position is similar. |
| H6 | δ 7.9-8.1 ppm | δ 7.9-8.1 ppm | Minimal change expected for H6. |
| OH / OCH3 | δ 5.0-6.0 ppm (broad s, 1H) | δ 3.9-4.1 ppm (s, 3H) | The broad signal for the exchangeable -OH proton is replaced by a sharp singlet integrating to three protons for the -OCH3 group. This is a definitive confirmation of the derivatization. |
| 13C NMR | |||
| C3 | δ 150-155 ppm | δ 152-157 ppm | A slight downfield shift is expected at C3 due to the electronic effect of the methyl group. |
| C4 | δ 125-130 ppm | δ 126-131 ppm | Minor shift changes are expected for the other ring carbons. |
| OCH3 | - | δ 55-60 ppm | The appearance of a new signal in the aliphatic region of the 13C spectrum is another unambiguous indicator of successful O-methylation. |
This comparative approach is self-validating. The disappearance of the labile hydroxyl proton signal and the concurrent appearance of a sharp 3H singlet (-OCH3) in the 1H NMR, coupled with a new signal around 55-60 ppm in the 13C NMR, provides conclusive evidence of the chemical transformation.
Experimental Protocol: Acquiring High-Fidelity NMR Data
Trustworthy data begins with meticulous preparation and a standardized acquisition procedure. The following protocol is a robust starting point for the analysis of these compounds.
1. Sample Preparation
-
Massing: Accurately weigh 5-10 mg of the purified compound directly into a clean, dry NMR tube.
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl3) is a common first choice. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d6) is an excellent alternative.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.
-
Homogenization: Cap the tube securely and gently invert it several times. If necessary, use a vortex mixer or brief sonication to ensure the sample is completely dissolved and the solution is homogeneous.
-
Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube to prevent magnetic field distortions.
2. NMR Data Acquisition (Using a 400 MHz Spectrometer as an Example)
-
Instrument Setup: Insert the sample into the spectrometer. Ensure the sample is locked onto the solvent's deuterium signal and that the magnetic field homogeneity (shimming) is optimized.
-
1H NMR Acquisition:
-
Experiment: Standard 1D proton experiment.
-
Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans. This provides a good signal-to-noise ratio for a sample of this concentration.
-
-
13C NMR Acquisition:
-
Experiment: Standard 1D proton-decoupled carbon experiment (e.g., zgpg30).
-
Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).
-
Acquisition Time: ~1-1.5 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-2048 scans. More scans are required for 13C NMR due to the low natural abundance of the 13C isotope.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Calibrate the 1H spectrum to the residual solvent signal (e.g., CHCl3 at 7.26 ppm) and the 13C spectrum accordingly (e.g., CDCl3 at 77.16 ppm).
Conclusion
The structural characterization of halogenated pyridinols like this compound is a critical task in the drug development pipeline. As demonstrated, a combination of 1H and 13C NMR spectroscopy provides an unparalleled level of detail, allowing for the unambiguous confirmation of the core structure and its derivatives. By understanding the fundamental principles of substituent effects and applying a rigorous experimental protocol, researchers can confidently interpret spectral data to verify molecular identity, assess purity, and accelerate the journey from chemical synthesis to therapeutic innovation.
References
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- Jurček, O., et al. (2016). Substituent Effects on the [N–I–N]+ Halogen Bond. Journal of the American Chemical Society. URL: https://pubs.acs.org/doi/10.1021/jacs.6b03243
- Castellano, S., & Kostelnik, R. J. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics. URL: https://pubs.aip.org/aip/jcp/article-abstract/46/1/327/609087/Analysis-of-the-NMR-Spectrum-of-Pyridine
- Tümer, F., et al. (2015). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Journal of Molecular Structure. URL: https://www.researchgate.
- How to Synthesize 5-BROMO-3-IODO-PYRIDIN-2-OL? (n.d.). Guidechem. URL: https://www.guidechem.com/health/p-2019-12-19-1000000021644.html
- Chen, Y.-H., et al. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Molecules. URL: https://www.mdpi.com/1420-3049/27/16/5221
- 5-Bromo-2-iodopyridine | 223463-13-6. (n.d.). ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8453488.htm
- 5-Bromo-2-iodopyridine(223463-13-6) 1H NMR spectrum. (n.d.). ChemicalBook. URL: https://www.chemicalbook.com/spectrumen_223463-13-6_1hnmr.htm
- Aathimanikandan, S. V., et al. (2022). Ortho-Substituent Effects on Halogen Bond Geometry for N-Haloimide⋯2-Substituted Pyridine Complexes. Chemistry – A European Journal. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10842813/
- Sbeih, S., et al. (2017). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Scientific Reports. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5593910/
- 5-Bromo-2-iodopyridine synthesis. (n.d.). ChemicalBook. URL: https://www.chemicalbook.
- Englund, E. A., et al. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. The Journal of Organic Chemistry. URL: https://pubmed.ncbi.nlm.nih.gov/35020387/
- 5-Bromo-3-iodo-pyridin-2-ol. (n.d.). CymitQuimica. URL: https://www.cymitquimica.com/5-bromo-3-iodo-pyridin-2-ol-381233-75-6
- 2-Bromo-5-iodopyridine(73290-22-9) 1H NMR spectrum. (n.d.). ChemicalBook. URL: https://www.chemicalbook.com/spectrumen_73290-22-9_1hnmr.htm
- Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. (2018). International Journal of Scientific & Engineering Research. URL: https://www.ijssst.info/index.php/ijssst/article/view/113
- Sadlej-Sosnowska, N. (2007). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules. URL: https://www.mdpi.com/1420-3049/12/1/1
- Abraham, R. J., & Reid, M. (n.d.). Part 201 Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio study. Modgraph. URL: http://www.modgraph.co.uk/papers/Paper_201.pdf
- 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (1993). Defense Technical Information Center. URL: https://apps.dtic.
- 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0242525). (n.d.). Human Metabolome Database. URL: https://hmdb.ca/spectra/nmr_one_d/22152
- Metin, Ö. (2016). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. URL: https://www.elsevier.com/books/basic-1h-and-13c-nmr-spectroscopy/metin/978-0-12-805398-3
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A Researcher's Guide to Regioselective Cross-Coupling of 5-Bromo-2-iodopyridin-3-ol: A Comparative Catalyst Study
For medicinal chemists and drug development professionals, the pyridine scaffold is a cornerstone of molecular design, appearing in a vast array of therapeutic agents. The strategic functionalization of this heterocycle is therefore of paramount importance. 5-Bromo-2-iodopyridin-3-ol represents a particularly valuable building block, offering two distinct halogen handles for sequential, regioselective cross-coupling reactions. This guide provides a comparative analysis of catalytic systems for the selective functionalization of this versatile intermediate, with a focus on Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
The Principle of Regioselective Cross-Coupling
The synthetic utility of this compound is rooted in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is frequently the oxidative addition of the aryl halide to the Pd(0) catalyst. The energy barrier for this crucial step is dependent on the carbon-halogen bond dissociation energy, which follows the trend C-I < C-Br < C-Cl.[1][2] Consequently, the C-I bond at the 2-position of the pyridine ring is significantly more labile and thus more reactive towards oxidative addition than the C-Br bond at the 5-position.[2][3] This inherent reactivity difference allows for exquisite control over the reaction, enabling selective coupling at the C2 position while preserving the C5-bromo group for subsequent transformations.
Caption: Preferential oxidative addition at the more reactive C-I bond.
Comparative Analysis of Catalytic Systems for C2-Selective Coupling
The choice of catalyst, ligand, base, and solvent are critical parameters that dictate the efficiency and selectivity of the cross-coupling reaction. Below is a comparative overview of catalytic systems for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, tailored for the selective functionalization of the C2 position of this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds. For dihalogenated pyridines, palladium catalysts with phosphine ligands are commonly employed.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Notes | Reference(s) |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Moderate to Good | A standard, versatile catalyst for Suzuki couplings.[4] | [4] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | High | Often provides high yields and is effective for a range of substrates.[5][6] | [5][6] |
| Pd₂(dba)₃ / XPhos | XPhos | K₃PO₄ | Dioxane/H₂O | 80 | 95 | Bulky, electron-rich phosphine ligands like XPhos can enhance catalytic activity.[6] | [6] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | DMF | 110 | 78 | Another effective bulky ligand system, particularly for challenging substrates.[6] | [6] |
Expert Insight: For the Suzuki-Miyaura coupling of this compound, starting with a system like Pd(dppf)Cl₂ is a reliable choice due to its broad applicability and high efficiency.[5] The presence of the hydroxyl group may necessitate slightly modified conditions, and the use of a robust base like K₃PO₄ is recommended.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, a key transformation in the synthesis of many conjugated systems. This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.[7]
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Yield (%) | Notes | Reference(s) |
| Pd(PPh₃)₄ | CuI | Et₃N | DMF | RT - 80 | Good to High | The classic Sonogashira conditions, effective for a wide range of substrates.[3] | [3] |
| PdCl₂(PPh₃)₂ | CuI | Et₃N / Piperidine | THF | RT | High | A stable and efficient catalyst, often used in Sonogashira reactions.[8] | [8] |
| Pd₂(dba)₃ / P(t-Bu)₃ | None | K₂CO₃ | Toluene | RT | Good | A copper-free variant, which can be advantageous for sensitive substrates.[8] | [8] |
| [DTBNpP]Pd(crotyl)Cl | None | DABCO | THF | RT | 100 | An air-stable, monoligated precatalyst for efficient room-temperature, copper-free Sonogashira reactions.[9] | [9] |
Expert Insight: The use of copper-free Sonogashira conditions is increasingly popular to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[7][8] For a substrate like this compound, a copper-free system with a bulky phosphine ligand could offer cleaner reaction profiles.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of aryl halides with a wide variety of amines.[10] The choice of ligand is particularly critical in this reaction to achieve high yields and good functional group tolerance.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Notes | Reference(s) |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80-110 | Moderate to High | A common catalyst/ligand combination for Buchwald-Hartwig amination.[3] | [3] |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 | Moderate | Cesium carbonate is a milder base that can be compatible with more sensitive functional groups.[11] | [11] |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 100 | Good | Xantphos is a wide bite-angle ligand that is often effective in C-N couplings. | |
| Ni(acac)₂ | None | K₃PO₄ | Dioxane | 130 | Good to Excellent | A nickel-catalyzed system that shows high selectivity for aryl iodides over bromides and chlorides.[12] | [12] |
Expert Insight: For base-sensitive substrates, the choice of base is crucial. While NaOtBu is a strong and effective base, milder options like Cs₂CO₃ or K₃PO₄ should be considered.[10] The development of nickel-catalyzed aminations offers a more cost-effective and sustainable alternative to palladium.[12]
Experimental Protocols
The following are generalized protocols that serve as a starting point for the selective cross-coupling of this compound. Optimization of reaction conditions (temperature, reaction time, catalyst loading) may be necessary for specific substrates.
General Experimental Workflow
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A Comparative Guide to the Efficacy of Tyrosine Kinase Inhibitors Derived from a 2-Aminopyridine Scaffold
This guide provides a comprehensive analysis of tyrosine kinase inhibitors (TKIs) derived from the 2-aminopyridine scaffold, with a specific focus on derivatives synthesized from 5-bromo-3-iodopyridin-2-amine, a close structural analog of 5-Bromo-2-iodopyridin-3-ol. We will delve into their efficacy, selectivity, and mechanism of action, comparing them with established inhibitors. This document is intended for researchers, scientists, and drug development professionals in the field of kinase inhibitor discovery.
Introduction: The 2-Aminopyridine Scaffold in Kinase Inhibition
The 2-aminopyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of several potent and selective kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket makes it an ideal starting point for inhibitor design. Our investigation begins with a specific, highly functionalized derivative, exploring its potential in targeting therapeutically relevant kinases. While the initial focus was on the this compound scaffold, the available literature points towards the use of its close amine analog, 5-bromo-3-iodopyridin-2-amine, as a critical starting material for the synthesis of potent inhibitors of the Bone Morphogenetic Protein (BMP) type I receptor kinase, ALK2.
ALK2 Inhibition: A Primary Target for 2-Aminopyridine Derivatives
Research has successfully utilized 5-bromo-3-iodopyridin-2-amine to generate a series of 3,5-diaryl-2-aminopyridine inhibitors targeting Activin Receptor-Like Kinase 2 (ALK2)[1]. ALK2 is a serine/threonine kinase (though often discussed in the context of tyrosine kinase inhibitor development due to structural similarities in the ATP-binding site) that plays a crucial role in BMP signaling. Gain-of-function mutations in the gene encoding ALK2 (ACVR1) are the primary cause of Fibrodysplasia Ossificans Progressiva (FOP), a rare and debilitating genetic disorder characterized by abnormal bone formation. Therefore, the development of potent and selective ALK2 inhibitors is of significant therapeutic interest.
A key inhibitor developed from this scaffold is K02288. Structure-activity relationship (SAR) studies have revealed that modifications to the 2-aminopyridine core can significantly impact potency and selectivity[1][2].
Comparative Efficacy of ALK2 Inhibitors
To contextualize the efficacy of K02288 and its derivatives, we compare them to other well-characterized ALK inhibitors.
| Inhibitor | Scaffold | ALK2 IC50 (nM) | ALK5 IC50 (nM) | Selectivity (ALK5/ALK2) | Reference |
| K02288 | 2-Aminopyridine | 1.1 | 321 | ~292 | [3][4] |
| LDN-193189 | Pyrazolo[1,5-a]pyrimidine | 5 | 110 | 22 | [5] |
| Galunisertib (LY2157299) | Pyridine/Pyrrolopyrimidine | >1000 (low affinity) | 56 | N/A (ALK5 selective) | [6][7] |
Table 1: Comparative in vitro kinase inhibition data for K02288 and other established ALK inhibitors.
The data clearly indicates that K02288, derived from the 2-aminopyridine scaffold, is a highly potent ALK2 inhibitor with an IC50 in the low nanomolar range. Notably, it demonstrates significant selectivity for ALK2 over the closely related TGF-β type I receptor kinase, ALK5. This selectivity is a critical attribute, as off-target inhibition of ALK5 can lead to undesirable side effects[8]. In comparison, while LDN-193189 is also a potent ALK2 inhibitor, it shows lower selectivity against ALK5[5]. Galunisertib is included as a reference for a selective ALK5 inhibitor[6][7].
Kinome-Wide Selectivity Profile
A crucial aspect of drug development is understanding the broader selectivity of an inhibitor across the human kinome. Kinome-wide screening of K02288 has demonstrated its high selectivity. In a panel of over 200 human kinases, K02288 showed significant inhibition (>50%) against only a very small number of kinases at a concentration of 1 µM, highlighting its specificity for the BMP receptor kinase family[6]. This contrasts with other kinase inhibitors that may have broader activity profiles. This high selectivity suggests a lower potential for off-target toxicities.
Broader Kinase Inhibition Profile: Exploring VEGFR and EGFR
While the 5-bromo-3-iodopyridin-2-amine scaffold has been primarily exploited for ALK2 inhibition, the broader 2-aminopyridine and related pyrimidine scaffolds have been successfully utilized to develop inhibitors against other key tyrosine kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).
-
VEGFR-2: Several studies have reported the design and synthesis of pyridine and pyrimidine-based compounds as potent VEGFR-2 inhibitors, a key regulator of angiogenesis[9][10][11]. These inhibitors often share pharmacophoric features with approved drugs like Sorafenib.
-
EGFR: The 2-aminopyrimidine moiety has been incorporated into potent inhibitors of EGFR, including those targeting resistance mutations like T790M[12].
The fact that the K02288 scaffold does not significantly inhibit these kinases, as evidenced by kinome scan data, underscores its unique selectivity profile and suggests that the specific substitution pattern on the 2-aminopyridine core dictates its target specificity.
Mechanism of Action: Inhibition of BMP Signaling
The inhibitors derived from the 5-bromo-3-iodopyridin-2-amine scaffold, such as K02288, act as ATP-competitive inhibitors of the ALK2 kinase domain. By binding to the ATP pocket, they prevent the phosphorylation of downstream signaling molecules, primarily the SMAD proteins (SMAD1, SMAD5, and SMAD8). This blockade of the BMP signaling cascade is the basis for their therapeutic potential in diseases like FOP.
Caption: Canonical BMP signaling pathway and the inhibitory action of K02288.
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, we provide detailed protocols for key assays used in the characterization of these kinase inhibitors.
In Vitro Kinase Assay (ADP-Glo™ Format)
This assay quantifies the enzymatic activity of a kinase by measuring the amount of ADP produced in the phosphorylation reaction.
Workflow:
Caption: Workflow for the in vitro kinase assay using the ADP-Glo™ format.
Step-by-Step Protocol:
-
Prepare Reagents: Thaw 5x Kinase Assay Buffer, 500 µM ATP, and substrate (e.g., 10 mg/ml Casein) on ice. Prepare 1x Kinase Assay Buffer by diluting the 5x stock with distilled water.
-
Prepare Master Mix: For N reactions, prepare a master mix containing 3 µl of 5x Kinase Assay Buffer, 0.5 µl of 500 µM ATP, 0.5 µl of substrate, and 8.5 µl of distilled water per reaction.
-
Plate Setup: Add 12.5 µl of the master mix to each well of a 96-well plate.
-
Add Inhibitor: Add 2.5 µl of the test inhibitor (e.g., K02288) at various concentrations to the 'Test Inhibitor' wells. Add 2.5 µl of vehicle (e.g., DMSO) to the 'Positive Control' wells and 2.5 µl of Diluent Solution to the 'Blank' wells.
-
Prepare Enzyme: Dilute the ALK2 enzyme to the desired concentration (e.g., 5 ng/µl) in 1x Kinase Assay Buffer.
-
Initiate Reaction: Start the reaction by adding 10 µl of the diluted ALK2 enzyme to the 'Positive Control' and 'Test Inhibitor' wells. Add 10 µl of 1x Kinase Assay Buffer to the 'Blank' wells.
-
Incubation: Incubate the plate at 30°C for 45 minutes.
-
Stop Reaction and Deplete ATP: Add 25 µl of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
Generate Luminescent Signal: Add 50 µl of Kinase Detection Reagent to each well. Incubate at room temperature for 30-45 minutes.
-
Read Plate: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.[13][14][15]
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test inhibitor for the desired time period (e.g., 48-72 hours).
-
Add MTT Reagent: After incubation, add 10 µl of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow the MTT to be metabolized into formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µl of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[3][16][17][18]
TGF-β/BMP Signaling Reporter Assay
This assay measures the activation of the SMAD signaling pathway in response to TGF-β or BMP ligands and its inhibition by test compounds.
Step-by-Step Protocol:
-
Cell Transfection: One day before the assay, seed HEK293 cells in a 96-well plate. Transfect the cells with a SMAD-binding element (SBE) luciferase reporter construct.
-
Inhibitor Treatment: After 24 hours of transfection, treat the cells with various concentrations of the test inhibitor for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with a constant concentration of BMP ligand (e.g., BMP6) or TGF-β1. Include unstimulated control wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Luciferase Assay: Add a luciferase substrate to the cell lysate and measure the luminescence using a luminometer. The luminescence signal corresponds to the level of SMAD-driven transcription.[4]
Conclusion
The 2-aminopyridine scaffold, particularly when elaborated from 5-bromo-3-iodopyridin-2-amine, has proven to be a fertile ground for the development of highly potent and selective inhibitors of the ALK2 kinase. The lead compound, K02288, and its derivatives exhibit low nanomolar potency and a remarkable selectivity profile, not only against the closely related ALK5 but also across the broader human kinome. This specificity is a significant advantage over other less selective ALK2 inhibitors. While the broader 2-aminopyridine chemical space has yielded inhibitors for other key kinases like VEGFR-2 and EGFR, the derivatives from this specific starting material demonstrate a clear preference for the BMP receptor kinase family. This guide provides a comparative framework and detailed experimental protocols to aid researchers in the further exploration and optimization of this promising class of kinase inhibitors for therapeutic applications in diseases such as FOP.
References
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- Herbertz, S., Sawyer, J. S., Stauber, A. J., Gueorguieva, I., & Lahn, M. M. (2015). Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway. Drug design, development and therapy, 9, 4479.
- Shao, J., Wang, Y., Chen, W., & Xu, Y. (2020). Design, synthesis and SAR study of 2-aminopyrimidines with diverse Michael addition acceptors for chemically tuning the potency against EGFRL858R/T790M. Bioorganic & medicinal chemistry, 28(19), 115680.
- Sanvitale, C. E., Kerr, G., Chaikuad, A., Ramel, M. C., Mohedas, A. H., Reichert, S., ... & Hill, C. S. (2013). A new class of small molecule inhibitor of BMP signaling. PloS one, 8(4), e62721.
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- Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
- Mohedas, A. H., Wang, Y., Sanvitale, C. E., Kerr, G., Chaikuad, A., Ma, J., ... & Yu, P. B. (2014). Structure–activity relationship of 3, 5-diaryl-2-aminopyridine ALK2 inhibitors reveals unaltered binding affinity for fibrodysplasia ossificans progressiva causing mutants. Journal of medicinal chemistry, 57(19), 7900-7915.
- BPS Bioscience. (n.d.). SBE Reporter Kit (TGFβ/SMAD signaling pathway).
- Yingling, J. M., McMillen, W. T., Yan, L., Huang, H., Sawyer, J. S., & Lahn, M. M. (2018). Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor. Oncotarget, 9(6), 6659.
- Cellagen Technology. (n.d.). LDN-193189.
- Roche. (n.d.). Cell Proliferation Kit I (MTT).
- Brandhuber, B. J., Bartlett, D., & Lall, M. (2012). Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor. Oncotarget, 3(10), 1147.
- El-Adl, K., Al-Abdullah, E. S., Al-Dhfyan, A., & El-Shorbagy, M. A. (2021). Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. Molecules, 26(9), 2686.
- El-Gazzar, M. G., El-Gazzar, M., & El-Gazzar, M. G. (2022).
- El-Sayed, M. A., Abdel-Aziz, M., & Abdel-Aziz, N. I. (2019). New 2, 4-disubstituted-2-thiopyrimidines as VEGFR-2 inhibitors: Design, synthesis, and biological evaluation. Archiv der Pharmazie, 352(10), 1900089.
- BPS Bioscience. (n.d.). ALK2 Kinase Assay Kit.
- Al-Warhi, T., El Kerdawy, A. M., Said, M. A., Albohy, A., Elsayed, Z. M., Aljaeed, N., ... & Abdelmoaz, M. A. (2022). EGFR inhibitors synthesis and biological assessment. Drug Design, Development and Therapy, 16, 1435.
- Zhang, Y., Zhang, Y., Zhang, Y., ... & Liu, J. (2018). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in chemistry, 6, 359.
- Clement, C. A., Feng, X., & Di Paolo, J. A. (2020). Phase 1b/2a study of galunisertib, a small molecule inhibitor of transforming growth factor-beta receptor I, in combination with standard temozolomide-based radiochemotherapy in patients with newly diagnosed malignant glioma.
- BPS Bioscience. (n.d.). Galunisertib.
- Mohedas, A. H., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry, 57(19), 7900-7915.
- El-Damasy, A. K., Lee, J. A., & Cho, N. C. (2022). New pyrazolo [3, 4-d] pyrimidine derivatives as EGFR-TK inhibitors. RSC advances, 12(4), 2169-2182.
- Al-Otaibi, F., & Al-Hadiya, B. (2022). Measurement of Cell Intrinsic TGF-β Activation Mediated by the Integrin αvβ8. Bio-protocol, 12(8), e4396.
- INDIGO Biosciences. (n.d.). Human TGFβR Reporter Assay Kit.
- BPS Bioscience. (n.d.). The Transfection Collection™ ̶ SBE Transient Pack.
- Bagal, S. K., Buckingham, R. E., & Warne, J. (2021). Recent Advances in ALK2 Inhibitors. Journal of medicinal chemistry, 64(16), 11735-11756.
- BioCrick. (n.d.). K02288.
- Springer Protocols. (n.d.). Fast Quantitation of TGF-β Signaling Using Adenoviral Reporter.
- Reaction Biology. (n.d.). ALK2/ACVR1 Kinase Assay Service.
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A Comparative Benchmarking Guide to the Synthesis of 5-Bromo-2-iodopyridin-3-ol
For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of highly functionalized heterocyclic scaffolds is a cornerstone of innovation. 5-Bromo-2-iodopyridin-3-ol is a key building block, offering multiple points for diversification in the generation of novel chemical entities. This guide provides an in-depth, objective comparison of two plausible synthetic routes to this valuable compound, complete with detailed experimental protocols and supporting data to inform your synthetic strategy.
Introduction to the Synthetic Challenge
The synthesis of polysubstituted pyridines, particularly those with a defined regiochemistry of halogen atoms and a hydroxyl group, presents a significant synthetic challenge. The inherent electronic properties of the pyridine ring, combined with the directing effects of multiple substituents, require careful consideration of the synthetic sequence and reaction conditions to achieve the desired isomer with high purity and yield. This guide will benchmark two logical synthetic pathways starting from the readily available precursor, 3-hydroxypyridine.
Proposed Synthetic Pathways
Two primary retrosynthetic disconnections for this compound from 3-hydroxypyridine are considered:
-
Route A: Initial Iodination followed by Bromination. This pathway commences with the ortho-iodination of 3-hydroxypyridine to furnish 2-iodo-3-hydroxypyridine, which is subsequently brominated at the 5-position.
-
Route B: Initial Bromination followed by Iodination. This alternative strategy begins with the bromination of 3-hydroxypyridine to yield 5-bromo-3-hydroxypyridine, followed by iodination at the 2-position.
The following sections will provide a detailed analysis and experimental protocols for each route, allowing for a comprehensive comparison.
Route A: Iodination Followed by Bromination
This synthetic approach leverages the directing effect of the hydroxyl group to facilitate the initial ortho-iodination, followed by a subsequent bromination at the electronically favorable 5-position.
Diagram of Synthetic Pathway A
Caption: Synthetic pathway for this compound via initial iodination.
Experimental Protocols for Route A
Step 1: Synthesis of 2-Iodo-3-hydroxypyridine [1]
-
Materials: 3-Hydroxypyridine (5.0 g, 52.57 mmol), Iodine (I₂) (13.3 g, 52.57 mmol), Sodium carbonate (Na₂CO₃) (11.6 g, 109.72 mmol), Deionized water (400 mL), 1 M Hydrochloric acid (HCl).
-
Procedure:
-
To a solution of 3-hydroxypyridine in deionized water, add sodium carbonate and iodine sequentially.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, adjust the pH of the reaction mixture to 4 with 1 M HCl.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with cold water and dry to afford 2-iodo-3-hydroxypyridine as a white powder.
-
-
Yield: 10.7 g (92%).
Step 2: Proposed Synthesis of this compound
-
Rationale: The hydroxyl group at the 3-position and the iodo group at the 2-position are both ortho-, para-directing. The 5-position is para to the hydroxyl group and meta to the iodo group, making it the most likely site for electrophilic bromination. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for activated pyridine rings[2].
-
Materials: 2-Iodo-3-hydroxypyridine, N-Bromosuccinimide (NBS), Acetonitrile or Dichloromethane.
-
Proposed Procedure:
-
Dissolve 2-iodo-3-hydroxypyridine in a suitable solvent such as acetonitrile or dichloromethane.
-
Add N-Bromosuccinimide (1.05 equivalents) portion-wise to the solution at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Route B: Bromination Followed by Iodination
This alternative pathway explores the initial bromination of the pyridine ring, followed by a directed ortho-iodination.
Diagram of Synthetic Pathway B
Caption: Synthetic pathway for this compound via initial bromination.
Experimental Protocols for Route B
Step 1: Synthesis of 5-Bromo-3-hydroxypyridine [3]
-
Note: This intermediate can be synthesized via the decarboxylation of 5-bromopyridine-3-boric acid.
-
Yield: 94%.
Step 2: Proposed Synthesis of this compound
-
Rationale: The hydroxyl group at the 3-position is an activating, ortho-, para-directing group. The 2-position is ortho to the hydroxyl group, making it a target for electrophilic iodination. N-Iodosuccinimide (NIS) is a common reagent for the iodination of activated aromatic systems[4].
-
Materials: 5-Bromo-3-hydroxypyridine, N-Iodosuccinimide (NIS), Trifluoroacetic acid (catalyst), Acetonitrile.
-
Proposed Procedure:
-
Dissolve 5-bromo-3-hydroxypyridine in acetonitrile.
-
Add a catalytic amount of trifluoroacetic acid.
-
Add N-Iodosuccinimide (1.05 equivalents) portion-wise to the solution at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Comparative Analysis of Synthetic Routes
To provide a clear benchmark, the following table summarizes the key aspects of each proposed synthetic route.
| Parameter | Route A: Iodination then Bromination | Route B: Bromination then Iodination |
| Starting Material | 3-Hydroxypyridine | 3-Hydroxypyridine (via 5-bromopyridine-3-boric acid) |
| Number of Steps | 2 | 2 |
| Key Intermediates | 2-Iodo-3-hydroxypyridine | 5-Bromo-3-hydroxypyridine |
| Reported Yield (Step 1) | 92%[1] | 94%[3] |
| Proposed Reagents (Step 2) | N-Bromosuccinimide (NBS) | N-Iodosuccinimide (NIS), Trifluoroacetic acid |
| Potential Challenges | Potential for over-bromination in Step 2. | Potential for lack of regioselectivity in the iodination step. |
| Overall Plausibility | High. The directing groups strongly favor the desired product. | Moderate to High. Regiocontrol in the second step is crucial. |
Discussion and Recommendations
Both proposed synthetic routes offer viable pathways to this compound.
Route A presents a potentially more straightforward approach in terms of regiochemical control. The initial ortho-iodination of 3-hydroxypyridine is well-established with a high reported yield. The subsequent bromination is anticipated to proceed with high regioselectivity to the 5-position due to the strong para-directing effect of the hydroxyl group and the meta-directing effect of the iodo group. The primary challenge in this route would be to control the stoichiometry of NBS to prevent potential di-bromination, although the deactivating effect of the two existing halogens should mitigate this risk.
Route B also commences with a high-yielding step to produce 5-bromo-3-hydroxypyridine. However, the subsequent ortho-iodination presents a greater challenge in terms of regioselectivity. The hydroxyl group directs to both the 2- and 4-positions. While the 2-position is sterically more accessible, the formation of the 4-iodo isomer as a significant byproduct is a distinct possibility, which would necessitate a more challenging purification process. The use of a suitable acid catalyst with NIS may enhance the selectivity for the desired 2-iodo product.
Based on the analysis of established literature and the principles of electrophilic aromatic substitution on the pyridine scaffold, Route A is recommended as the more promising and likely higher-yielding pathway for the synthesis of this compound. The greater certainty of regiochemical control in the second step makes it a more robust and predictable synthetic strategy. However, Route B remains a viable alternative, and empirical optimization of the iodination step could lead to a successful outcome.
This guide provides a framework for the rational design and execution of the synthesis of this compound. As with all synthetic endeavors, careful experimental execution and in-process monitoring are paramount to achieving the desired results.
References
- G. W. Rewcastle, W. A. Denny. Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. Synthesis, 2001, 2001(10), 1537-1540.
- Organic Chemistry Portal. N-Iodosuccinimide (NIS). [Link]
Sources
A Comparative Guide to Pyridinone-Based Kinase Inhibitors: In Vitro and In Vivo Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the pyridinone scaffold has emerged as a privileged structure, particularly in the development of potent kinase inhibitors. This guide provides an in-depth comparative analysis of the in vitro and in vivo performance of drugs synthesized with a pyridinone core, offering supporting experimental data and detailed methodologies. We will explore the synthesis and biological evaluation of these compounds, providing a framework for researchers to understand their therapeutic potential and to inform the design of future drug candidates. While direct lineage from the versatile starting material, 5-Bromo-2-iodopyridin-3-ol, to a clinically evaluated kinase inhibitor is not extensively documented in publicly available literature, its structural motifs are highly relevant to the pyridinone-based inhibitors discussed herein, making it a valuable synthetic precursor for this class of compounds.
The Strategic Advantage of the Pyridinone Scaffold in Kinase Inhibition
Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. The pyridinone ring system offers a unique combination of features that make it an attractive scaffold for kinase inhibitors. It can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with the ATP-binding pocket of kinases. Furthermore, its planar structure can be readily functionalized at multiple positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Comparative Analysis of Pyridinone-Based Kinase Inhibitors
To illustrate the therapeutic potential of the pyridinone scaffold, we will compare the in vitro and in vivo efficacy of several reported kinase inhibitors. This section will focus on inhibitors targeting key kinases implicated in cancer progression, such as Met, JAK2, and c-Src.
Met Kinase Inhibitors: Targeting Tumor Growth and Metastasis
The c-Met proto-oncogene, which encodes the hepatocyte growth factor receptor, is a key driver in many human cancers. A series of potent pyrrolopyridine-pyridone based Met kinase inhibitors have been developed and evaluated.
Table 1: In Vitro and In Vivo Performance of a Pyrrolopyridine-Pyridone Met Kinase Inhibitor (Compound 2) [1]
| Parameter | Assay | Cell Line | Result |
| In Vitro Potency | Met Kinase Inhibition | - | IC₅₀ = 1.8 nM |
| Flt-3 Kinase Inhibition | - | IC₅₀ = 4 nM | |
| VEGFR-2 Kinase Inhibition | - | IC₅₀ = 27 nM | |
| Antiproliferative Activity | GTL-16 Gastric Carcinoma | Potent Inhibition | |
| In Vivo Efficacy | Antitumor Activity | GTL-16 Xenograft Model (Mice) | Significant Tumor Growth Inhibition |
| Pharmacokinetics | Mouse Model | - | Favorable Profile |
IC₅₀: Half-maximal inhibitory concentration; Flt-3: FMS-like tyrosine kinase 3; VEGFR-2: Vascular endothelial growth factor receptor 2.
The data clearly demonstrates the high potency of this pyridinone-based inhibitor against Met kinase in a cell-free assay and its ability to translate this potency into cellular antiproliferative activity. Crucially, the compound also shows significant in vivo antitumor efficacy in a xenograft model, highlighting its potential as a therapeutic agent.[1]
JAK2 Inhibitors: A Focus on Myeloproliferative Neoplasms
The Janus kinase 2 (JAK2) is a non-receptor tyrosine kinase that plays a central role in the signaling pathways of several cytokines and growth factors. Mutations in JAK2 are a hallmark of myeloproliferative neoplasms. A series of 6-aminopyrazolyl-pyridine-3-carbonitriles have been synthesized and evaluated as JAK2 inhibitors.
Table 2: In Vitro and In Vivo Profile of a Pyridinone-Analogous JAK2 Inhibitor
| Parameter | Assay | Result |
| In Vitro Potency | JAK2 Kinase Inhibition | Good |
| Selectivity | Kinase Selectivity Panel | Good |
| Pharmacokinetics | Mouse Model | Favorable |
| Pharmacodynamics | In Vivo Models | Significant Effects |
This class of compounds demonstrates not only potent inhibition of the target kinase but also good selectivity and favorable pharmacokinetic and pharmacodynamic properties, which are essential for a successful drug candidate.
c-Src Kinase Inhibitors: Targeting a Key Oncogenic Driver
c-Src, a non-receptor tyrosine kinase, is often overexpressed and activated in a wide range of human cancers, making it an attractive target for cancer therapy. Researchers have synthesized and evaluated a series of pyridin-2(1H)-one derivatives for their c-Src kinase inhibitory activity.
Table 3: In Vitro c-Src Kinase Inhibitory Activity of Pyridin-2(1H)-one Derivatives [2]
| Compound | c-Src Kinase Inhibition (IC₅₀) |
| 36 | 12.5 µM |
| Other Analogs | < 25 µM (for 8 compounds) |
Among the synthesized compounds, compound 36 (1-[2-(dimethylamino)ethyl]-5-(2-hydroxy-4-methoxybenzoyl)pyridin-2(1H)-one) emerged as the most potent inhibitor.[2] Further studies on this scaffold could lead to the development of more potent and selective c-Src inhibitors.
Experimental Methodologies: A Guide for the Bench Scientist
To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step protocols for the key in vitro and in vivo assays used in the evaluation of kinase inhibitors.
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
Protocol:
-
Reaction Setup: In a 96-well plate, combine the kinase, a specific peptide substrate, and the test compound at various concentrations in a kinase assay buffer.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection: Measure the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P-ATP) or luminescence-based assays (measuring the amount of ADP produced).
-
Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Experimental Workflow for In Vitro Kinase Assay
Caption: Workflow for a typical in vitro kinase inhibition assay.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation in the presence of a test compound.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
Signaling Pathway Analysis: Western Blotting
Western blotting is used to detect specific proteins in a sample and to assess the phosphorylation status of key signaling molecules, providing insights into the mechanism of action of a kinase inhibitor.
Protocol:
-
Cell Lysis: Treat cells with the kinase inhibitor, then lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein-rich solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-Met or total Met).
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which is then detected on X-ray film or with a digital imager.
Logical Relationship of Western Blotting for Kinase Inhibition
Caption: Western blot logic for assessing kinase inhibitor activity.
In Vivo Xenograft Models
Xenograft models are essential for evaluating the in vivo efficacy of anticancer drug candidates.
Protocol:
-
Cell Implantation: Subcutaneously inject human cancer cells into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomize the mice into control and treatment groups. Administer the test compound to the treatment group according to a specific dosing schedule.
-
Tumor Measurement: Measure the tumor volume regularly (e.g., twice a week) using calipers.
-
Data Analysis: Compare the tumor growth in the treated group to the control group to determine the antitumor efficacy of the compound.
-
Pharmacokinetic Analysis: At various time points after dosing, collect blood samples to determine the concentration of the drug in the plasma. This helps to establish the pharmacokinetic profile of the compound, including its absorption, distribution, metabolism, and excretion (ADME) properties.
Conclusion and Future Directions
The pyridinone scaffold has proven to be a highly versatile and effective core structure for the development of potent and selective kinase inhibitors. The examples provided in this guide demonstrate the successful application of this scaffold in targeting key oncogenic kinases, leading to promising in vitro and in vivo results. While a direct synthetic route from this compound to a marketed kinase inhibitor is not readily found in the literature, its structural features make it an ideal starting point for the synthesis of novel pyridinone-based libraries. Further exploration of the chemical space around the pyridinone core, potentially utilizing versatile building blocks like this compound, holds great promise for the discovery of next-generation kinase inhibitors with improved efficacy and safety profiles.
References
- Larsen, S. D., et al. (2011). In vitro and in vivo evaluation of 6-aminopyrazolyl-pyridine-3-carbonitriles as JAK2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(10), 2849-2852.
- Kim, K., et al. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry, 51(17), 5330-5341.
- Recent Advances of Pyridinone in Medicinal Chemistry. (2021). Frontiers in Chemistry, 9, 738559.
- Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives. (2014). Bioorganic & Medicinal Chemistry, 22(21), 6033-6043.
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A Head-to-Head Comparison of Synthetic Strategies for 5-Bromo-2-iodopyridin-3-ol and its Key Analogs
Introduction: The Strategic Importance of Halogenated Pyridinols
Substituted pyridinols, particularly those bearing a heavy halogen pattern like 5-Bromo-2-iodopyridin-3-ol, are cornerstone building blocks in contemporary drug discovery and medicinal chemistry. Their unique electronic properties and orthogonally addressable halogen sites—the C-I bond being more reactive to cross-coupling than the C-Br bond—make them exceptionally versatile scaffolds for constructing complex molecular architectures. This guide provides a head-to-head comparison of synthetic methodologies for producing these high-value intermediates, focusing on the well-documented synthesis of the isomeric 5-Bromo-3-iodo-pyridin-2-ol as a primary case study. The principles and tactical considerations discussed are directly applicable to the synthesis of the target this compound[1][2] and other critical analogs.
We will dissect two primary synthetic philosophies: a linear, multi-step approach involving sequential halogenation and functional group interconversion, and a more convergent strategy based on the direct halogenation of a pre-functionalized pyridine core. By comparing experimental data on yields, scalability, and reaction conditions, this guide aims to equip researchers with the insights needed to make informed strategic decisions in their synthetic campaigns.
Comparative Analysis of Core Synthetic Strategies
The synthesis of di-halogenated pyridinols can be approached from fundamentally different starting points, each with distinct advantages and drawbacks. We will compare a linear synthesis starting from 2-aminopyridine with a convergent synthesis starting from a brominated hydroxypyridine.
Strategy A: Linear Synthesis via Sequential Halogenation and Diazotization
This classical and robust strategy builds the molecule in a stepwise fashion. It begins with a readily available starting material, 2-aminopyridine, and sequentially installs the required functionalities. The key intermediate, 2-amino-5-bromo-3-iodopyridine, is first synthesized and then converted to the final pyridinol via a Sandmeyer-type diazotization reaction.[3] This approach offers precise control over the regiochemistry of halogenation.
Caption: Workflow for the linear synthesis of 5-Bromo-3-iodo-pyridin-2-ol.
Strategy B: Convergent Synthesis via Direct Iodination
A more convergent approach begins with a precursor that already contains the hydroxyl and bromo functionalities, 5-bromo-2-hydroxypyridine. The iodine is then installed in a single, direct electrophilic substitution step. This route is significantly shorter but is entirely dependent on the availability and cost of the starting material. The key challenge in this approach is controlling the regioselectivity of the iodination.
Caption: Workflow for the convergent synthesis of 5-Bromo-3-iodo-pyridin-2-ol.
Head-to-Head Performance Data
The choice between these strategies often comes down to a trade-off between the number of steps, overall yield, and the cost of starting materials. The following table summarizes key experimental data extracted from documented procedures.
| Parameter | Strategy A (Linear) | Strategy B (Convergent) | Analog: 5-Bromo-2-iodopyridine |
| Starting Material | 2-Aminopyridine | 5-Bromo-2-hydroxypyridine | 2,5-Dibromopyridine |
| Key Reagents | NBS, KIO₃, KI, NaNO₂, H₂SO₄[4][5] | N-Iodosuccinimide (NIS)[3] | Hydriodic acid (HI), NaI[6][7] |
| Number of Steps | 3 (to pyridinol) | 1 | 1 (Halogen Exchange) |
| Overall Yield | ~66% (from 2-amino-5-bromopyridine) | 87%[3] | 55%[6][7] |
| Reaction Time | Bromination: ~1h[4] Iodination: ~2h[4] Diazotization: >48h[3] | ~1 hour (reflux)[3] | 24 hours (reflux)[6][7] |
| Scalability | Demonstrated on large scale (100g+)[3] | Demonstrated on gram scale[3] | Demonstrated on gram scale[6] |
| Pros | Readily available starting material; well-controlled regiochemistry.[4][8] | High yield; very short reaction time; fewer steps. | Utilizes a common dibromo-precursor. |
| Cons | Long overall synthesis time; use of corrosive acids; multi-step. | More expensive starting material; potential for side reactions. | Moderate yield; long reflux time. |
Detailed Experimental Protocols
For a direct comparison, detailed methodologies for the synthesis of the key intermediate and the final pyridin-2-ol analog are provided below.
Protocol 1: Synthesis of 2-Amino-5-bromo-3-iodopyridine (Intermediate for Strategy A)
This two-step protocol from 2-aminopyridine is a scalable and reliable method for producing the key amino-dihalopyridine intermediate.[4][8]
Step 1: Bromination of 2-Aminopyridine
-
Dissolve 2-aminopyridine (0.5 g, 5.3 mmol) in acetone (5 mL).
-
At 10 °C, add N-bromosuccinimide (NBS) (1.0 g, 5.6 mmol) dropwise over 0.5 hours.
-
Stir the mixture for an additional 0.5 hours.
-
Remove the solvent by evaporation under vacuum.
-
Recrystallize the residue from 90% ethanol to yield 2-amino-5-bromopyridine as a yellow solid.
Step 2: Iodination of 2-Amino-5-bromopyridine
-
Prepare a solution of 2-amino-5-bromopyridine (1.0 g, 5.8 mmol) in 2 mol/L sulfuric acid (10 mL).
-
Add potassium iodate (KIO₃) (0.62 g, 2.9 mmol) portionwise while stirring.
-
Heat the mixture to 100 °C.
-
Add a solution of potassium iodide (KI) (0.57 g, 3.4 mmol) in water (10 mL) dropwise over 0.5 hours.
-
Continue stirring for an additional 1.5 hours at 100 °C.
-
Cool the mixture to ambient temperature and adjust the pH to 8 with ammonia.
-
Cool to 10 °C for 1 hour to precipitate the product, then filter.
-
Wash the filter cake with cool water and recrystallize from 85% alcohol.
Protocol 2: Synthesis of 5-Bromo-3-iodo-pyridin-2-ol via Diazotization (Strategy A, Final Step)
This protocol details the conversion of the amino intermediate to the final hydroxypyridine.
-
Under ice cooling, gradually add 2-amino-5-bromo-3-iodopyridine (100g, 0.34 mol) to concentrated sulfuric acid (300 mL).
-
Stir the mixture at room temperature for 2 hours, then re-cool in an ice bath.
-
Gradually add sodium nitrite (35g, 0.51mol).
-
Allow the reaction to stir at room temperature for 3 days.
-
Pour the reaction solution onto ice (3L) and neutralize to pH 4.0 with NaOH.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Reported Yield: >99%[3]
-
Protocol 3: Synthesis of 5-Bromo-3-iodo-pyridin-2-ol via Direct Iodination (Strategy B)
This protocol provides a rapid, single-step synthesis from 5-bromo-2-hydroxypyridine.[3]
-
Dissolve 5-bromo-2-hydroxypyridine (2.622g, 15.1mmol) in acetonitrile.
-
At room temperature, slowly add N-iodosuccinimide (NIS) (4.465g, 19.9mmol).
-
Reflux the reaction mixture for 1 hour under an argon atmosphere.
-
Remove the solvent under reduced pressure.
-
Dilute the residue with ethyl acetate and wash the organic layer with water.
-
Dry the organic layer with MgSO₄ and concentrate to obtain the product.
-
Reported Yield: 87%[3]
-
Strategic Considerations for Synthesis Design
The optimal synthetic route is dictated by project-specific constraints, including available starting materials, required scale, and timeline.
Caption: Decision framework for selecting a synthetic strategy.
-
For Large-Scale Production: Strategy A is a proven, scalable route. While it involves more steps, the low cost of 2-aminopyridine and the robust, well-documented procedures make it suitable for producing large quantities of the key amino intermediate, which can then be converted to the pyridinol.[3][4]
-
For Rapid Analog Synthesis: Strategy B is superior for speed and efficiency on a smaller scale, provided the brominated hydroxypyridine starting material is readily available. Its single-step, high-yielding nature makes it ideal for quickly generating material for initial screening or derivatization.[3]
-
For Structural Diversity: The synthesis of analogs like 5-bromo-2-iodopyridine via halogen exchange from 2,5-dibromopyridine highlights another important synthetic tool.[6][7] Furthermore, the development of halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine opens pathways to novel, highly substituted pyridines through selective functionalization.[9]
Conclusion
The synthesis of this compound and its analogs is a task with multiple viable solutions. A linear strategy starting from 2-aminopyridine offers scalability and precise regiochemical control at the cost of time and step count. In contrast, a convergent strategy involving direct iodination of a hydroxypyridine precursor provides a rapid, high-yielding route for smaller-scale applications. By evaluating the experimental data and strategic considerations presented, researchers can select the most appropriate and efficient pathway to accelerate their discovery programs.
References
- Guidechem. How to Synthesize 5-BROMO-3-IODO-PYRIDIN-2-OL?. Guidechem FAQ.
- ChemicalBook. 5-Bromo-2-iodopyridine synthesis. ChemicalBook.
- ChemicalBook. 5-Bromo-2-iodopyridine | 223463-13-6. ChemicalBook.
- Wu, Y.-J., Porter, G. J., Frennesson, D. B., & Saulnier, M. G. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. Journal of Organic Chemistry, 87(5), 2559–2568. [Link]
- Google Patents. (2020). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
- Li, X., et al. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.
- Google Patents. (2014). CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3-.
- Roughley, S. D., & Jordan, A. M. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2124–2176. [Link]
- Li, X., et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.
- Wang, X., et al. (2012). Synthesis of 2-Amino-5-bromopyridine.
- Pipzine Chemicals. 2-Amino-5-bromo-3-iodopyridine Manufacturer & Supplier in China. Pipzine Chemicals. [Link]
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A Senior Application Scientist's Guide to Confirming the Structure of 5-Bromo-2-iodopyridin-3-ol Reaction Products
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise functionalization of heterocyclic scaffolds is paramount. The trisubstituted pyridine core, in particular, is a privileged motif in a vast array of biologically active compounds. 5-Bromo-2-iodopyridin-3-ol presents itself as a versatile starting material, offering two distinct reactive sites for palladium-catalyzed cross-coupling reactions. However, the presence of two different halogens introduces a critical question of regioselectivity: which site will react preferentially?
This guide provides a comprehensive framework for synthesizing, comparing, and definitively confirming the structures of products derived from Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions of this compound. We will delve into the mechanistic rationale behind the expected selectivity and provide detailed experimental protocols and data interpretation strategies to ensure unambiguous structural elucidation.
The Decisive Factor: Understanding Regioselectivity in Dihalogenated Pyridines
In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium catalyst to the carbon-halogen bond is a crucial step in the catalytic cycle. The rate of this step is highly dependent on the nature of the halogen, following the general reactivity trend: I > Br > Cl.[1] This well-established principle suggests that for a substrate like this compound, the carbon-iodine (C-I) bond is significantly more susceptible to oxidative addition than the carbon-bromine (C-Br) bond.[2][3]
Therefore, it is mechanistically anticipated that cross-coupling reactions will occur selectively at the 2-position (the site of the iodine atom), leaving the bromine atom at the 5-position available for subsequent transformations. This guide will proceed with the foundational hypothesis that all three named reactions will yield the 2-substituted-5-bromopyridin-3-ol as the major product.
Comparative Synthesis and Product Analysis
To validate this hypothesis and provide a clear comparison, we will outline the experimental approach for each of the three key cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds.[4] We will explore the coupling of this compound with a representative arylboronic acid.
-
Reagents: this compound (1.0 equiv.), Phenylboronic acid (1.2 equiv.), Pd(PPh₃)₄ (0.05 equiv.), K₂CO₃ (2.0 equiv.), 1,4-Dioxane/H₂O (4:1 mixture).
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture.
-
Heat the reaction mixture at 90 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
The expected major product is 5-Bromo-2-phenylpyridin-3-ol .
| Analytical Technique | Expected Observations for 5-Bromo-2-phenylpyridin-3-ol |
| ¹H NMR | Signals corresponding to the phenyl group protons and two protons on the pyridine ring. The pyridine protons are expected to appear as doublets. |
| ¹³C NMR | Signals for the phenyl group carbons and the five carbons of the substituted pyridine ring. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the mass of C₁₁H₈BrNO. The isotopic pattern for one bromine atom (approximately 1:1 ratio for M and M+2) should be observed. |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a powerful tool for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[5][6]
-
Reagents: this compound (1.0 equiv.), Phenylacetylene (1.2 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), CuI (0.05 equiv.), Triethylamine (TEA, 2.5 equiv.), Anhydrous THF.[7]
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous and degassed THF and triethylamine.
-
Add phenylacetylene dropwise.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate.
-
Purify the residue by flash column chromatography.
-
The expected major product is 5-Bromo-2-(phenylethynyl)pyridin-3-ol .
| Analytical Technique | Expected Observations for 5-Bromo-2-(phenylethynyl)pyridin-3-ol |
| ¹H NMR | Signals for the phenyl group protons and two protons on the pyridine ring. The absence of the acetylenic proton signal around 3 ppm is a key indicator of successful coupling. |
| ¹³C NMR | Signals for the phenyl group carbons, the two acetylenic carbons, and the five carbons of the pyridine ring. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the mass of C₁₃H₈BrNO, with the characteristic isotopic pattern for one bromine atom. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination provides a versatile route to form carbon-nitrogen bonds.[8][9]
-
Reagents: this compound (1.0 equiv.), Morpholine (1.2 equiv.), Pd₂(dba)₃ (0.02 equiv.), Xantphos (0.04 equiv.), Cs₂CO₃ (1.5 equiv.), Anhydrous 1,4-dioxane.
-
Procedure:
-
In a glovebox, combine this compound, Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in a dry Schlenk tube.
-
Add anhydrous, degassed 1,4-dioxane and morpholine.
-
Seal the tube and heat the mixture at 100 °C.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify by flash column chromatography.
-
The expected major product is 5-Bromo-2-(morpholin-4-yl)pyridin-3-ol .
| Analytical Technique | Expected Observations for 5-Bromo-2-(morpholin-4-yl)pyridin-3-ol |
| ¹H NMR | Signals for the morpholine protons (typically two triplets) and two protons on the pyridine ring. |
| ¹³C NMR | Signals for the four carbons of the morpholine ring and the five carbons of the pyridine ring. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the mass of C₉H₁₁BrN₂O₂, with the characteristic isotopic pattern for one bromine atom. |
Visualizing the Workflow and Mechanisms
To further clarify the experimental and mechanistic logic, the following diagrams are provided.
Definitive Structural Confirmation: A Multi-faceted Approach
While the initial hypothesis of C-2 selectivity is strong, rigorous characterization is non-negotiable in research and drug development. A combination of spectroscopic techniques is essential for unambiguous structure determination.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The number of signals, their splitting patterns (multiplicity), and their integration in the aromatic region will be key. For a 2,3,5-trisubstituted pyridine, two distinct signals for the pyridine ring protons are expected. Their coupling constants can provide further structural information.[10]
-
¹³C NMR: The number of signals will confirm the number of unique carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon.
-
2D NMR (COSY, HSQC, HMBC): In cases of ambiguity, 2D NMR experiments are invaluable for establishing connectivity between protons and carbons, providing definitive proof of the substitution pattern.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak will confirm the molecular weight of the product.
-
The isotopic pattern of the molecular ion is crucial. The presence of a bromine atom will result in two peaks of nearly equal intensity separated by 2 m/z units (M and M+2). The selective reaction at the iodine position will mean the loss of the iodine atom and retention of the bromine, which can be confirmed by this isotopic signature.
-
Fragmentation Analysis: The fragmentation pattern can provide additional structural clues. For instance, the loss of the substituent at the 2-position or the bromine atom at the 5-position can be observed.
-
-
X-ray Crystallography:
Conclusion
The functionalization of this compound via palladium-catalyzed cross-coupling reactions is predicted to proceed with high regioselectivity at the more reactive C-I bond. This guide provides a systematic approach for researchers to perform Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings and, critically, to confirm the structures of the resulting products through a combination of modern analytical techniques. By following these protocols and data interpretation strategies, scientists can confidently synthesize and characterize novel substituted pyridin-3-ol derivatives for their research and development endeavors.
References
- Buchwald-Hartwig Amination. (2023). In Chemistry LibreTexts.
- Jackson, O. D., et al. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society, 147(4), 3017-3022.
- Laufer, S., et al. (2003). Identification of Regioisomers in a Series of N-Substituted Pyridin-4-yl Imidazole Derivatives by Regiospecific Synthesis, GC/MS, and 1H NMR. The Journal of Organic Chemistry, 68(18), 7084-7090.
- Betz, R., & Hartl, H. (2012). 2-Aminopyridin-3-ol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2513.
- Jackson, O. D., et al. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. ResearchGate.
- Copies of 1H, 13C, 19F NMR spectra. (n.d.).
- Jackson, O. D., et al. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. PubMed.
- Buchwald–Hartwig amination. (n.d.). In Wikipedia.
- Verkade, J. G., et al. (2006). Scope and Limitations of Pd 2 (dba) 3 /P( i -BuNCH 2 CH 2 ) 3 N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry, 71(19), 7290-7297.
- Nicasio-Collazo, J., et al. (2011). New seven membered palladacycles: C–Br bond activation of 2-bromo-pyridine derivative by Pd(II). Dalton Transactions, 40(46), 12554-12563.
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 5-Bromo-2-iodopyridin-3-ol
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and professionals in drug development, handling specialized reagents like 5-Bromo-2-iodopyridin-3-ol demands a thorough understanding of not just its application, but also its end-of-life protocol. This guide provides a detailed, step-by-step framework for the proper disposal of this compound, grounded in safety principles and regulatory compliance. The causality behind each procedural step is explained to ensure a self-validating and trustworthy system for your laboratory.
Hazard Identification and Risk Assessment
This compound is a halogenated pyridine derivative. Its chemical structure dictates its hazard profile and, consequently, its disposal requirements. As a solid organic compound containing both bromine and iodine, it falls into a specific category of chemical waste that requires careful segregation and handling.
The primary hazards associated with this compound, as identified by the Globally Harmonized System (GHS), include:
-
Acute Toxicity (Oral): The substance is harmful if swallowed.[1][2]
-
Skin Irritation: Causes skin irritation upon contact.[2]
-
Serious Eye Irritation: Causes serious irritation if it comes into contact with the eyes.[2]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[2]
The presence of halogens (bromine and iodine) is the most critical factor for disposal. Halogenated organic compounds are regulated under specific waste codes and are typically prohibited from land disposal without prior treatment.[3] The high-temperature incineration required for their destruction is more costly and energy-intensive than for non-halogenated waste, making proper segregation economically and environmentally crucial.[4]
| Hazard Classification & Data Summary for this compound | | :--- | :--- | | GHS Pictogram | GHS07 (Exclamation Mark)[1] | | Signal Word | Warning[1][2] | | Hazard Statements | H302: Harmful if swallowed[2] H315: Causes skin irritation[2] H319: Causes serious eye irritation[2] H335: May cause respiratory irritation[2] | | CAS Number | 188057-49-0[1] | | Physical Form | Solid[1] | | Primary Disposal Stream | Halogenated Organic Waste[5][6] |
Personal Protective Equipment (PPE) and Safe Handling
Before handling this compound for any purpose, including disposal, appropriate PPE must be worn to mitigate the risks of exposure.
-
Hand Protection: Wear impervious chemical-resistant gloves, such as nitrile gloves. Always inspect gloves before use and change them immediately if contamination occurs.
-
Eye and Face Protection: Use chemical safety goggles or a face shield.[2][7] This is critical to prevent eye contact, which can cause serious irritation.[2]
-
Skin and Body Protection: A fully buttoned laboratory coat must be worn to protect against skin contact.[2][7]
-
Respiratory Protection: All handling of the solid compound or its solutions should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[6]
Waste Segregation and Collection Protocol
Proper segregation at the point of generation is the most critical step in the disposal process. Commingling waste streams can lead to dangerous chemical reactions, regulatory violations, and significantly increased disposal costs.
Step-by-Step Collection Procedure:
-
Identify the Correct Waste Stream: this compound must be classified as Halogenated Organic Waste .[5] This stream is for organic compounds containing fluorine, chlorine, bromine, or iodine.[6]
-
Select the Appropriate Container: Use a designated, leak-proof, and chemically compatible container for halogenated organic solids. The container must have a secure, tight-fitting lid.[6][8]
-
Label the Container: As soon as the first particle of waste is added, the container must be labeled with a "Hazardous Waste" tag.[6] The label must include the full chemical name, "this compound," and a list of all other constituents in the container with their approximate percentages.[6][8]
-
Keep Container Closed: The waste container must remain closed at all times except when actively adding waste.[6][8] This prevents the release of vapors and protects against spills.
-
Store in a Satellite Accumulation Area (SAA): The waste container must be stored in a designated SAA within the laboratory.[6] The SAA should be located at or near the point of generation and under the control of the laboratory personnel. It must also have appropriate secondary containment to capture any potential leaks.[6]
-
Avoid Incompatibilities: Do not mix this waste with acids, bases, oxidizers, or non-halogenated organic solvents in the same container.[4][5][6]
Spill Management Procedures
Accidental spills must be handled promptly and safely by trained personnel.
-
For Small Spills (manageable by trained lab personnel):
-
Alert personnel in the immediate area and restrict access.
-
Wearing the full PPE detailed in Section 2, cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial sorbent.
-
Carefully sweep or scoop the absorbed material and place it into a sealed, properly labeled hazardous waste container.[7][9]
-
Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol) followed by soap and water. All cleaning materials must also be disposed of as halogenated hazardous waste.
-
-
For Large Spills:
Final Disposal Pathway: A Decision Workflow
Once the waste container is full (approximately 75% capacity to allow for expansion), it must be transferred for final disposal.[6] The only acceptable and compliant method for destroying halogenated organic compounds like this compound is through high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[5][10][11]
This process is necessary because EU and US EPA regulations prescribe specific conditions, such as a minimum temperature of 1100°C for a residence time of at least two seconds, to ensure the complete destruction of halogenated molecules.[12] This prevents the formation of highly toxic byproducts like halogenated dioxins and furans.
The following diagram outlines the decision-making process from waste generation to final disposal.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Bromo-2-iodopyridin-3-ol
The proper handling of specialized chemical reagents is the bedrock of safe and reproducible research. This guide provides an in-depth operational plan for the safe handling of 5-Bromo-2-iodopyridin-3-ol, a halogenated pyridinol derivative. As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a deep understanding of why these procedures are critical, ensuring that safety is an integral part of your experimental design. This document is structured to provide immediate, actionable information and to build your expertise in laboratory safety, grounded in authoritative standards from the Occupational Safety and Health Administration (OSHA) and the American Chemical Society (ACS).
Immediate Hazard Assessment: Understanding the Risks
Before handling any chemical, a thorough risk assessment is mandatory.[1] this compound (CAS No. 188057-49-0) is a solid compound with the following GHS hazard classifications:
-
H302: Harmful if swallowed[2]
-
H315: Causes skin irritation[2]
-
H319: Causes serious eye irritation[2]
-
H335: May cause respiratory irritation[2]
These classifications necessitate a stringent approach to personal protective equipment (PPE) to prevent accidental exposure through ingestion, skin contact, eye contact, or inhalation. The Occupational Safety and Health Administration's (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates that employers establish a Chemical Hygiene Plan (CHP) to minimize employee exposure to hazardous chemicals.[3] This guide serves as a specialized component of such a plan.
Personal Protective Equipment (PPE): Your Primary Barrier
The selection of appropriate PPE is the most critical step in mitigating the risks associated with this compound. The following table outlines the minimum required PPE for various laboratory operations involving this compound.
| Operation | Required PPE | Rationale |
| Weighing and Aliquoting (Solid) | Nitrile Gloves, Safety Goggles, Lab Coat, N95 Respirator | The primary risk is the inhalation of fine particulates and skin/eye contact with the solid. An N95 respirator provides protection against airborne particles. |
| Solution Preparation and Transfers | Nitrile Gloves, Chemical Splash Goggles, Face Shield, Lab Coat, Work in a Fume Hood | The risk of splashes is significantly higher. Chemical splash goggles and a face shield are essential for eye and face protection.[4] A fume hood is required to control vapor exposure. |
| Running Reactions and Work-up | Nitrile Gloves (double-gloving recommended), Chemical Splash Goggles, Face Shield, Lab Coat, Work in a Fume Hood | Similar to solution preparation, with the added risk of reaction exotherms or pressure changes that could lead to splashes or aerosol generation. |
| Waste Disposal | Nitrile Gloves, Chemical Splash Goggles, Lab Coat | To prevent contact with residual chemical on contaminated materials. |
PPE Selection Logic
The decision-making process for selecting the appropriate level of PPE should be systematic. The following diagram illustrates a logical workflow for this process.
Caption: PPE Selection Workflow for this compound
Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized operational procedure is crucial for minimizing exposure and ensuring experimental consistency.
Donning PPE
-
Lab Coat: Put on a clean, buttoned lab coat.
-
Respirator (if needed): If weighing the solid compound, perform a fit check on your N95 respirator.
-
Eye and Face Protection: Don safety goggles. If there is a splash risk, add a face shield over the goggles.
-
Gloves: Wash and dry your hands thoroughly before putting on nitrile gloves. Ensure the gloves extend over the cuffs of your lab coat.
Handling the Compound
-
Ventilation: All work with this compound, whether in solid or solution form, should be conducted within a certified chemical fume hood to mitigate inhalation risks.[5]
-
Weighing: When weighing the solid, use a disposable weigh boat. Handle with care to avoid generating dust.
-
Transfers: Use a spatula for solid transfers and appropriate glassware for liquid transfers. Always keep containers sealed when not in use.
-
Spills: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite or sand), collect it in a sealed container, and dispose of it as hazardous waste. For larger spills, evacuate the area and follow your institution's emergency procedures.
Doffing PPE
-
Gloves: Remove gloves first, turning them inside out to avoid contact with the contaminated exterior.
-
Face Shield and Goggles: Remove by handling the strap, avoiding contact with the front surfaces.
-
Lab Coat: Remove by rolling it down your arms and folding the contaminated exterior inward.
-
Respirator: Remove last.
-
Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.
Disposal Plan: Managing Contaminated Waste
Proper waste management is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All materials contaminated with this compound must be disposed of as hazardous waste. This includes:
-
Unused compound
-
Contaminated gloves, weigh boats, and absorbent materials
-
Empty containers (unless triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste)
-
-
Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials. Keep containers securely closed.
Handling and Disposal Workflow
The following diagram outlines the lifecycle of handling this compound from receipt to disposal.
Caption: Operational Workflow for this compound
By integrating these safety protocols into your daily laboratory operations, you not only ensure your personal safety but also contribute to a culture of safety within your research environment. Always consult your institution's specific Chemical Hygiene Plan and Safety Data Sheets (SDS) for the most current and comprehensive information.
References
- American Chemical Society. (n.d.). Safety.
- American Chemical Society. (n.d.). Safety Tipsheets & Best Practices.
- American Chemical Society. (2012). Guidelines for Chemical Laboratory Safety in Academic Institutions.
- MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard.
- New Mexico State University. (n.d.). Chemical Safety in Research and Teaching.
- U.S. Department of Labor, Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
- Dartmouth College, Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
